Product packaging for Dimethylnitramine(Cat. No.:CAS No. 4164-28-7)

Dimethylnitramine

Katalognummer: B1206159
CAS-Nummer: 4164-28-7
Molekulargewicht: 90.08 g/mol
InChI-Schlüssel: XRWKADIRZXTTLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethylnitramine (DMNA), with the molecular formula C₂H₆N₂O₂ and CAS Registry Number 4164-28-7, is an organic compound of significant research interest, particularly as a model system for studying the properties and decomposition of larger nitramine-based energetic materials like RDX and HMX . Its primary research value lies in investigating the complex decomposition mechanics and dynamics of energetic compounds as functions of electronic and vibrational state excitations . Studies often focus on the thermal stability and cleavage of the N–N bond in the nitramine (N-NO₂) functional group, which is crucial for understanding the initiation of detonation in explosive solids . Research explores multiple decomposition pathways, with nitro-nitrite isomerization and HONO elimination identified as key initial steps . Furthermore, this compound is used in spectroscopic studies; its excited electronic and ionized states have been characterized to assign UV and ionization spectra, which can aid in the design of detectors for nitro organic explosives . The compound is also a subject in carcinogenicity research, with a historical study finding that large doses administered to rats induced liver and nasal cavity tumors . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O2 B1206159 Dimethylnitramine CAS No. 4164-28-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethylnitramide
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InChI

InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3
Source PubChem
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InChI Key

XRWKADIRZXTTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6020519
Record name Dimethylnitramine
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Molecular Weight

90.08 g/mol
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CAS No.

4164-28-7
Record name Dimethylnitramine
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Record name DIMETHYLNITRAMINE
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Record name DIMETHYLNITRAMINE
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Foundational & Exploratory

Unraveling the Decomposition of Dimethylnitramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the decomposition mechanism of dimethylnitramine (DMNA). As a prototypical nitramine, understanding its degradation pathways is crucial for the development of safer energetic materials and for assessing the stability of related chemical entities in various applications, including pharmaceuticals. This document details the primary decomposition routes, associated kinetic parameters, and the experimental methodologies used to elucidate these mechanisms.

Core Decomposition Pathways

The thermal and photochemical decomposition of this compound proceeds through several competing pathways. The dominant channel is highly dependent on the conditions, such as temperature and the presence of light. The three primary initial steps in the gas-phase decomposition are:

  • N-NO₂ Bond Fission: This is widely considered the principal pathway in the thermal decomposition of DMNA.[1][2] It involves the homolytic cleavage of the nitrogen-nitro group bond, a process that is the rate-limiting step in many nitramine decompositions.[2] This unimolecular reaction produces a dimethylamino radical ((CH₃)₂N•) and nitrogen dioxide (NO₂).

  • HONO Elimination: This pathway involves the intramolecular transfer of a hydrogen atom from a methyl group to an oxygen atom of the nitro group, followed by the elimination of nitrous acid (HONO).[1][2] This reaction proceeds through a five-membered transition state.[1]

  • Nitro-Nitrite Rearrangement: In this pathway, the nitro group (-NO₂) isomerizes to a nitrite group (-ONO).[1][2] This is followed by the cleavage of the N-O bond. This mechanism is considered to be a significant channel in the decomposition of DMNA in an excited electronic state.[3][4]

Following these initial steps, a complex series of secondary reactions occur, leading to the formation of stable products.

Quantitative Kinetic Data

The following table summarizes the Arrhenius parameters for the primary decomposition pathways of this compound, as determined by various experimental and theoretical studies.

Decomposition PathwayPre-exponential Factor (A)Activation Energy (Ea)Temperature Range (K)MethodReference
N-NO₂ Bond Fission 10¹⁶.⁶±⁰.⁵ s⁻¹40.0 ± 0.6 kcal/molN/ATheoretical (Canonical Variational Theory)[1]
10¹⁵.⁹ s⁻¹43.3 kcal/mol466–524Experimental (Static Bulb)[2]
10¹⁵.⁵ s⁻¹46.5 kcal/mol900Experimental (Pulsed Laser Pyrolysis)[2]
10¹⁵.⁹±⁰.² s⁻¹43.3 ± 0.5 kcal/mol460–960Experimental (Low-temp & Shock Tube)[5]
10²⁰ s⁻¹53 kcal/mol438-473Experimental (Static System)[6]
HONO Elimination 10¹³.⁶±⁰.⁵ s⁻¹44.7 ± 0.5 kcal/molN/ATheoretical[1]
Nitro-Nitrite Rearrangement 10¹⁴.⁴±⁰.⁶ s⁻¹54.1 ± 0.8 kcal/molN/ATheoretical (RRKM Theory)[1]

Decomposition Products

The decomposition of this compound yields a variety of products, with their relative abundance depending on the reaction conditions. The major and minor products identified in various studies are listed below.

Major ProductsMinor Products
Dimethylnitrosamine ((CH₃)₂NNO)[6][7][8]Nitromethane (CH₃NO₂)[5][7][8]
Nitrogen dioxide (NO₂)[7]Carbon dioxide (CO₂)[8]
Nitric oxide (NO)[3][6]Carbon monoxide (CO)[8]
Water (H₂O)[8]
Nitrogen (N₂)[8]

Under photolytic conditions, nitric oxide (NO) is a major decomposition product.[3][9] In low-temperature pyrolysis, dimethylnitrosamine is the predominant product, accounting for over 80% of the decomposed DMNA.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key decomposition pathways of this compound.

DMNA_Decomposition_Pathways DMNA This compound ((CH₃)₂NNO₂) N_NO2_Fission N-NO₂ Bond Fission DMNA->N_NO2_Fission Thermal HONO_Elimination HONO Elimination DMNA->HONO_Elimination Thermal Nitro_Nitrite_Rearrangement Nitro-Nitrite Rearrangement DMNA->Nitro_Nitrite_Rearrangement Photochemical/ Thermal Radicals (CH₃)₂N• + NO₂ N_NO2_Fission->Radicals HONO_Product CH₂=N(CH₃) + HONO HONO_Elimination->HONO_Product Nitrite_Intermediate Dimethylnitrite ((CH₃)₂NONO) Nitro_Nitrite_Rearrangement->Nitrite_Intermediate Final_Products Final Products (DMNSA, NO, etc.) Radicals->Final_Products HONO_Product->Final_Products Nitrite_Intermediate->Final_Products

Caption: Primary decomposition pathways of this compound.

DMNA_Secondary_Reactions DMNA_Decomp Initial Decomposition Products ((CH₃)₂N•, NO₂, HONO) Radical_Abstraction H Abstraction DMNA_Decomp->Radical_Abstraction Radical_Addition Radical Addition DMNA_Decomp->Radical_Addition DMNA This compound ((CH₃)₂NNO₂) Imine_Intermediate Imine Intermediate (CH₂=N(CH₃)) DMNA->Imine_Intermediate Forms DMNSA Dimethylnitrosamine ((CH₃)₂NNO) DMNA->DMNSA Forms Radical_Abstraction->DMNA Reacts with Radical_Addition->DMNA Reacts with Other_Products Other Stable Products (CH₃NO₂, CO₂, H₂O) Imine_Intermediate->Other_Products DMNSA->Other_Products

Caption: Secondary reactions in this compound decomposition.

Experimental Protocols

A variety of experimental techniques have been employed to investigate the decomposition of this compound. Below are detailed methodologies for some of the key experiments cited in the literature.

Low-Temperature Pyrolysis in Static Cells

This method, as described by Lloyd et al., is used to study the decomposition kinetics at relatively low temperatures.[5]

  • Apparatus: The experiments are conducted in sealed quartz or Pyrex static cells of a known volume. These cells are placed in a furnace with precise temperature control.

  • Procedure:

    • A small, known quantity of pure this compound is introduced into the static cell.

    • The cell is evacuated to remove air and then sealed.

    • The sealed cell is placed in the pre-heated furnace at a constant temperature for a specific duration.

    • After the designated time, the cell is rapidly cooled to quench the reaction.

    • The gaseous products are then analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the decomposition products. The remaining DMNA can also be quantified.

  • Data Analysis: By running a series of experiments at different temperatures and for varying durations, the rate of disappearance of DMNA and the rate of formation of products can be determined. This data is then used to calculate the rate constants and Arrhenius parameters.

Laser-Induced Decomposition

This technique allows for the study of decomposition at high temperatures and on very short timescales, often initiated by electronic excitation.

  • Apparatus: A pulsed laser (e.g., nanosecond UV laser) is used to irradiate a sample of this compound in a vacuum chamber.[3][4][9] The products are detected using techniques like time-of-flight mass spectrometry (TOF-MS) or laser-induced fluorescence (LIF) spectroscopy.[3][4][9]

  • Procedure:

    • A molecular beam of this compound is introduced into the high-vacuum chamber.

    • The molecular beam is intersected by a pulsed UV laser beam of a specific wavelength (e.g., 193 nm or 226 nm) which initiates the decomposition.[3][4][9]

    • The neutral decomposition products are then ionized by a second laser pulse and detected by a TOF-MS.

    • Alternatively, a tunable laser can be used to probe specific products spectroscopically via LIF.

  • Data Analysis: The mass spectra provide information on the identity of the decomposition fragments. The LIF spectra can be used to determine the rovibrational state distributions of specific products like NO, providing insights into the energy disposal during the dissociation process.[3][9]

Theoretical Calculations

Quantum chemical calculations are instrumental in elucidating the reaction pathways and energetics of decomposition.

  • Methodology:

    • Computational Methods: Various levels of theory are employed, including Density Functional Theory (DFT) (e.g., B3LYP), Møller-Plesset perturbation theory (MP2), and more advanced methods like Complete Active Space Self-Consistent Field (CASSCF).[1][2][3][4]

    • Calculations: Geometries of the reactant, transition states, and products are optimized. Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to calculate zero-point energies.

    • Energetics: Activation energies and reaction enthalpies are calculated from the energy differences between the optimized structures.

    • Kinetics: Transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate rate constants and Arrhenius parameters from the theoretical data.[1]

Conclusion

The decomposition of this compound is a complex process involving multiple competing pathways. While N-NO₂ bond fission is the dominant thermal decomposition channel, HONO elimination and nitro-nitrite rearrangement also play significant roles, particularly under photolytic conditions. A combination of experimental and theoretical approaches has been crucial in developing a detailed understanding of these mechanisms. The data and methodologies presented in this guide provide a solid foundation for further research in the field of energetic materials and related chemical stability studies.

References

An In-depth Technical Guide on the Thermal Decomposition of Gaseous Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gaseous dimethylnitramine (DMNA), a molecule often used as a model for larger nitramine energetic materials like RDX and HMX.[1] The guide synthesizes findings from various experimental and theoretical studies to detail the decomposition pathways, reaction kinetics, and experimental methodologies.

Core Decomposition Pathways

The thermal decomposition of gaseous this compound is understood to proceed through several key initial steps, with the dominant pathway being dependent on the specific reaction conditions, particularly temperature. The three primary proposed mechanisms are:

  • N-NO₂ Bond Fission: This pathway involves the simple cleavage of the nitrogen-nitrogen bond, producing a dimethylamino radical ((CH₃)₂N) and nitrogen dioxide (NO₂).[1][2] Theoretical calculations and experimental data suggest this is the main channel for the gas-phase decomposition of DMNA.[2]

  • HONO Elimination: This route involves the transfer of a hydrogen atom from one of the methyl groups to an oxygen atom of the nitro group, followed by the elimination of nitrous acid (HONO).[1][2] This pathway is characterized by a five-membered transition state.[2]

  • Nitro-Nitrite Rearrangement: In this mechanism, the nitro group (-NO₂) rearranges to a nitrite group (-ONO), which is then followed by further decomposition. This pathway has been observed in other nitro compounds and is considered a potential decomposition route for DMNA.[1]

Theoretical studies employing quantum chemical calculations have been instrumental in elucidating the energetics of these pathways.[1][2]

Quantitative Kinetic Data

The rate of thermal decomposition of DMNA has been investigated across a wide range of temperatures using various experimental techniques. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant (k = A * exp(-Ea / RT)), are summarized in the table below.

Experimental MethodTemperature Range (K)Pre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)Primary Pathway InvestigatedReference
Low-Temperature Static Cell466 - 52410¹⁵.⁹ ± ⁰.²43.3 ± 0.5N-NO₂ Bond Fission[3][4]
Shock TubeHigh Temperature--N-NO₂ Bond Fission[3][4]
Pulsed Laser Pyrolysis90010¹⁵.⁵46.5N-NO₂ Bond Scission[1]
Very Low-Pressure Pyrolysis550 - 84010¹⁶.⁵ ± ⁰.⁸48.5 ± 1.8N-NO₂ Bond Scission[5]
Very Low-Pressure Pyrolysis530 - 64510¹².⁴ ± ⁰.⁸37 ± 1.8HONO Elimination[5]

Note: The data presented are for the unimolecular decomposition of DMNA.

Experimental Protocols

The following sections detail the methodologies employed in key studies on DMNA thermal decomposition.

This method, as described by Lloyd et al., involves the pyrolysis of pure DMNA in sealed glass bulbs at relatively low temperatures.[3][4]

  • Sample Preparation: this compound is synthesized and purified, for instance, by dehydration of dimethylamine nitrate followed by recrystallization from diethyl ether to remove impurities like dimethylnitrosamine.

  • Apparatus: The experiment is conducted in sealed Pyrex bulbs of a known volume (e.g., ~59 ml).

  • Procedure:

    • A known mass of crystalline DMNA (e.g., 70-90 mg) is placed in the bulbs to achieve a specific pressure at the pyrolysis temperature (e.g., ~475 Torr).[3][4]

    • The bulbs are degassed to remove air.

    • The sealed bulbs are immersed in a temperature-controlled oil bath for a specified duration (e.g., 15 minutes to 5 hours).

    • The reaction is quenched by rapid cooling, first with tap water and then in a dry ice/isopropanol slush (~195 K) to condense the products.

  • Product Analysis:

    • Gaseous Products: Non-condensable gases are analyzed by gas chromatography (GC). For example, a Beckman GC-4 equipped with a low-pressure gas sampling loop, using Porapak-T and Molecular Sieve-5A columns to separate components like CH₄, CO, and CO₂. A flame ionization detector (FID) can be used for detection, sometimes with a nickel catalyst to reduce CO and CO₂ to CH₄ for improved sensitivity.

    • Condensed Products: The condensed products are analyzed to identify and quantify species such as dimethylnitrosamine ((CH₃)₂NNO) and nitromethane (CH₃NO₂).[3]

This technique, utilized by Nigenda et al., allows for the study of decomposition at higher temperatures by using a laser to rapidly heat the sample.[1]

  • Reactant and Bath Gas: A mixture of DMNA in a bath gas (e.g., argon) is used.

  • Apparatus: A pulsed laser (e.g., a CO₂ laser) is used to irradiate the sample cell. The temperature is monitored by a suitable method, such as laser-schlieren densitometry.

  • Procedure:

    • A flowing mixture of DMNA and the bath gas is introduced into the reaction cell.

    • A pulse from the laser rapidly heats the gas mixture, initiating decomposition.

    • The products are rapidly quenched by expansion into a vacuum chamber.

  • Product Analysis: The products are typically analyzed using mass spectrometry to identify the decomposition fragments and determine their relative abundances.

Reaction Mechanisms and Pathways

The initial decomposition of DMNA is followed by a series of secondary reactions involving the initial radical products. A simplified reaction scheme is presented below.

(CH₃)₂NNO₂ → (CH₃)₂N• + NO₂ (CH₃)₂N• + NO → (CH₃)₂NNO (CH₃)₂N• + NO₂ → Products (e.g., (CH₃)₂NO• + NO)

The reaction between the dimethylamino radical and nitric oxide is a key step in the formation of dimethylnitrosamine, a major product at lower temperatures.[3]

Visualizations

Thermal_Decomposition_Pathways cluster_fission N-NO₂ Bond Fission cluster_hono HONO Elimination cluster_rearrangement Nitro-Nitrite Rearrangement DMNA This compound ((CH₃)₂NNO₂) DMNA_rad (CH₃)₂N• DMNA->DMNA_rad Major Pathway HONO HONO DMNA->HONO Minor Pathway Nitrite Dimethylnitrite ((CH₃)₂NONO) DMNA->Nitrite Alternative Pathway NO2 NO₂ CH2NCH3 CH₂=NCH₃ DMNA_rad2 (CH₃)₂N• Nitrite->DMNA_rad2 NO_ONO NO

Caption: Primary decomposition pathways of gaseous this compound.

Experimental_Workflow_Static_Cell start Start: Purified DMNA Crystals weigh Weigh and Place in Pyrex Bulb start->weigh degas Degas Bulb weigh->degas seal Seal Bulb degas->seal pyrolysis Immerse in Temperature-Controlled Oil Bath seal->pyrolysis quench Quench Reaction (Rapid Cooling) pyrolysis->quench analysis Product Analysis quench->analysis gc Gas Chromatography (Gaseous Products) analysis->gc other_analysis Analysis of Condensed Products analysis->other_analysis end End: Quantitative Data gc->end other_analysis->end

Caption: Workflow for low-temperature pyrolysis in a static cell.

Secondary_Reactions DMNA_rad (CH₃)₂N• DMNSA Dimethylnitrosamine ((CH₃)₂NNO) DMNA_rad->DMNSA Ox_Products Oxidation Products DMNA_rad->Ox_Products NO NO NO->DMNSA NO2 NO₂ NO2->Ox_Products

Caption: Key secondary reactions following initial decomposition.

References

Unraveling the Initial Steps: A Technical Guide to Dimethylnitramine Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core initial decomposition steps of dimethylnitramine (DMNA), a key model compound for understanding the behavior of more complex energetic materials. This document summarizes critical findings from both theoretical and experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the primary decomposition pathways.

Executive Summary

This compound ((CH₃)₂NNO₂) serves as a fundamental research subject in the study of nitramine propellants and explosives. Understanding its initial decomposition mechanisms is crucial for predicting stability, performance, and safety of related energetic materials. The primary initiation steps in the decomposition of DMNA are governed by several competing pathways, with the dominant channel being highly dependent on the conditions, such as temperature and electronic state. The three most widely studied initial decomposition pathways are:

  • N-NO₂ Bond Fission: The homolytic cleavage of the nitrogen-nitrogen bond is broadly recognized as the principal pathway in the gas-phase thermal decomposition of DMNA.

  • HONO Elimination: This pathway involves an intramolecular hydrogen transfer from a methyl group to the nitro group, resulting in the elimination of nitrous acid (HONO).

  • Nitro-Nitrite Rearrangement: An isomerization process leading to the formation of a nitrite intermediate, which is particularly significant in the electronically excited state decomposition of DMNA.

This guide will delve into the kinetics and mechanisms of these pathways, supported by quantitative data and detailed descriptions of the experimental and computational methodologies employed in their investigation.

Primary Initial Decomposition Pathways

The initial steps in the decomposition of this compound have been extensively investigated through both computational and experimental approaches. The following sections detail the key unimolecular decomposition channels.

N-NO₂ Bond Fission (NO₂ Elimination)

Theoretical and experimental studies consistently identify the simple N-NO₂ bond scission as the primary and rate-limiting step in the gas-phase thermal decomposition of DMNA.[1][2][3] This reaction involves the homolytic cleavage of the weakest bond in the molecule, leading to the formation of a dimethylamino radical ((CH₃)₂N•) and a nitrogen dioxide molecule (NO₂).

The overall reaction is: (CH₃)₂NNO₂ → (CH₃)₂N• + NO₂

This pathway is characterized by a significant activation energy, as detailed in the quantitative data section.

HONO Elimination

An alternative unimolecular decomposition route is the elimination of nitrous acid (HONO) via a five-membered transition state.[1][2] This process involves the transfer of a hydrogen atom from one of the methyl groups to an oxygen atom of the nitro group. While energetically less favorable than N-NO₂ bond fission in thermal decomposition, its contribution cannot always be disregarded.

The reaction proceeds as follows: (CH₃)₂NNO₂ → CH₂=N(CH₃) + HONO

Nitro-Nitrite Rearrangement

The nitro-nitrite isomerization pathway involves the rearrangement of the nitro group to a nitrite group, forming dimethylnitrosamine oxide, which subsequently decomposes. This channel is generally considered to have a higher activation energy than N-NO₂ bond fission in the ground state and is therefore a minor contributor to thermal decomposition.[1][2] However, upon electronic excitation (e.g., through UV photolysis), this pathway becomes the major channel for decomposition.[4][5][6] In the excited state, the nitro-nitrite isomerization is followed by the elimination of nitric oxide (NO).[4][5][6]

The ground state rearrangement is: (CH₃)₂NNO₂ → (CH₃)₂NONO

Quantitative Decomposition Data

The following tables summarize the Arrhenius parameters and activation energies for the primary initial decomposition pathways of this compound as determined by various theoretical and experimental methods.

Decomposition PathwayMethodActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (log A, s⁻¹)Reference
N-NO₂ Bond Fission Canonical Variational Theory (B3LYP)40.0 ± 0.616.6 ± 0.5[1][2]
Low-Temperature Static Bulb & Shock Tube43.315.9[3]
Pulsed Laser Pyrolysis (900 K)46.515.5[3]
Very Low-Pressure Pyrolysis48.5 ± 1.816.5 ± 0.8[7]
Low-Temperature Pyrolysis (460-960 K)43.3 ± 0.515.9 ± 0.2[8]
HONO Elimination Canonical Variational Theory (B3LYP)44.7 ± 0.513.6 ± 0.5[1][2]
Very Low-Pressure Pyrolysis37 ± 1.812.4 ± 0.8[7]
Nitro-Nitrite Rearrangement Rice-Ramsperger-Kassel-Marcus Theory54.1 ± 0.814.4 ± 0.6[1][2]
Photochemical Decomposition PathwayExcitation Wavelength (nm)Branching Ratio (Isomerization:HONO Elimination)Reference
Nitro-Nitrite Isomerization vs. HONO Elimination 226 & 193~1:0.04[4][5][6]

Experimental and Computational Protocols

The elucidation of DMNA decomposition pathways has been achieved through a combination of sophisticated experimental techniques and high-level computational chemistry.

Computational Chemistry Protocols
  • Density Functional Theory (DFT) and Ab Initio Calculations: The structures and energies of reactants, transition states, and products have been extensively studied using quantum chemical methods.[1][2][3]

    • Methodologies: Calculations are often performed at the B3LYP density-functional theory, Møller-Plesset perturbation theory (MP2), and Gaussian-2 (G2) levels of theory.[1][2]

    • Basis Sets: Common basis sets employed include 6-311G** and 6-31G*.[2][3]

    • Procedure: The protocol involves optimizing the geometries of the stationary points on the potential energy surface and then calculating their harmonic vibrational frequencies to confirm them as minima or transition states and to compute zero-point vibrational energies. Transition states are located and verified by the presence of a single imaginary frequency corresponding to the reaction coordinate.[3]

  • Rate Constant Calculations:

    • Canonical Variational Theory (CVT): Used to calculate the high-pressure rate constant for bond-fission reactions. This involves scanning the potential energy surface from the reactant to the products to determine the free energy of activation.[1][2]

    • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: Employed to predict the rate constants for rearrangement reactions.[1][2][3]

Experimental Protocols
  • Pulsed Laser Pyrolysis:

    • Objective: To study thermal decomposition at high temperatures (e.g., 900 K).[3]

    • Apparatus: A pulsed CO₂ laser is used to rapidly heat a sample of DMNA in a flow reactor.

    • Detection: The decomposition products are analyzed using techniques such as time-of-flight mass spectrometry.

  • Static Cell Pyrolysis:

    • Objective: To investigate decomposition kinetics at lower temperatures (e.g., 466–524 K).[3][8]

    • Apparatus: A known pressure of pure DMNA is introduced into a sealed, heated static cell.[8][9]

    • Analysis: The disappearance of the reactant and the formation of products are monitored over time, often using mass spectrometry or ultraviolet absorption analysis.[9]

  • UV-Photodissociation:

    • Objective: To study the decomposition pathways in electronically excited states.[4][5][6]

    • Apparatus: A molecular beam of DMNA is crossed with a nanosecond laser pulse at specific UV wavelengths (e.g., 226 nm and 193 nm).[5][6]

    • Detection: The nascent decomposition products are detected using techniques like time-of-flight mass spectrometry (TOFMS) and laser-induced fluorescence (LIF) spectroscopy.[5][6] This allows for the identification of products and the characterization of their rotational and vibrational energy distributions.[5][6]

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a generalized experimental workflow for studying DMNA decomposition.

DMNA_Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition DMNA This compound ((CH₃)₂NNO₂) NNO2_Fission N-NO₂ Bond Fission (Major Pathway) DMNA->NNO2_Fission Δ HONO_Elimination HONO Elimination (Minor Pathway) DMNA->HONO_Elimination Δ Nitro_Nitrite Nitro-Nitrite Rearrangement (Major Pathway) DMNA->Nitro_Nitrite Products_NNO2 (CH₃)₂N• + NO₂ NNO2_Fission->Products_NNO2 Products_HONO CH₂=N(CH₃) + HONO HONO_Elimination->Products_HONO Products_NNR (CH₃)₂NONO → (CH₃)₂N• + NO Nitro_Nitrite->Products_NNR

Caption: Initial decomposition pathways of this compound under thermal and photochemical conditions.

Experimental_Workflow cluster_prep Sample Preparation & Introduction cluster_decomp Decomposition Initiation cluster_detection Product Detection & Analysis Sample DMNA Sample Introduction Introduce into Reactor (e.g., Molecular Beam, Static Cell) Sample->Introduction Thermal Thermal Heating (Pyrolysis) Introduction->Thermal Photochemical UV Laser Pulse (Photolysis) Introduction->Photochemical TOFMS Time-of-Flight Mass Spectrometry Thermal->TOFMS Photochemical->TOFMS LIF Laser-Induced Fluorescence Photochemical->LIF Data Data Acquisition & Analysis TOFMS->Data LIF->Data Results Elucidation of Decomposition Mechanism Data->Results

Caption: Generalized experimental workflow for studying this compound decomposition.

References

An In-depth Technical Guide to Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylnitramine (DMNA), a compound of significant interest in the fields of energetic materials and theoretical chemistry. This document outlines its chemical and physical properties, toxicological data, synthesis protocols, decomposition kinetics, and analytical methodologies.

General Information

This compound, also known as N-nitrodimethylamine, is the simplest stable nitramine.[1] Its chemical structure and properties make it a valuable model compound for studying the decomposition mechanisms of more complex energetic materials like HMX and RDX.[2][3]

IdentifierValue
CAS Number 4164-28-7 [2][4][5][6][7]
IUPAC NameN,N-dimethylnitramide[2][6]
Molecular FormulaC2H6N2O2[2][4][5]
SynonymsDimethylnitroamine, N-Nitrodimethylamine, DMNO, NTDMA[4][6]
InChI KeyXRWKADIRZXTTLH-UHFFFAOYSA-N[2][6]
Canonical SMILESCN(C)--INVALID-LINK--[O-][2][6]

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight90.08 g/mol [2][6]
Melting Point58.0 °C[2]
Vapor Pressure0.36 mmHg[2]
pKa (Predicted)-7.12 ± 0.70[4]
Topological Polar Surface Area49.1 Ų[4]
Hydrogen Bond Acceptor Count3[4]

Table 2: Toxicological Data

TestSpeciesRouteValue
LD50RatOral1095 mg/kg[4]
LD50RatIntraperitoneal897 mg/kg[4]
LD50MouseIntraperitoneal399 mg/kg[4]
MutagenicitySalmonella typhimuriumAmes test250 µmol/plate[4]
Carcinogenicity--Questionable carcinogen with experimental tumorigenic data[4]

Safety Profile: this compound is considered a hazardous compound due to its explosive potential and moderate toxicity upon ingestion.[2][4] It can detonate from shock or heat and emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.[2][4] Handling should be restricted to trained professionals in appropriately equipped facilities.[2]

Thermal Decomposition Kinetics

The thermal decomposition of this compound is a critical area of study. The primary gas-phase decomposition pathway is the homolytic cleavage of the nitrogen-nitrogen bond, forming a dimethylaminyl radical and nitrogen dioxide.[2] Several studies have determined the kinetic parameters for this process.

Table 3: Arrhenius Parameters for the Unimolecular Decomposition of this compound

Pre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)Temperature Range (K)Method
10¹⁵⁹ ± ⁰²43.3 ± 0.5460 - 960Static cell & Shock tube[2][8][9]
10¹⁶⁶ ± ⁰⁵40.0 ± 0.6-Canonical variational theory
10¹⁵⁵46.5900Pulsed laser pyrolysis[3]

Experimental Protocols

Method 1: Nitration of Dimethylamine A common synthesis route involves the nitration of dimethylamine using nitric acid. This process requires careful control of temperature and reaction conditions to prevent undesirable side reactions and ensure the purity of the final product.[2]

Method 2: Nitrodephosphorylation of Hexamethylphosphoramide (HMPA) A modern and advantageous technique for synthesizing this compound is through the nitrodephosphorylation of HMPA.[2][10]

  • Starting Material: Hexamethylphosphoramide (HMPA).

  • Reagent: Nitric acid.

  • Procedure: The synthesis involves the cleavage of the phosphorus-nitrogen bond in HMPA by nitric acid. This reaction results in the formation of this compound and phosphoric acid as a byproduct.[2][10] This method is noted for its efficiency compared to older techniques.[2]

  • Objective: To determine the kinetics and mechanism of this compound decomposition.

  • Apparatus: Pyrolysis is conducted in static cells at a constant pressure.[1][8]

  • Procedure:

    • A sample of pure this compound is introduced into a static cell.

    • The cell is heated to a specific temperature within the range of 466-524 K.[1][8]

    • The pressure is maintained at approximately 475 Torr.[1][8]

    • The disappearance of this compound and the formation of products such as dimethylnitrosamine ((CH₃)₂NNO) and nitromethane (CH₃NO₂) are monitored over time.[1][8]

    • Product analysis is performed to quantitatively measure the concentrations of reactants and products.[1]

  • Objective: To separate, identify, and quantify this compound in aqueous samples.[11]

  • Apparatus: High-Performance Liquid Chromatography (HPLC) coupled with UV spectroscopy and High-Resolution Mass Spectrometry (HRMS).[11]

  • Sample Preparation: An extraction method for aqueous samples, such as those from carbon capture processes, has been developed to serve as a platform for analysis.[11]

  • Procedure:

    • Aqueous samples are prepared using the established extraction protocol.

    • The prepared sample is injected into the HPLC system for separation of the components.

    • Detection and identification are carried out using a UV detector and HRMS.

  • Validation: The method has been validated for water wash samples, with recoveries in the range of 15-80% and method detection limits between 0.5-40 µg/L.[11]

Visualized Pathways and Workflows

The following diagrams illustrate key processes related to this compound.

G cluster_synthesis Synthesis via Nitrodephosphorylation HMPA Hexamethylphosphoramide (HMPA) Reaction P-N Bond Cleavage HMPA->Reaction HNO3 Nitric Acid (HNO3) HNO3->Reaction DMNA This compound (Product) Reaction->DMNA Byproduct Phosphoric Acid (Byproduct) Reaction->Byproduct

Caption: Workflow for the synthesis of this compound from HMPA.

G cluster_decomposition Primary Gas-Phase Thermal Decomposition Pathway cluster_radical_reaction Subsequent Radical Reactions DMNA (CH3)2N-NO2 This compound TS N-N Bond Fission (Homolytic Cleavage) DMNA->TS Products Products TS->Products Radical1 (CH3)2N• Dimethylaminyl Radical Products->Radical1 Radical2 NO2• Nitrogen Dioxide Products->Radical2 Radical1_copy (CH3)2N• DMNSA (CH3)2N-NO Dimethylnitrosamine (Major Product) Radical1_copy->DMNSA NO NO NO->DMNSA Reaction

Caption: Key steps in the thermal decomposition of this compound.

References

molecular structure of N,N-dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of N,N-dimethylnitramine

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It delves into the precise geometric parameters of the molecule, the experimental methods used to determine its structure, and its primary decomposition pathways.

Molecular Structure and Geometry

The ((CH₃)₂NNO₂) has been determined with high precision using single-crystal X-ray diffraction. The molecule possesses a planar C₂N-N moiety, with the nitro group also lying in the same plane. This planarity is a key feature of its structure.

Data Presentation: Geometric Parameters

The following tables summarize the bond lengths and bond angles of N,N-dimethylnitramine, as determined by X-ray diffraction at two different temperatures. The data is corrected for thermal libration.

Table 1: Bond Lengths of N,N-dimethylnitramine (in Ångströms) [1]

BondLength at 293 K (Å)Length at 143 K (Å)
N-N1.341(4)1.341(4)
N-O1.232(4)1.232(4)
C-N1.459(4)1.459(4)

Table 2: Bond Angles of N,N-dimethylnitramine (in Degrees) [1]

AngleAngle at 293 K (°)Angle at 143 K (°)
O-N-O123.6(3)123.8(2)
O-N-N118.2(2)118.1(2)
C-N-C116.2(3)116.4(2)
C-N-N121.9(2)121.8(2)

Experimental Protocols

The determination of the was primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol[1]
  • Crystal Growth : Single crystals of N,N-dimethylnitramine suitable for X-ray diffraction were grown.

  • Data Collection :

    • A Syntex P2₁ diffractometer was used for data collection.

    • Graphite-monochromatized Mo Kα radiation (λ = 0.71069 Å) was employed.

    • Data was collected at two distinct temperatures: 293 K (room temperature) and 143 K (low temperature). The low-temperature data was obtained using a controlled cooling stream.

    • An ω-2θ scan technique was utilized for data acquisition.

  • Structure Solution and Refinement :

    • The crystal structure was solved using direct methods.

    • Full-matrix least-squares refinement was performed on the atomic coordinates and anisotropic thermal parameters.

    • Corrections for thermal libration were applied to the final bond distances and angles to provide a more accurate representation of the molecular geometry.

Decomposition Pathways

The thermal decomposition of N,N-dimethylnitramine is a critical aspect of its chemistry, particularly in the context of energetic materials. The initial steps of its gas-phase decomposition have been studied extensively and are believed to proceed through several competing pathways.[2]

The primary unimolecular decomposition channels are:

  • N-NO₂ Bond Fission : The cleavage of the nitrogen-nitrogen bond, resulting in the formation of a dimethylamino radical ((CH₃)₂N•) and nitrogen dioxide (NO₂). This is often considered the principal rate-determining step.[2]

  • HONO Elimination : A five-centered transition state leads to the elimination of nitrous acid (HONO) and the formation of methylenimine.[2]

  • Nitro-Nitrite Rearrangement : An isomerization process where the nitro group rearranges to a nitrite group, followed by subsequent decomposition.[2]

The following diagram illustrates these initial decomposition pathways.

DecompositionPathways cluster_products Decomposition Products DMNA N,N-Dimethylnitramine ((CH₃)₂NNO₂) Products1 (CH₃)₂N• + NO₂ DMNA->Products1 N-NO₂ Bond Fission Products2 CH₂=NCH₃ + HONO DMNA->Products2 HONO Elimination Products3 (CH₃)₂NONO → Products DMNA->Products3 Nitro-Nitrite Rearrangement

Initial decomposition pathways of N,N-dimethylnitramine.

Molecular Structure Visualization

The following diagram provides a 2D representation of the , indicating the connectivity of the atoms.

References

A Comprehensive Technical Guide on the Theoretical Studies of Dimethylnitramine (DMNA) Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies on the decomposition of Dimethylnitramine (DMNA). DMNA serves as a crucial model compound for understanding the decomposition mechanisms of larger, more complex nitramine energetic materials like RDX and HMX. A thorough grasp of its decomposition pathways, kinetics, and energetics is paramount for predicting the stability, performance, and safety of these materials. This document summarizes key quantitative data, details the experimental and theoretical protocols employed in seminal studies, and visualizes the core decomposition pathways.

Core Decomposition Pathways of this compound

Theoretical and experimental studies have identified three primary initial decomposition pathways for gas-phase this compound:

  • N-NO₂ Bond Fission: This pathway involves the simple cleavage of the nitrogen-nitro group bond, resulting in the formation of a dimethylamino radical ((CH₃)₂N•) and a nitrogen dioxide molecule (NO₂). Most studies suggest this is the dominant decomposition channel under thermal conditions.[1][2]

  • HONO Elimination (H-Abstraction): In this pathway, a hydrogen atom from one of the methyl groups is transferred to an oxygen atom of the nitro group, leading to the formation of nitrous acid (HONO) and a (CH₃)(CH₂)NNO₂ radical intermediate. This proceeds via a five-membered transition state.[1][2]

  • Nitro-Nitrite Rearrangement: This mechanism involves an isomerization step where the nitro group (-NO₂) rearranges to a nitrite group (-ONO), forming dimethylnitrosamine ((CH₃)₂NNO). This is considered a significant pathway in the excited electronic state decomposition of DMNA.[2][3][4][5]

Quantitative Data on Decomposition Pathways

The following tables summarize the Arrhenius parameters (Activation Energy, Eₐ, and pre-exponential factor, A) for the primary decomposition pathways of DMNA, as determined by various theoretical and experimental methods.

Table 1: Theoretical Arrhenius Parameters for DMNA Decomposition

Decomposition PathwayComputational MethodActivation Energy (Eₐ) (kcal/mol)log A (s⁻¹)Source
N-NO₂ Bond FissionB3LYP/CVT40.0 ± 0.616.6 ± 0.5[2]
N-NO₂ Bond FissionB3LYP/6-31G*--[1]
HONO EliminationB3LYP/CVT44.7 ± 0.513.6 ± 0.5[2]
Nitro-Nitrite RearrangementRRKM/B3LYP54.1 ± 0.814.4 ± 0.6[2]

Table 2: Experimental Arrhenius Parameters for DMNA Decomposition

Decomposition PathwayExperimental MethodTemperature Range (K)Activation Energy (Eₐ) (kcal/mol)log A (s⁻¹)Source
N-NO₂ Bond ScissionPulsed Laser Pyrolysis90046.515.5[1]
N-NO₂ EliminationStatic Bulb & Shock Tube466-52443.315.9[1]
Overall DecompositionLow-Temperature Static Bulb466-52438.914.1[1]
N-NO₂ Bond ScissionVery Low-Pressure Pyrolysis550-84048.5 ± 1.816.5 ± 0.8[6]
HONO EliminationVery Low-Pressure Pyrolysis550-84037 ± 1.812.4 ± 0.8[6]

Experimental and Theoretical Protocols

A variety of sophisticated experimental and theoretical methods have been employed to investigate the decomposition of DMNA.

Theoretical Methodologies:

  • Density Functional Theory (DFT): The B3LYP functional is commonly used to calculate the energies, geometries, and vibrational frequencies of reactants, transition states, and products.[1][2]

  • Ab Initio Methods: Higher-level methods such as Møller-Plesset perturbation theory (MP2) and Gaussian-2 (G2) theory have been used to obtain more accurate energy predictions.[1][2]

  • Complete Active Space Self-Consistent Field (CASSCF): This method is employed to study the excited electronic states and conical intersections, which are crucial for understanding photochemical decomposition.[3][4][5]

  • Canonical Variational Theory (CVT): CVT is used to calculate the rate constants for bond fission reactions, accounting for variational effects.[2]

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to predict the unimolecular reaction rates, particularly for rearrangement pathways.[2]

Experimental Techniques:

  • Pulsed Laser Pyrolysis: This technique uses a high-power laser to rapidly heat the sample, initiating decomposition, with the products often detected by mass spectrometry.[1]

  • Static Bulb and Single-Pulse Shock Tube Experiments: These methods are used to study thermal decomposition over a range of temperatures and pressures.[1]

  • Nanosecond Laser Spectroscopy: Used to initiate decomposition via electronic excitation at specific wavelengths (e.g., 193 nm and 226 nm) and probe the resulting fragments, such as NO, using techniques like laser-induced fluorescence (LIF).[3][4][5]

  • Time-of-Flight Mass Spectrometry (TOF-MS): This is often coupled with laser-based initiation methods to identify the decomposition products based on their mass-to-charge ratio.[3][4][5]

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways of this compound.

DMNA_Decomposition_Pathways cluster_main This compound (DMNA) Decomposition cluster_path1 N-NO₂ Bond Fission cluster_path2 HONO Elimination cluster_path3 Nitro-Nitrite Rearrangement DMNA (CH₃)₂NNO₂ TS1 Transition State 1 DMNA->TS1 Δ TS2 Transition State 2 (5-membered ring) DMNA->TS2 Δ TS3 Transition State 3 DMNA->TS3 hν or Δ Prod1 (CH₃)₂N• + NO₂ TS1->Prod1 Prod2 CH₂N(CH₃)NO₂ + HONO TS2->Prod2 Intermediate (CH₃)₂NONO (Dimethylnitrosamine) TS3->Intermediate Prod3 (CH₃)₂N• + NO Intermediate->Prod3

Caption: Primary decomposition pathways of this compound.

The following workflow illustrates a typical theoretical investigation of DMNA decomposition.

Theoretical_Workflow Start Define Decomposition Pathways GeomOpt Geometry Optimization of Reactants, Products, and Transition States Start->GeomOpt FreqCalc Frequency Calculations (Characterize Stationary Points) GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculations (Higher Level of Theory) FreqCalc->EnergyCalc RateCalc Rate Constant Calculations (CVT, RRKM) EnergyCalc->RateCalc Results Arrhenius Parameters (Eₐ, log A) RateCalc->Results

Caption: A typical workflow for the theoretical study of DMNA decomposition.

References

Unraveling the Gas-Phase Decomposition of Dimethylnitramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), a prototypical nitramine, serves as a crucial model compound for understanding the decomposition behavior of more complex energetic materials like RDX and HMX. Its relatively simple structure allows for detailed experimental and theoretical investigations into the fundamental chemical kinetics and reaction mechanisms that govern the release of energy in these substances. This technical guide provides an in-depth analysis of the gas-phase decomposition of DMNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate reaction pathways.

Core Decomposition Pathways

The gas-phase decomposition of this compound is primarily understood to proceed through three initial competing pathways. The dominant channel is the simple N-NO2 bond fission, followed by HONO elimination and a nitro-nitrite rearrangement.[1][2][3] The prevailing pathway is highly dependent on factors such as temperature and pressure.

N-NO2 Bond Fission

This pathway involves the homolytic cleavage of the nitrogen-nitrogen bond, resulting in the formation of a dimethylaminyl radical ((CH₃)₂N•) and a nitrogen dioxide molecule (NO₂).[3] This is often considered the principal thermal decomposition route, especially at higher temperatures.[3]

HONO Elimination

In this pathway, a hydrogen atom is abstracted from one of the methyl groups, leading to the formation of N-methylmethanimine (CH₂=NCH₃) and nitrous acid (HONO). This process is characterized by a five-membered transition state.[4]

Nitro-Nitrite Rearrangement

This less common pathway involves an isomerization of the nitro group to a nitrite group, forming dimethylnitrosamine ((CH₃)₂NNO). This intermediate can then further decompose. The formation of NO has been suggested to occur via this rearrangement, rather than solely through secondary bimolecular reactions.[1]

Quantitative Kinetic Data

The rates of the primary decomposition pathways have been extensively studied using various experimental and theoretical techniques. The following tables summarize the Arrhenius parameters (pre-exponential factor, A, and activation energy, Ea) for these key reactions.

Decomposition Pathwaylog A (s⁻¹)Ea (kcal/mol)Experimental/Theoretical MethodTemperature Range (K)Reference
N-NO₂ Bond Fission
15.943.3Static Bulb & Shock Tube466–524[3]
15.546.5Pulsed Laser Pyrolysis900[3]
16.6 ± 0.540.0 ± 0.6Canonical Variational Theory (B3LYP)-[4]
14.138.9Thermal Decomposition Experiments-[3]
2053Static Bulb Experiments438-473[3]
HONO Elimination
13.6 ± 0.544.7 ± 0.5B3LYP-[4]
12.4 ± 0.837 ± 1.8Very Low-Pressure Pyrolysis (VLPP)550-840
Nitro-Nitrite Rearrangement
14.4 ± 0.654.1 ± 0.8Rice-Ramsperger-Kassel-Marcus (RRKM) Theory-[4]

Reaction Mechanisms and Product Formation

The initial decomposition of DMNA generates highly reactive radical species that participate in a complex network of secondary reactions. These subsequent reactions are crucial for the overall energy release and the final product distribution.

A simplified overview of the major reaction pathways and the interplay of key intermediates is depicted in the following signaling pathway diagram.

G DMNA (CH₃)₂NNO₂ NNO2_fission N-NO₂ Fission DMNA->NNO2_fission HONO_elim HONO Elimination DMNA->HONO_elim Nitro_rearr Nitro-Nitrite Rearrangement DMNA->Nitro_rearr CH32N (CH₃)₂N• NNO2_fission->CH32N NO2 NO₂ NNO2_fission->NO2 CH2NCH3 CH₂=NCH₃ HONO_elim->CH2NCH3 HONO HONO HONO_elim->HONO DMNA_iso (CH₃)₂N-O-N=O Nitro_rearr->DMNA_iso Secondary_Rxns Secondary Reactions CH32N->Secondary_Rxns NO2->Secondary_Rxns CH2NCH3->Secondary_Rxns HONO->Secondary_Rxns DMNA_iso->CH32N NO NO DMNA_iso->NO NO->Secondary_Rxns Final_Products Final Products (H₂O, CO, CO₂, N₂) Secondary_Rxns->Final_Products

Caption: Primary decomposition pathways of this compound.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to investigate the gas-phase decomposition of DMNA. Below are detailed methodologies for some of the key experiments cited in the literature.

Pulsed Laser Pyrolysis with Time-of-Flight Mass Spectrometry (TOF-MS)

This technique is used to study the primary decomposition products under collision-free conditions.

  • Sample Introduction: A pulsed molecular beam of DMNA seeded in a carrier gas (e.g., He or Ar) is introduced into a high-vacuum chamber. This is achieved by passing the carrier gas over a heated sample of DMNA.

  • Decomposition Initiation: A focused, pulsed UV laser beam (e.g., 193 nm or 226 nm) intersects the molecular beam at a right angle, causing photodissociation of the DMNA molecules.[5]

  • Product Ionization and Detection: The neutral decomposition products are ionized by a second, time-delayed laser pulse (e.g., a vacuum ultraviolet laser) or by electron impact ionization. The resulting ions are then accelerated into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Data Acquisition: The arrival times of the ions at the detector are recorded, generating a mass spectrum that reveals the identity of the decomposition products.

G cluster_0 Sample Preparation cluster_1 Decomposition & Ionization cluster_2 Detection DMNA_sample DMNA Sample Pulsed_valve Pulsed Valve DMNA_sample->Pulsed_valve Carrier_gas Carrier Gas (He/Ar) Carrier_gas->Pulsed_valve Interaction_region Interaction Region Pulsed_valve->Interaction_region Molecular Beam Decomp_laser Decomposition Laser (193/226 nm) Decomp_laser->Interaction_region Ion_laser Ionization Laser Ion_laser->Interaction_region TOF_MS Time-of-Flight Mass Spectrometer Interaction_region->TOF_MS Detector Detector TOF_MS->Detector Data_acq Data Acquisition Detector->Data_acq

Caption: Experimental workflow for Pyrolysis-TOF-MS.
Laser-Induced Fluorescence (LIF) Spectroscopy

LIF spectroscopy is a highly sensitive technique used to detect and characterize specific radical species produced during decomposition.

  • Decomposition: Similar to the TOF-MS setup, a molecular beam of DMNA is photolyzed by a pulsed UV laser.

  • Probe and Detection: A second, tunable dye laser (the probe laser) is fired into the interaction region after a short time delay. The wavelength of the probe laser is scanned over the absorption bands of the radical of interest (e.g., NO or OH). When the laser wavelength is resonant with an electronic transition, the radical is excited and subsequently fluoresces.

  • Signal Collection: The emitted fluorescence is collected at a right angle to both the molecular and laser beams using a lens system and is focused onto a photomultiplier tube (PMT). Optical filters are used to isolate the fluorescence signal from scattered laser light.

  • Data Analysis: The fluorescence intensity is recorded as a function of the probe laser wavelength, generating an excitation spectrum. The rotational and vibrational temperatures of the radical can be determined by simulating the observed spectrum.[5]

Shock Tube Studies

Shock tubes are used to study decomposition kinetics at high temperatures and pressures.

  • Mixture Preparation: A dilute mixture of DMNA in a bath gas (e.g., Argon) is prepared and introduced into the driven section of a shock tube.

  • Shock Wave Generation: A high-pressure driver gas is rapidly released by rupturing a diaphragm, generating a shock wave that propagates through the DMNA mixture. The shock wave rapidly heats and compresses the gas to a well-defined temperature and pressure.

  • Monitoring Reaction Progress: The concentration of reactants and products behind the reflected shock wave is monitored over time using various diagnostic techniques, such as laser absorption spectroscopy or mass spectrometry.

  • Kinetic Analysis: By measuring the rate of disappearance of DMNA or the rate of formation of a product at different temperatures, the Arrhenius parameters for the decomposition reactions can be determined.

Conclusion

The gas-phase decomposition of this compound is a complex process involving multiple competing initial pathways and a rich network of secondary reactions. This guide has provided a comprehensive overview of the current understanding of DMNA decomposition, summarizing key kinetic data, detailing the experimental methodologies used to obtain this information, and visualizing the underlying reaction mechanisms. This knowledge is fundamental to the development of more stable and reliable energetic materials and for advancing the predictive capabilities of combustion and detonation models. Further research focusing on the detailed kinetics of secondary reactions and the influence of pressure on the branching ratios of the initial decomposition channels will continue to refine our understanding of this important model compound.

References

Carcinogenicity of Dimethylnitramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), a compound belonging to the nitramine class, has been the subject of toxicological research to ascertain its carcinogenic potential. This technical guide provides an in-depth overview of key carcinogenicity and genotoxicity studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action. The information is compiled from pivotal studies to aid researchers and professionals in understanding the toxicological profile of this compound.

Carcinogenicity Studies

Long-term animal bioassays are fundamental in assessing the carcinogenic potential of chemical substances. This compound has been evaluated in rodent models, with key studies demonstrating its capacity to induce tumors in multiple organ systems.

Quantitative Data from In-Vivo Carcinogenicity Studies

The following tables summarize the primary findings from two significant long-term carcinogenicity studies on this compound.

Table 1: Carcinogenicity of this compound in NZR Rats and NZO Mice (Goodall and Kennedy, 1976) [1]

ParameterNZR RatsNZO Mice
Animal Strain Inbred NZRInbred NZO
Administration Route Drinking waterSubcutaneous injection followed by drinking water
Average Total Dose 1.83 g/kg body weight4.72 g/kg body weight
Primary Tumor Types Hepatocellular CarcinomasHepatocellular Carcinomas, Renal Adenocarcinomas
Tumor Incidence 85% (Hepatocellular Carcinomas)81% (Hepatocellular Carcinomas), 48% (Renal Adenocarcinomas)
Metastasis Observed in some hepatocellular carcinomasNot specified
Key Observation The liver is a primary target for DMNA carcinogenesis.Liver and, at higher doses, renal tubular epithelium are major targets.[1]

Table 2: Carcinogenicity of this compound in MRC Wistar Rats (Mirvish et al., 1980) [2]

ParameterMRC Wistar Rats
Animal Strain MRC Wistar
Administration Route Drinking water
Total Dose 20 g/kg body weight
Duration of Treatment At least 1 year, with lifetime observation
Primary Tumor Types Liver Tumors, Nasal Cavity Tumors
Tumor Incidence 69% (Liver Tumors), 25% (Nasal Cavity Tumors)
Key Observation High doses of DMNA induce a significant incidence of liver and nasal cavity tumors.[2]
Experimental Protocols for Carcinogenicity Studies

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections outline the experimental designs from the key carcinogenicity studies.

  • Test Animals: Inbred NZR rats and inbred NZO mice. The use of inbred strains helps to reduce genetic variability in the response to the test substance.

  • Dosing Regimen:

    • Rats: this compound was administered in the drinking water for the lifetime of the animals. The average total dose consumed was 1.83 g/kg of body weight.

    • Mice: The study involved a combined exposure route. Newborn mice received repeated subcutaneous injections from birth until 7 months of age. This was followed by the administration of this compound in their drinking water. The total average dose from both routes was 4.72 g/kg of body weight.

  • Observation and Endpoint: The animals were observed for their entire lifespan. A complete necropsy and histopathological examination of major organs were performed to identify and characterize tumors.

  • Test Animals: MRC Wistar rats.

  • Dosing Regimen: this compound was administered in the drinking water for at least one year. The total dose administered was 20 g/kg of body weight. Following the treatment period, the rats were maintained for the remainder of their natural lifespan to observe tumor development.

  • Observation and Endpoint: The animals were monitored throughout the study for clinical signs of toxicity and tumor formation. A thorough post-mortem examination, including histopathology of the liver, nasal cavity, and other major organs, was conducted to determine tumor incidence and type.

Genotoxicity Studies

Genotoxicity assays are employed to determine if a substance can damage genetic material (DNA), a key event in carcinogenesis.

Quantitative Data from In-Vivo Genotoxicity Study

A study by Coutris et al. (2015) investigated the in-vivo genotoxic potential of this compound in fish.[3]

Table 3: Genotoxicity of this compound in Juvenile Turbot (Scophthalmus maximus) [3][4]

ParameterThis compound
Test Organism Juvenile turbot (Scophthalmus maximus)
Exposure Duration 28 days
Assay Comet assay (with and without formamidopyrimidine DNA glycosylase)
Endpoint DNA damage in blood cells
Key Finding 100 mg/L of this compound caused 37% DNA damage.
Mechanism of Genotoxicity Over 90% of the genotoxicity was attributed to the oxidation of DNA bases.[3]
Experimental Protocol for Genotoxicity Study
  • Test Organism: Juvenile turbot (Scophthalmus maximus).

  • Exposure: Fish were experimentally exposed to various concentrations of this compound for 28 days.

  • Sample Collection: Blood samples were collected from the caudal vein of the fish.

  • Genotoxicity Analysis: The comet assay, a sensitive method for detecting DNA strand breaks and alkali-labile sites, was used to analyze DNA damage in the blood cells. The assay was performed with and without formamidopyrimidine DNA glycosylase (FPG) to specifically detect oxidized purine bases. The "12 mini-gels version" of the comet assay was utilized.

Mechanism of Carcinogenicity

The carcinogenic activity of this compound is believed to be initiated by its metabolic activation into reactive electrophilic species that can interact with DNA.

Proposed Metabolic Activation Pathway

The metabolic activation of nitramines is a critical step in their carcinogenic process.[5] While a detailed pathway specific to this compound is not fully elucidated in the provided sources, a general pathway for nitramines has been proposed. This involves a series of enzymatic reactions, primarily in the liver, that convert the parent compound into a reactive metabolite capable of forming DNA adducts.

The proposed metabolic activation of nitramines involves several key steps:

  • Reduction of the nitro group: This can lead to the formation of a corresponding nitrosamine.[5]

  • Hydroxylation: Cytochrome P450 enzymes (multi-function oxidases) can hydroxylate the molecule.[5]

  • Heterolysis: This step leads to the formation of a highly reactive end metabolite.[5]

This reactive metabolite is then capable of alkylating DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.

Visualizations

Experimental Workflow for a Typical In-Vivo Carcinogenicity Study

G cluster_0 Carcinogenicity Study Workflow A Animal Acclimatization (e.g., 2 weeks) B Randomization into Control and Treatment Groups A->B C Chronic Administration of This compound (e.g., in drinking water) B->C D Control Group (Vehicle only) B->D E Lifetime Observation (Monitoring for clinical signs, body weight, etc.) C->E D->E F Necropsy and Histopathological Examination E->F G Data Analysis (Tumor incidence, latency, etc.) F->G

Caption: A generalized workflow for a chronic in-vivo carcinogenicity study.

Proposed Metabolic Activation and Genotoxicity Pathway of this compound

G cluster_0 Metabolic Activation and Genotoxicity DMNA This compound (DMNA) Metabolism Metabolic Activation (e.g., Liver Cytochrome P450) DMNA->Metabolism Enzymatic Reactions ReactiveMetabolite Reactive Electrophilic Metabolite Metabolism->ReactiveMetabolite DNA Cellular DNA ReactiveMetabolite->DNA Interaction DNA_Adducts Oxidized DNA Bases (DNA Adducts) DNA->DNA_Adducts Damage Mutation Mutations (If not repaired) DNA_Adducts->Mutation During Replication Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Caption: Proposed pathway of this compound's metabolic activation and genotoxicity.

References

Historical Synthesis of Dimethylnitramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of dimethylnitramine. It details the evolution of synthetic strategies, from early direct nitration and nitrosation-oxidation techniques to more refined methods involving dimethylurea and nitrodephosphorylation. Each method is presented with detailed experimental protocols, quantitative data, and reaction pathway diagrams to facilitate understanding and comparison.

Direct Nitration of Dimethylamine

One of the earliest and most direct approaches to synthesizing this compound involved the direct nitration of dimethylamine.[1] This method, while straightforward in principle, was often hampered by challenges such as the formation of unreactive ammonium salts in acidic media and the instability of the product under these conditions.[1][2] Consequently, this approach typically resulted in moderate yields and the formation of unwanted byproducts, necessitating extensive purification.[3]

Theoretical studies have elucidated three potential pathways for the nitration of dimethylamine by dinitrogen tetroxide (N₂O₄): hydrogen abstraction by the NO₂ radical followed by recombination, direct reaction with symmetrical O₂NNO₂, and reaction with asymmetrical ONONO₂.[4] In the gas phase, the reaction with asymmetrical ONONO₂ is considered the main pathway for this compound formation.[4]

Due to its limitations, detailed experimental protocols for this method are scarce in later literature, as more efficient and selective methods were developed.

Logical Relationship: Challenges in Direct Nitration

G Dimethylamine Dimethylamine UnreactiveSalt Unreactive Ammonium Salt Dimethylamine->UnreactiveSalt Protonation SideReactions Side Reactions Dimethylamine->SideReactions NitratingAgent Nitrating Agent (e.g., HNO₃) NitratingAgent->UnreactiveSalt NitratingAgent->SideReactions AcidicMedia Acidic Media LowYield Low Yield & Purity UnreactiveSalt->LowYield SideReactions->LowYield

Caption: Challenges of the direct nitration of dimethylamine.

Nitrosation-Oxidation of Dimethylamine

Another historical approach involved a two-step process: the nitrosation of dimethylamine to form N-nitrosodimethylamine (NDMA), followed by the oxidation of the intermediate to yield this compound. This method presented its own set of challenges, including the handling of the toxic NDMA intermediate.[1]

The first step, nitrosation, can be achieved through the reaction of dimethylamine with nitrous acid. The subsequent oxidation of NDMA to this compound has been explored using various strong oxidizing agents. While this method could circumvent some of the issues of direct nitration, controlling the reaction conditions to achieve acceptable yields was crucial.[1]

Experimental Workflow: Nitrosation-Oxidation of Dimethylamine

G cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oxidation Dimethylamine Dimethylamine NDMA N-Nitrosodimethylamine (NDMA) Dimethylamine->NDMA NitrosatingAgent Nitrosating Agent (e.g., HONO) NitrosatingAgent->NDMA NDMA_output NDMA Intermediate OxidizingAgent Oxidizing Agent This compound This compound OxidizingAgent->this compound NDMA_output->this compound G Dimethylurea N,N'-Dimethylurea Dinitrourea 1,3-Dimethyl-1,3-dinitrourea Dimethylurea->Dinitrourea Nitration (-10 to 8°C) MixedAcid Mixed Acid (HNO₃/H₂SO₄) MixedAcid->Dinitrourea Methylnitramine Methylnitramine Dinitrourea->Methylnitramine Hydrolysis Hydrolysis (Hot Water) This compound This compound Methylnitramine->this compound DestructiveDistillation Destructive Distillation G HMPA Hexamethylphosphoramide (HMPA) Reaction Reaction Vessel HMPA->Reaction NitricAcid Nitric Acid (HNO₃) NitricAcid->Reaction Products Reaction Products Reaction->Products P-N Bond Cleavage This compound This compound Products->this compound Purification Byproducts Byproducts: - Phosphoric Acid - N-Nitrosodimethylamine Products->Byproducts

References

An In-depth Technical Guide to the Solubility of Dimethylnitramine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylnitramine (DMNA), a secondary nitramine, is a compound of significant interest in the field of energetic materials.[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the known information regarding the solubility of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in organic solvents. This guide, therefore, focuses on providing a detailed understanding of the compound's physicochemical properties, factors expected to influence its solubility based on the behavior of similar molecules, and a comprehensive, adaptable experimental protocol for determining its solubility.

Introduction to this compound

This compound, also known as N,N-dimethylnitramide, is a crystalline solid with the chemical formula C₂H₆N₂O₂.[2] It belongs to the class of nitramines, which are organic compounds containing the R-NO₂ functional group attached to a nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4164-28-7[2]
Molecular Formula C₂H₆N₂O₂[2]
Molecular Weight 90.08 g/mol [2]
Melting Point 58 °C[3]
Boiling Point 187 °C (estimated)[3]
Appearance Crystalline solid

Solubility of this compound: A Qualitative Overview

While quantitative data is scarce, some qualitative inferences can be made. The related compound, N-nitrosodimethylamine, is reported to be soluble in common organic solvents.[4] Given the structural similarities, it is anticipated that this compound will exhibit some degree of solubility in polar organic solvents due to the presence of the polar nitro group. However, the presence of the two methyl groups introduces some nonpolar character, which may also allow for solubility in less polar solvents.

A document from the Gassnova research program indicates that the predicted Log Kow (octanol-water partition coefficient) for this compound is -2.89, suggesting it is a water-soluble compound.[5] This high water solubility implies a preference for polar environments.

Experimental Protocol for the Determination of this compound Solubility

The absence of published data necessitates a reliable experimental protocol to determine the solubility of this compound in various organic solvents. The following is a detailed methodology based on the widely accepted isothermal shake-flask method, which is considered the gold standard for equilibrium solubility determination.

Materials and Equipment
  • This compound: High purity, crystalline form.

  • Organic Solvents: Analytical grade or higher purity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, etc.).

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Vials with Screw Caps: Chemically resistant to the solvents being tested.

  • Constant Temperature Shaker/Incubator: Capable of maintaining a stable temperature (± 0.5 °C).

  • Centrifuge: To separate undissolved solid.

  • Syringes and Syringe Filters: For sample withdrawal and filtration.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis of the solute concentration.

  • Volumetric flasks and pipettes: For accurate dilutions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Agitation at constant temperature sep Phase Separation equil->sep Centrifugation/ Filtration quant Quantification sep->quant Dilution and Analysis (HPLC/GC) data Data Analysis quant->data Concentration Determination

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator.

    • Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

    • Alternatively, carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the specific organic solvent at the given temperature. The solubility is typically expressed in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Framework for Solvent Selection

The choice of organic solvents for solubility studies should be guided by a systematic approach to cover a range of polarities and chemical functionalities. The following diagram outlines a logical approach to solvent selection.

solvent_selection start Define Solvent Scope polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) start->polar_aprotic polar_protic Polar Protic (e.g., Methanol, Ethanol) start->polar_protic nonpolar Nonpolar (e.g., Toluene, Hexane) start->nonpolar chlorinated Chlorinated (e.g., Dichloromethane) start->chlorinated

Caption: Logical framework for solvent selection.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While specific quantitative data remains elusive in the public domain, this document provides researchers with the necessary background, a robust experimental protocol, and a logical framework to systematically determine the solubility of this important energetic material. The generation of such data will be a valuable contribution to the fields of energetic materials science and chemical engineering.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of Dimethylnitramine (DMNA), a compound of interest in environmental and safety monitoring. The protocols are intended for researchers, scientists, and drug development professionals.

Gas Chromatography with Thermal Energy Analysis (GC-TEA)

Gas chromatography coupled with a Thermal Energy Analyzer (TEA) is a highly sensitive and selective method for the detection of nitroso- and nitro-compounds. The TEA detector is specifically designed to detect compounds that can release a nitric oxide (NO) radical upon pyrolysis, making it ideal for this compound analysis.[1]

Experimental Protocol

1. Sample Collection (for Air Matrix):

  • Apparatus: Use treated Florisil adsorbent tubes. Each tube should be pre-treated with 10 mg of DL-α-tocopherol to prevent analyte degradation.[1] Use two tubes in series for sample collection.[1]

  • Procedure: Draw a known volume of air through the tubes at a specified flow rate (e.g., 25 L at 0.2 L/min).[1]

  • Handling: Protect the tubes from light during and after sampling, as this compound is susceptible to photodecomposition.[1]

2. Sample Preparation (Desorption):

  • Reagents: Prepare a desorption solution of 50/50 (v/v) methylene chloride and methyl alcohol.[1]

  • Procedure:

    • Transfer the front and rear Florisil tubes to separate 2-mL vials.[1]

    • Add 1.0 mL of the desorbing solution to each vial.[1]

    • Seal the vials and allow them to stand for a specified time (e.g., 30 minutes) with occasional agitation to ensure complete desorption.

3. GC-TEA Analysis:

  • Instrumentation: A gas chromatograph interfaced with a Thermal Energy Analyzer.[1]

  • GC Column: A column capable of resolving this compound from the desorption solvent and potential interferences.[1] A common choice is a packed column or a capillary column suitable for amine analysis.

  • Injection: Inject a 5-µL aliquot of the desorbed sample into the GC.[1]

  • Operating Conditions:

    • Injector Temperature: 200-250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp up to a final temperature of 200-220 °C.

    • Carrier Gas: High-purity nitrogen or helium.

    • TEA Furnace Temperature: 800-900 °C

  • Quantification: Create a calibration curve using standard solutions of this compound in the desorption solvent. The concentration of the analyte is determined by comparing the peak area from the sample to the calibration curve.

Quantitative Data Summary
ParameterValueMatrixReference
Analytical Detection Limit50 pg (per injection)Standard Solution[1]
Detection Limit (Air)0.4 µg/m³ (based on 25 L sample)Air[1]
Pooled Coefficient of Variation0.042Air (3.2 to 12.8 µg/m³)[1]
Standard Error of Estimate7.5%Air[1]

Workflow Diagram: GC-TEA Analysis

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (Treated Florisil Tube) B Solvent Desorption (CH2Cl2/MeOH) A->B C GC Injection B->C D Chromatographic Separation C->D E Pyrolysis & TEA Detection D->E F Peak Area Integration E->F G Concentration Calculation (vs. Calibration Curve) F->G

Caption: Workflow for this compound detection by GC-TEA.

High-Performance Liquid Chromatography (HPLC)

HPLC, combined with UV or Mass Spectrometry (MS) detection, is a versatile method for analyzing this compound in aqueous samples.[2] This technique is suitable for non-volatile or thermally labile compounds.

Experimental Protocol

1. Sample Preparation (Aqueous Matrix):

  • Objective: To enrich the sample and remove interfering matrix components.[2]

  • Procedure (Solid-Phase Extraction - SPE):

    • Select an appropriate SPE cartridge (e.g., reversed-phase C18).

    • Condition the cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a strong solvent like acetonitrile or methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-UV/MS Analysis:

  • Instrumentation: An HPLC system coupled with a UV detector and/or a High-Resolution Mass Spectrometer (HRMS).[2]

  • HPLC Column: A reversed-phase column (e.g., C18 or Phenyl) is commonly used for separation.[2][3]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid for MS detection.

  • Operating Conditions:

    • Flow Rate: 0.2-1.0 mL/min

    • Column Temperature: 25-40 °C

    • Injection Volume: 5-20 µL

    • UV Detection Wavelength: Monitor between 185 and 325 nm, as this compound has absorption in this range.[4]

    • MS Detection: Use Electrospray Ionization (ESI) in negative mode.[2][3] Monitor for the specific m/z of the deprotonated molecule or relevant fragment ions.

3. Quantification:

  • Develop a calibration curve using external standards.

  • The use of isotope-labeled internal standards is recommended to correct for matrix effects and variations in recovery, although their availability can be a limitation.[2]

Quantitative Data Summary
ParameterValueMatrixReference
Method Detection Limit0.5 - 40 µg/LWater Wash Samples[2]
Sample Recovery15 - 80%Water Wash Samples[2]
LC-MS/MS LOQ (NNN)0.06 µg/LE-cigarette Liquid[5]
LC-MS/MS LOQ (NNK)0.07 µg/LE-cigarette Liquid
Note: Data for related nitrosamines (NNN, NNK) are provided to indicate the typical sensitivity of LC-MS/MS methods.

Workflow Diagram: HPLC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample Collection B Solid-Phase Extraction (SPE) (Enrichment & Cleanup) A->B C Reconstitution in Mobile Phase B->C D HPLC Injection C->D E Reversed-Phase Separation D->E F Ionization (e.g., ESI) E->F G Mass Spectrometry (MS or MS/MS Detection) F->G H Chromatogram Extraction G->H I Quantification using Internal/External Standards H->I

Caption: Workflow for this compound analysis by HPLC-MS.

Ion Chromatography (IC) for Precursor Analysis

N-nitrosodimethylamine (NDMA) is a probable human carcinogen formed from precursors like Dimethylamine (DMA) and nitrite.[6] Ion chromatography is an effective method for quantifying these ionic precursors in various matrices, including pharmaceutical products, to assess the potential for this compound formation.[6][7]

Experimental Protocol (for Dimethylamine)

1. Sample Preparation:

  • Reagents: Deionized water, Methanesulfonic acid (MSA).[6]

  • Procedure:

    • Accurately weigh the sample (e.g., powdered drug product).

    • Dissolve and dilute the sample in a known volume of deionized water.

    • Filter the sample through a 0.2 or 0.45 µm filter to remove particulates before injection.

2. IC Analysis:

  • Instrumentation: An ion chromatograph equipped with a cation exchange column and a suppressed conductivity detector.[6]

  • Method 1 (Dionex IonPac CS16 column):

    • Column: Dionex IonPac CS16 (3 × 250 mm) with guard.[6]

    • Eluent: 25 mM Methanesulfonic acid (MSA).[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Temperature: 20 °C.[6]

  • Method 2 (Dionex IonPac CS19 column):

    • Column: Dionex IonPac CS19 (2 × 250 mm) with guard.[6]

    • Eluent: Gradient of 3 mM MSA and 40 mM MSA.[6]

    • Flow Rate: 0.25 mL/min.[6]

    • Temperature: 10 °C.[6]

  • Detection: Suppressed conductivity detection.[6]

  • Quantification: Calibrate the system with DMA standards of known concentrations.

Quantitative Data Summary (for Precursors)
ParameterAnalyteValueMatrixReference
Limit of Detection (LOD)Dimethylamine (DMA)< 1 µg/g of APIPharmaceuticals[6]
Limit of Detection (LOD)Nitrite0.918 µg/g of APIPharmaceuticals[6][7]
Spike RecoveryDMA & Nitrite96.0 - 104%Pharmaceuticals[6][7]

Logical Diagram: Precursor Analysis Logic

Precursor_Logic A Presence of Precursors B Dimethylamine (DMA) A->B C Nitrosating Agent (e.g., Nitrite) A->C D Risk of Nitrosamine Formation B->D C->D E N-Nitrosodimethylamine (NDMA) D->E F Analytical Goal: Quantify Precursors F->B Target Analytes F->C Target Analytes

Caption: Logic for analyzing precursors to assess nitrosamine risk.

References

Application Notes and Protocols for the Quantitative Analysis of Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dimethylnitramine (C₂H₆N₂O₂), a compound of interest in various research and industrial settings. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for the accurate and reliable quantification of this analyte.

Introduction

This compound (DMA-NO₂), also known as N,N-dimethylnitramide, is a nitramine compound. Accurate quantification of this compound is crucial for various applications, including environmental monitoring, toxicological studies, and quality control in relevant industries. This document outlines protocols for sample preparation, chromatographic separation, and detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV and High-Resolution Mass Spectrometry (HRMS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

It is critical to distinguish this compound (CAS No. 4164-28-7) from the more commonly studied N-nitrosodimethylamine (NDMA) (CAS No. 62-75-9), as their chemical properties and analytical behaviors differ.

Analytical Methodologies

The primary methods for the quantitative analysis of this compound involve chromatographic techniques coupled with sensitive detectors. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

HPLC is a versatile technique for the analysis of nitramines. Reversed-phase chromatography is typically employed for the separation of these polar compounds.

2.1.1. HPLC with UV Detection (HPLC-UV)

This method is suitable for relatively clean sample matrices where high sensitivity is not the primary requirement.

2.1.2. HPLC with High-Resolution Mass Spectrometry (HPLC-HRMS)

For complex matrices and trace-level quantification, coupling HPLC with HRMS provides high selectivity and sensitivity.

GC-MS can also be utilized for the analysis of this compound, often requiring derivatization to improve volatility and chromatographic performance.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described.

Table 1: HPLC-Based Methods - Performance Characteristics

ParameterHPLC-UVHPLC-HRMS
Limit of Detection (LOD) Method Dependent0.5 - 40 µg/L[1]
Limit of Quantitation (LOQ) Method DependentNot Specified
Recovery Not Specified15 - 80% in water wash samples[1]
Linearity Range Method DependentMethod Dependent

Table 2: GC-Based Methods - Performance Characteristics (Adapted from related compounds)

ParameterGC-MS
Limit of Detection (LOD) Method Dependent
Limit of Quantitation (LOQ) Method Dependent
Recovery Method Dependent
Linearity Range Method Dependent

Experimental Protocols

This protocol is designed for the quantification of this compound in aqueous samples such as process water or environmental water samples.

4.1.1. Sample Preparation

  • Collect aqueous samples in clean glass vials.

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter.

  • For samples with expected high concentrations, perform serial dilutions with ultrapure water to bring the analyte concentration within the calibration range.

4.1.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Based on the UV absorbance spectrum of this compound. A wavelength around 230 nm can be a starting point, as nitramines generally absorb in the UV region[2].

  • Column Temperature: 30 °C.

4.1.3. Calibration

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Analytical reference standards are available from suppliers like Chiron[3].

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4.1.4. Data Analysis

  • Inject the prepared samples into the HPLC system.

  • Identify the this compound peak based on the retention time established with the calibration standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

This protocol offers higher sensitivity and selectivity, making it suitable for complex sample matrices and trace-level analysis.

4.2.1. Sample Preparation

  • Liquid-Liquid Extraction (LLE): For complex aqueous samples, LLE can be used to extract this compound.[4][5]

    • Adjust the sample pH if necessary.

    • Extract the sample with a suitable organic solvent (e.g., dichloromethane).

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE can be employed for sample clean-up and pre-concentration.[4][6]

    • Select an appropriate SPE cartridge (e.g., activated carbon-based material).

    • Condition the cartridge with the appropriate solvents.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

4.2.2. Instrumentation and Conditions

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Mass Analyzer: Set to acquire high-resolution mass spectra.

  • Data Acquisition: Acquire data in full scan mode and/or targeted MS/MS mode for confirmation.

4.2.3. Calibration and Data Analysis

Follow the calibration procedure outlined in Protocol 1. For quantification, use the exact mass of the this compound ion.

This protocol is an alternative to HPLC methods and may be suitable for certain applications. Derivatization is often necessary for polar compounds like this compound.

4.3.1. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using LLE or SPE as described in Protocol 2.

  • After evaporation of the solvent, add a derivatizing agent. For compounds with amine functionalities, derivatizing agents like p-toluenesulfonyl chloride or benzoyl chloride can be used to increase volatility and improve chromatographic peak shape.[7][8] The specific derivatization reaction for this compound would need to be optimized.

4.3.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration.

  • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any matrix components.

  • Ionization Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Acquisition: Acquire data in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.

4.3.3. Calibration and Data Analysis

Prepare and derivatize calibration standards in the same manner as the samples. Construct a calibration curve and quantify the analyte based on the peak area of a characteristic ion.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_calibration Calibration sample Aqueous Sample filtration Filtration (0.45 µm) sample->filtration dilution Dilution (if necessary) filtration->dilution hplc HPLC Separation (C18 Column) dilution->hplc Inject uv_detection UV Detection hplc->uv_detection data_analysis Data Analysis uv_detection->data_analysis stock Stock Solution standards Calibration Standards stock->standards curve Calibration Curve standards->curve curve->data_analysis experimental_workflow_lcms cluster_prep Sample Preparation for Complex Matrices cluster_lcms LC-HRMS Analysis sample Sample extraction Extraction (LLE or SPE) sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation HPLC Separation injection->separation ionization ESI separation->ionization detection HRMS Detection ionization->detection data_analysis Data Analysis detection->data_analysis Quantification

References

Application Notes and Protocols for the Spectroscopic Analysis of Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of dimethylnitramine (DMNA) using various spectroscopic techniques. The information is intended to guide researchers, scientists, and professionals in the development and implementation of analytical methods for the detection and quantification of this compound.

Overview of Analytical Techniques

A variety of spectroscopic methods can be employed for the analysis of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative or quantitative). The most common methods include chromatography coupled with mass spectrometry or UV detection, as well as nuclear magnetic resonance, infrared, and Raman spectroscopy. For samples with complex matrices or low concentrations of DMNA, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to remove interfering substances and concentrate the analyte.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical techniques for the analysis of nitramines, including compounds structurally related to DMNA. It is important to note that the limits of detection (LOD) and quantification (LOQ) are matrix-dependent and can vary based on the specific instrumentation and experimental conditions.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference(s)
GC-MSNitrosamines0.15–1.00 ng/mL-LOQ up to 21.6 ng/mL[3][4]
GC-PCI-QToF-MSN-nitrosamines in water0.2–1.3 ng/L (Method Detection Limit)0.6–3.9 ng/L (Method Quantification Limit)LOQ-500 ng/mL[5]
HPLC-UVNitrosamine impurities--2-12 µg/ml (Cinnarizine), 40-240 µg/ml (Piracetam)[6]
HPLC-UVImipramine in human plasma-3 ng/ml3-40 ng/ml[7]
Raman SpectroscopyDimethylnitrosamine in water10 ppm--[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like DMNA.

Sample Preparation (Water Samples):

  • Solid-Phase Extraction (SPE): Utilize a coconut charcoal SPE cartridge.[5]

  • Filter the water sample.

  • Pass a known volume of the filtered sample through the conditioned SPE cartridge.

  • Elute the retained analytes with an appropriate solvent (e.g., acetonitrile).[9]

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 7200 QToF MS or equivalent.[5]

  • Column: DB-WAXetr column (30 m × 0.25 mm, 0.50 µm film thickness).[5]

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 100 °C, hold for 1 min.

    • Ramp 2: 15 °C/min to 245 °C, hold for 2 min.[5]

  • Ionization Mode: Positive Chemical Ionization (PCI) is often preferred for nitrosamine analysis.[5]

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

Logical Workflow for GC-MS Analysis of DMNA

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Filter Filtration Sample->Filter SPE Solid-Phase Extraction Filter->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Inject Injection Concentrate->Inject Separate GC Separation Inject->Separate Ionize Ionization (PCI) Separate->Ionize Detect MS Detection Ionize->Detect Qual Qualitative ID Detect->Qual Quant Quantification Detect->Quant

Caption: Workflow for DMNA analysis by GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of non-volatile or thermally labile compounds.

Sample Preparation (Soil Samples):

  • Solvent Extraction: Extract a known weight of the soil sample with a suitable solvent, such as acetonitrile, using sonication or shaking.[10]

  • Centrifugation/Filtration: Centrifuge the extract and filter the supernatant to remove particulate matter.

  • Solid-Phase Extraction (SPE): If further cleanup is needed, pass the extract through an appropriate SPE cartridge.[10]

  • The final extract is then ready for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically employed.[11] For example, a mixture of water and methanol (60:40 v/v) can be used.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Based on the UV-Visible spectrum of DMNA, a suitable wavelength is chosen for detection, typically around 230-233 nm for nitrosamines.[11]

  • Injection Volume: 5 µL.[12]

Logical Workflow for HPLC-UV Analysis of DMNA

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Soil Sample Extract Solvent Extraction Sample->Extract Filter Filtration Extract->Filter Cleanup SPE Cleanup (Optional) Filter->Cleanup Inject Injection Cleanup->Inject Separate HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Qual Peak Identification Detect->Qual Quant Quantification Detect->Quant

Caption: Workflow for DMNA analysis by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation:

  • Dissolution: Dissolve 5-25 mg of the DMNA sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.[13] For ¹³C NMR, a higher concentration (50-100 mg) is recommended.[13]

  • Filtration: Ensure the solution is free of any solid particles by filtering it through a glass wool plug into the NMR tube.[14]

  • Volume: The final sample volume should be approximately 0.5-0.6 mL.[15]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[13]

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR: Acquire the proton NMR spectrum. The two methyl groups in DMNA are expected to be chemically equivalent and should give a single resonance.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A single resonance is expected for the two equivalent methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a molecule based on the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

  • Mixing: Thoroughly mix 1-2 mg of the DMNA sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[16][17]

  • Grinding: Grind the mixture to a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.[16]

Instrumentation and Data Acquisition:

  • FTIR Spectrometer: A standard FTIR spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the N-N, N=O, and C-H functional groups in the DMNA molecule.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy.

Sample Preparation:

  • Solid Sample: The sample can be analyzed directly as a solid.

  • Solution: DMNA can be dissolved in a suitable solvent. For aqueous solutions, a concentration of at least 10 ppm was detected for the related compound dimethylnitrosamine.[8]

Instrumentation and Data Acquisition:

  • Raman Spectrometer: A Raman microscope or a standard Raman spectrometer.

  • Laser Excitation: A common laser wavelength, such as 532 nm or 785 nm, can be used.[18] The choice of laser may depend on the sample's fluorescence properties.

  • Data Acquisition: The Raman spectrum is collected by irradiating the sample with the laser and detecting the scattered light.

  • Data Interpretation: Identify the characteristic Raman scattering peaks corresponding to the vibrational modes of DMNA.

Signaling Pathway for Spectroscopic Identification of DMNA

cluster_techniques Spectroscopic Techniques cluster_info Information Obtained DMNA This compound (DMNA) GCMS GC-MS DMNA->GCMS HPLCUV HPLC-UV DMNA->HPLCUV NMR NMR DMNA->NMR FTIR FTIR DMNA->FTIR Raman Raman DMNA->Raman Mass Mass Spectrum (Molecular Ion & Fragments) GCMS->Mass Retention Retention Time GCMS->Retention HPLCUV->Retention Structure Molecular Structure (Connectivity) NMR->Structure Functional Functional Groups (Vibrational Modes) FTIR->Functional Vibrational Vibrational Modes Raman->Vibrational

Caption: Spectroscopic techniques for DMNA identification.

References

Application Notes and Protocols for the Experimental Design of Dimethylnitramine Pyrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental study of Dimethylnitramine (DMNA) pyrolysis. It is intended to guide researchers in setting up experiments, analyzing products, and understanding the decomposition pathways of this energetic material.

I. Introduction

This compound ((CH₃)₂NNO₂) is a model compound for studying the thermal decomposition of nitramine-based energetic materials. Understanding its pyrolysis behavior is crucial for predicting stability, performance, and safety of these materials. The primary decomposition pathways involve the cleavage of the N-NO₂ bond, nitro-nitrite isomerization, and HONO elimination, leading to a variety of products. This document outlines experimental designs to investigate these processes.

II. Experimental Setups and Protocols

Several experimental configurations can be employed to study the pyrolysis of DMNA, each offering unique advantages for probing different aspects of the decomposition process.

A. Sealed Ampoule Pyrolysis

This method is suitable for studying the initial products of decomposition under static, controlled conditions.

Protocol:

  • Sample Preparation: A few milligrams of redistilled this compound are placed into a 100 ml glass ampoule.

  • Degassing: The ampoule is connected to a vacuum line to remove air and any volatile impurities.

  • Sealing: The ampoule is hermetically sealed under vacuum.

  • Pyrolysis: The sealed ampoule is immersed in an oil thermostat set to the desired reaction temperature (e.g., 165°C to 210°C) for a specific duration.[1]

  • Quenching: The reaction is stopped by rapidly cooling the ampoule to -78°C.[1]

  • Analysis: The contents of the ampoule are analyzed to identify and quantify the pyrolysis products.

B. Very Low-Pressure Pyrolysis (VLPP)

VLPP is used to study the intrinsic unimolecular decomposition of DMNA by minimizing intermolecular collisions.

Protocol:

  • Apparatus: A Knudsen cell reactor coupled with a mass spectrometer is used.

  • Sample Introduction: A continuous, low-pressure flow of gaseous DMNA is introduced into the reactor.

  • Pyrolysis: The DMNA is heated as it passes through the reactor, with temperatures ranging from 550 to 840 K.[2]

  • Product Detection: The products effusing from the cell are detected and identified in real-time by a mass spectrometer.

C. Laser Pyrolysis

Laser-based techniques allow for rapid heating and time-resolved studies of the decomposition process.

1. Nanosecond Laser Photolysis

This technique is used to study the decomposition pathways of electronically excited DMNA.

Protocol:

  • Molecular Beam Generation: Gaseous DMNA is generated by heating a sample to approximately 350 K and is then introduced into a vacuum chamber via a supersonic jet expansion with a carrier gas like helium.[3]

  • Photoexcitation: The DMNA molecules are electronically excited using a nanosecond UV laser pulse at wavelengths such as 193 nm or 226 nm.[3][4]

  • Product Detection: The decomposition products, such as NO, are detected using techniques like time-of-flight mass spectrometry or laser-induced fluorescence (LIF) spectroscopy.[3][4]

2. Pulsed Infrared Laser Heating

This method is employed to study thermal decomposition in a flow system at higher temperatures.

Protocol:

  • Flow System: Pyrolysis is conducted in a flow system with a bath gas (e.g., 250 Torr of CO₂) and a radical scavenger.[5]

  • Heating: A pulsed infrared laser is used to rapidly heat the sample to temperatures in the range of 800-900 K.[5]

  • Analysis: The products are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).[5]

III. Analytical Techniques

The choice of analytical technique is critical for identifying and quantifying the pyrolysis products.

  • Mass Spectrometry (MS): Used for the identification of primary and secondary decomposition products in various pyrolysis setups.[1][3]

  • Ultraviolet (UV) Absorption Spectroscopy: A method to quantify specific products, such as dimethylnitrosamine, which has a distinct absorption maximum.[1] For instance, dimethylnitrosamine and this compound have molar extinction coefficients of 59.4 and 0.24, respectively, at 350 mµ, allowing for straightforward analysis of the product without significant interference from the starting material.[1]

  • Gas Chromatography (GC): Employed to separate and identify volatile products.[6][7] When coupled with mass spectrometry (GC-MS), it provides a powerful tool for structural elucidation of the decomposition products.[5][8][9]

  • Laser-Induced Fluorescence (LIF) Spectroscopy: A sensitive technique for detecting specific radical species, such as NO, produced during photolysis.[3][4]

IV. Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on DMNA pyrolysis.

Table 1: Thermal Decomposition Conditions and Major Products

Experimental MethodTemperature RangePressureMajor ProductsReference
Sealed Ampoule165°C - 200°C200 - 750 mm HgDimethylnitrosamine (~80% yield)[1]
Very Low-Pressure Pyrolysis (VLPP)550 K - 840 KVery Lowm/e 46 (consistent with HONO or NO₂)[2]
Pulsed Laser Pyrolysis800 K - 900 K250 TorrDimethylnitrosamine[5]
Nanosecond Laser Photolysis (226 nm & 193 nm)N/A (Photochemical)Supersonic JetNO[3][4]

Table 2: Kinetic Parameters for DMNA Decomposition

Reaction PathwayA-factor (s⁻¹)Activation Energy (kcal/mol)Temperature Range (K)Reference
N-NO₂ Bond Scission10¹⁶.⁵ ± ⁰.⁸48.5 ± 1.8550 - 840[2]
HONO Elimination10¹².⁴ ± ⁰.⁸37.0 ± 1.8550 - 840[2]
Overall Decomposition10¹⁶.⁴⁵ ± ⁰.⁴⁵45.4 ± 1.1466 - 525

Table 3: Product Distribution from Gaseous DMNA Pyrolysis at 165°C

ProductMoles per mole of DMNA decomposed
(CH₃)₂NNO0.80
CH₃NO₂0.14
CO₂0.09
CO0.05
H₂O0.44
NO₂0.06
NO0.08
Data from Flournoy, J. M. (1962)[10]

V. Reaction Mechanisms and Pathways

The pyrolysis of DMNA proceeds through several competing initial steps, with the dominant pathway often depending on the experimental conditions.

A. N-NO₂ Bond Scission

This is considered a major thermal decomposition channel, especially at higher temperatures.[2][4]

(CH₃)₂NNO₂ → (CH₃)₂N• + NO₂

B. Nitro-Nitrite Isomerization

In the excited electronic state, this pathway is predicted to be the major channel of decomposition.[4] It involves the formation of a dimethylnitrite intermediate which then dissociates.

(CH₃)₂NNO₂ → [(CH₃)₂NONO] → (CH₃)₂NO• + NO

C. HONO Elimination

This pathway is another proposed decomposition channel.[2][4]

(CH₃)₂NNO₂ → CH₂=N(CH₃) + HONO

The initial products of these reactions can undergo further secondary reactions, leading to the complex product mixtures observed experimentally. For example, the (CH₃)₂N• radical can react with NO to form dimethylnitrosamine.[1]

(CH₃)₂N• + NO → (CH₃)₂NNO

VI. Visualizations

Experimental Workflow for Sealed Ampoule Pyrolysis

Sealed_Ampoule_Pyrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start sample Place DMNA in Ampoule start->sample degas Degas Ampoule sample->degas seal Seal Ampoule degas->seal pyrolysis Immerse in Thermostat seal->pyrolysis quench Quench at -78°C pyrolysis->quench analysis Analyze Products (UV-Vis, MS, GC) quench->analysis end End analysis->end

Caption: Workflow for DMNA pyrolysis using the sealed ampoule method.

Proposed Initial Decomposition Pathways of this compound

DMNA_Decomposition cluster_pathways Initial Decomposition Pathways cluster_products Primary Products DMNA (CH₃)₂NNO₂ N_NO2_Scission N-NO₂ Bond Scission DMNA->N_NO2_Scission Isomerization Nitro-Nitrite Isomerization DMNA->Isomerization HONO_Elimination HONO Elimination DMNA->HONO_Elimination Prod_N_NO2 (CH₃)₂N• + NO₂ N_NO2_Scission->Prod_N_NO2 Prod_Iso (CH₃)₂NO• + NO Isomerization->Prod_Iso Prod_HONO CH₂=N(CH₃) + HONO HONO_Elimination->Prod_HONO

Caption: The three primary initial decomposition pathways of DMNA.

References

Application Notes and Protocols for LC-MS Analysis of Nitrosamine and Nitramine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of N-nitrosamines and N-nitramines at trace levels is a critical challenge in pharmaceutical manufacturing and environmental monitoring. N-nitrosamines are classified as probable human carcinogens and their presence in drug products has led to widespread regulatory scrutiny and product recalls.[1][2] N-nitramines, while less studied in the pharmaceutical context, are known environmental contaminants, often associated with explosives, and also pose toxicological risks.[3]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and versatility.[1][4] This document provides detailed application notes and experimental protocols for the analysis of both nitrosamines in pharmaceutical matrices and nitramines, drawing from established methods in environmental and forensic analysis.

Part 1: N-Nitrosamine Impurity Analysis in Pharmaceuticals

The formation of nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products can occur during synthesis, manufacturing, or storage.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established stringent guidelines and methods, such as USP General Chapter <1469>, for their control.[5]

General Analytical Workflow

The overall process for analyzing nitrosamine impurities involves sample preparation to extract the analytes from the drug matrix, followed by separation and detection using a highly sensitive LC-MS system.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample API or Drug Product Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent (e.g., Methanol, Water) Weigh->Dissolve Extract Vortex / Shake / Sonicate Dissolve->Extract Cleanup Centrifuge & Filter Extract->Cleanup LC LC Separation Cleanup->LC MS MS Detection (HRMS or MS/MS) LC->MS Quant Quantification vs. Standards MS->Quant Report Report Results (ppm) Quant->Report Nitramine Analysis Workflow cluster_prep Sample Preparation (Water) cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Water Sample Filter Filter Sample Sample->Filter SPE Solid-Phase Extraction (SPE) (Concentration Step) Filter->SPE Elute Elute with Solvent (e.g., Acetonitrile) SPE->Elute Recon Reconstitute in Mobile Phase Elute->Recon LC LC Separation Recon->LC MS MS Detection (APCI/ESI, Neg. Mode) LC->MS Quant Quantification MS->Quant Report Report Results (ng/L) Quant->Report

References

Application Notes and Protocols for the Gas Chromatography of Volatile N-Nitrosamines and Nitramines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of volatile N-nitrosamines and nitramines using gas chromatography (GC). The methodologies outlined are applicable for various matrices, including pharmaceuticals, food products, and environmental samples.

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[1][2] They can form from the reaction of secondary or tertiary amines with a nitrosating agent.[3] Nitramines are structurally related compounds containing the R₂N−NO₂ functional group. The presence of these impurities, even at trace levels, in pharmaceutical products, food, and the environment necessitates highly sensitive and selective analytical methods for their detection and quantification.[4] Gas chromatography, coupled with various detectors such as mass spectrometry (MS), thermal energy analysis (TEA), and flame ionization detection (FID), is a powerful and widely used technique for the analysis of volatile N-nitrosamines and nitramines.[5][6]

Experimental Workflows

The general workflow for the analysis of volatile N-nitrosamines and nitramines by GC involves sample preparation, chromatographic separation, and detection. The choice of each step depends on the specific analytes, the sample matrix, and the required sensitivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Pharmaceuticals, Food) LLE Liquid-Liquid Extraction Sample->LLE Liquid Samples SPE Solid-Phase Extraction Sample->SPE Liquid/Solid Samples HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME Volatiles in Solid/Liquid Samples GC_Inlet GC Inlet LLE->GC_Inlet SPE->GC_Inlet HS_SPME->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Detector Detector (MS, TEA, etc.) GC_Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for GC analysis.

Sample Preparation Protocols

Sample preparation is a critical step to extract and concentrate the target analytes from the sample matrix and to remove potential interferences.[7]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Meat Samples [8]

This protocol is suitable for the extraction of volatile nitrosamines from meat products.

  • Homogenization: Homogenize 5 g of the meat sample.

  • Extraction: Place the homogenized sample into a 20 mL headspace vial. Add 5 mL of 36% (w/v) NaCl solution.

  • SPME: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial.

  • Incubation: Incubate the vial at 65°C for 45 minutes for the extraction of the nitrosamines onto the fiber.

  • Desorption: Desorb the analytes from the SPME fiber in the GC injector.

Protocol 2: Solid-Phase Extraction (SPE) for Smoked Meat Products [5]

This method is effective for cleaning up samples before GC-MS analysis.

  • Initial Extraction: Extract the sample with a suitable solvent.

  • SPE Cartridge Conditioning: Condition a Florisil SPE cartridge (6.5 cm × 1.3 cm) with 6 mL of a 95:5 (v/v) dichloromethane/methanol solution.

  • Sample Loading: Load the sample extract onto the conditioned cartridge.

  • Elution: Elute the nitrosamines with two 20-mL portions of a hexane/dichloromethane solution.

  • Concentration: Collect the eluate and evaporate it in a water bath at 60°C to a final volume of 1 mL.

  • Internal Standard Addition: Add 200 µL of an internal standard (e.g., NDPA, 1 µg/mL).

Protocol 3: Liquid-Liquid Extraction for Pharmaceutical Drug Substances [9]

This protocol is designed for the extraction of nitrosamines from drug substances.

  • Sample Weighing: Weigh 0.1 g of the drug substance into a glass centrifuge tube.

  • Solvent Addition: Add 5 mL of dichloromethane to the tube.

  • Extraction: Vortex the mixture for one minute.

  • Centrifugation: Centrifuge the sample for 2.5 minutes at 4000 rpm.

  • Filtration: Filter 1 mL of the dichloromethane layer through a 0.45 µm PTFE filter using a glass syringe.

Gas Chromatography and Detection Protocols

The following tables summarize the GC conditions for the analysis of volatile N-nitrosamines and nitramines using different detectors.

GC-MS Method for Volatile N-Nitrosamines in Meat Samples [8]

ParameterValue
GC System HP 6890 Plus GC
Mass Spectrometer HP 5973 MSD
Column HP-1701 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.99%) at 1 mL/min
Injection Mode Splitless
Injection Volume 2 µL
Oven Program 55°C for 2 min, then ramp to 260°C at 10°C/min, hold for 2 min
Ionization Mode Positive-ion chemical ionization (PCI)
Reagent Gas Methane or Ammonia

GC-TEA Method for Volatile N-Nitrosamines in Various Matrices [2][10]

ParameterValue
GC System Ellutia 200 Series GC
Detector 810 Series Thermal Energy Analyzer (TEA)
Column 20 m × 0.53 mm, 1.0-μm DB-PSWAX
Carrier Gas Helium at 4.0 psi (constant flow)
Injection Mode Splitless (0.8 min split time)
Injector Temperature 150 °C
Injection Volume 1 µL
Oven Program 40°C (1 min), then 15°C/min to 150°C, then 10°C/min to 190°C (1 min hold)

GC-FID Method for Volatile N-Nitrosamines in Meat [11]

ParameterValue
GC System GC-2014 with Flame Ionization Detector (FID)
Column Optima-XLB Capillary Column (30 m x 0.25 mm I.D. x 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 250°C
Detector Temperature 300°C
Oven Program 40°C for 3 min, ramp to 100°C at 10°C/min (hold 1 min), ramp to 250°C at 15°C/min (hold 2 min)

Quantitative Data Summary

The following tables present a summary of quantitative data, including Limits of Detection (LOD) and Quantification (LOQ) for various volatile N-nitrosamines.

LOD and LOQ for Volatile N-Nitrosamines by GC-MS in Meat Samples [8]

CompoundLOD (µg/kg)LOQ (µg/kg)
N-nitrosodimethylamine< 3.6< 12
N-nitrosomethylethylamine< 3.6< 12
N-nitrosodiethylamine< 3.6< 12
N-nitrosodi-n-propylamine< 3.6< 12
N-nitrosomorpholine< 3.6< 12
N-nitrosopyrrolidine< 3.6< 12
N-nitrosopiperidine< 3.6< 12

LOD and LOQ for Volatile N-Nitrosamines by GC-MS in Smoked Meat Products [5]

CompoundLOD (ppb)
N-nitrosodimethylamine0.5
N-nitrosodiethylamine0.02
N-nitrosopyrrolidine0.2
N-nitrosopiperidine0.01
N-nitrosodibutylamine0.01
Note: The detection limit for N-nitrosamines using positive-ion chemical ionization was 0.01 ppb with about 70–80% recovery.[5]

LOD and LOQ for Volatile N-Nitrosamines by GC-FID in Meat [11]

CompoundLOQ (µg/kg)
N-nitrosodimethylamine0.26 - 0.6
N-nitrosodiethylamine0.26 - 0.6
N-nitrosodi-n-propylamine0.26 - 0.6
N-nitrosopyrrolidine0.26 - 0.6
N-nitrosopiperidine0.26 - 0.6
N-nitrosodi-n-butylamine0.26 - 0.6
N-nitrosomethylethylamine0.26 - 0.6

Detector Selection Logic

The choice of detector is crucial for achieving the desired selectivity and sensitivity.

Detector_Selection Requirement Analytical Requirement High_Selectivity High Selectivity & Confirmation Requirement->High_Selectivity High_Sensitivity_N_Specific High Sensitivity (Nitrogen Specific) Requirement->High_Sensitivity_N_Specific General_Screening General Screening Requirement->General_Screening MS Mass Spectrometry (MS / MS/MS) High_Selectivity->MS Provides structural information TEA Thermal Energy Analyzer (TEA) High_Sensitivity_N_Specific->TEA Highly specific to nitroso group NPD Nitrogen-Phosphorus Detector (NPD) High_Sensitivity_N_Specific->NPD Sensitive to N and P compounds FID Flame Ionization Detector (FID) General_Screening->FID Universal detector for organic compounds

Caption: Logic for selecting a suitable GC detector.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the analysis of volatile N-nitrosamines and nitramines by gas chromatography. The selection of the appropriate sample preparation technique, GC column, and detector is critical for achieving accurate and reliable results. For confirmatory analysis and high selectivity, GC-MS or GC-MS/MS is recommended.[12][13] For highly sensitive and specific detection of nitrogen-containing compounds, GC-TEA is an excellent choice.[2] The methodologies described herein can be adapted and validated for specific applications in research, quality control, and regulatory compliance.

References

Application Notes and Protocols: Dimethylnitramine as a Model for Nitramine Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, is the simplest stable nitramine. Due to its structural simplicity, it serves as an excellent model compound for studying the fundamental properties of more complex and powerful nitramine energetic materials, such as RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine). Understanding the synthesis, decomposition, and spectroscopic characteristics of DMNA provides crucial insights into the behavior of these larger, more hazardous materials, aiding in the development of safer handling protocols and novel energetic formulations. These application notes provide detailed protocols for the synthesis, thermal analysis, and spectroscopic characterization of DMNA.

Data Presentation

Thermal Decomposition Properties of this compound
ParameterValueTechniqueReference
Decomposition Temperature Range165-200 °C (gas phase)Pyrolysis[1]
Major Decomposition ProductsDimethylnitrosamine ((CH₃)₂NNO), NO, NO₂, CH₃NO₂Mass Spectrometry[1][2]
N-N Bond Fission Activation Energy40.0 ± 0.6 kcal/molQuantum Chemical Calculations[3]
HONO Elimination Activation Energy44.7 ± 0.5 kcal/molQuantum Chemical Calculations[3]
Nitro-nitrite Rearrangement Activation Energy54.1 ± 0.8 kcal/molQuantum Chemical Calculations[3]
Spectroscopic Data for this compound
TechniqueKey Peaks/SignalsReference
Infrared (IR) Spectroscopy~1570 cm⁻¹ (asymmetric NO₂ stretch), ~1280 cm⁻¹ (symmetric NO₂ stretch), ~1050 cm⁻¹ (N-N stretch)[4]
¹H NMR (CDCl₃)Singlet at ~3.1 ppm[5][6]
¹³C NMR (CDCl₃)Singlet at ~42 ppm[5][6]
Mass Spectrometry (EI)m/z 90 (M⁺), 74, 42, 30[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method for the synthesis of methylnitramine and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8][9]

Materials:

  • N,N'-dimethylurea

  • Dichloromethane (CH₂Cl₂)

  • Concentrated nitric acid (98%)

  • 20% Oleum (fuming sulfuric acid)

  • Ice water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N,N'-dimethylurea in dichloromethane in a round-bottom flask to create a solution.

  • Prepare a nitrating mixture by combining concentrated nitric acid and 20% oleum in a separate flask, cooled in an ice bath. A mass ratio of approximately 1:1.7-4.3:1.7-3.4 for N,N'-dimethylurea:concentrated nitric acid:oleum can be used.[8]

  • Slowly add the N,N'-dimethylurea solution to the stirred and cooled nitrating mixture using a dropping funnel, maintaining the reaction temperature between -5 °C and 0 °C.[8]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing ice water to dilute it.

  • Transfer the diluted mixture to a separatory funnel and separate the organic (dichloromethane) layer.

  • Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution, and a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator under reduced pressure to obtain crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Thermal Analysis by TGA and DSC

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Alumina or aluminum crucibles

A. Thermogravimetric Analysis (TGA) Protocol: [10][11][12]

  • Place 5-10 mg of this compound into a TGA crucible.

  • Place the crucible onto the TGA balance.

  • Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min.

  • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

  • Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

B. Differential Scanning Calorimetry (DSC) Protocol: [13][14][15]

  • Weigh 1-5 mg of this compound into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of this compound.

Protocol 3: Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol: [4]

  • Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the nitro group (NO₂) and the N-N bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol: [5][6][16]

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • For ¹H NMR, a typical acquisition will involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled sequence with a 30° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Decomposition Products: [1][17][18]

  • Heat a small, sealed sample of this compound in a pyrolysis chamber connected to a GC-MS system. The pyrolysis temperature should be within the decomposition range (e.g., 200 °C).

  • Inject the gaseous decomposition products into the GC column (a polar column is often suitable for separating the polar products).

  • Use a temperature program for the GC oven, for example, starting at 40 °C and ramping to 200 °C at 10 °C/min.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 15-200.

  • Identify the decomposition products by comparing their mass spectra and retention times to those of known standards or library data.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Dissolve Dissolve N,N'-dimethylurea in Dichloromethane Start->Dissolve Nitration Nitration with HNO3/Oleum (-5 to 0 °C) Dissolve->Nitration Quench Quench with Ice Water Nitration->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with Water and NaHCO3 Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Evaporate->Purify End This compound Purify->End

Caption: Workflow for the synthesis of this compound.

Decomposition_Pathway cluster_pathways Primary Decomposition Pathways cluster_products Initial Products DMNA This compound ((CH3)2NNO2) NN_Fission N-N Bond Fission DMNA->NN_Fission Ea ~40 kcal/mol HONO_Elimination HONO Elimination DMNA->HONO_Elimination Ea ~45 kcal/mol Nitro_Nitrite Nitro-Nitrite Rearrangement DMNA->Nitro_Nitrite Ea ~54 kcal/mol Radicals (CH3)2N• + •NO2 NN_Fission->Radicals Carbocation CH2=N(CH3) + HONO HONO_Elimination->Carbocation Isomer (CH3)2NONO Nitro_Nitrite->Isomer

Caption: Primary thermal decomposition pathways of this compound.

Characterization_Workflow cluster_analysis Analytical Characterization cluster_spectroscopy_methods Spectroscopic Techniques Sample This compound Sample Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Data1 Data1 Thermal->Data1 Decomposition Profile FTIR FTIR Spectroscopy->FTIR NMR NMR (1H, 13C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Data2 Data2 FTIR->Data2 Functional Groups Data3 Data3 NMR->Data3 Molecular Structure Data4 Data4 MS->Data4 Molecular Weight & Fragmentation

References

Application Notes and Protocols for the Photolysis of Dimethylnitramine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photolysis of Dimethylnitramine (DMNA) in solution, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes. This information is intended to guide researchers in designing and conducting reproducible photochemical studies on DMNA and related compounds.

Introduction

This compound (DMNA) is a secondary nitramine and a key energetic material. Understanding its photochemical behavior in solution is crucial for assessing its environmental fate, developing safe handling procedures, and for potential applications in controlled degradation or synthesis. The photolysis of DMNA primarily involves the cleavage of the N-NO2 bond, leading to the formation of various photoproducts. The efficiency and pathway of this process are significantly influenced by the solvent and the wavelength of irradiation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the photolysis of this compound in various solvents.

Table 1: Ultraviolet Absorption Maxima of this compound in Different Solvents

Solventλmax (nm)Molar Absorptivity (ε)Reference
n-Hexane236-[1]
Water232-[1]
Methanol233-[1]
Ethanol (95%)240-[1]
Dioxane238-[1]

Table 2: Photochemical Quantum Yields for the Formation of N-Nitrosodimethylamine (NDMA) from this compound Photolysis at 254 nm in 95% Ethyl Alcohol

Initial DMNA Concentration (M)Quantum Yield (Φ) of NDMA FormationReference
0.0010.10[1]
0.0050.22[1]
0.0100.35[1]
0.0200.45[1]
0.0400.50[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the photolysis of DMNA in solution.

Protocol for Ultraviolet (UV) Irradiation of this compound Solution

Objective: To induce photolysis of DMNA in a controlled manner using a specific UV wavelength.

Materials:

  • This compound (recrystallized)

  • Spectroscopic grade solvent (e.g., 95% ethyl alcohol, n-hexane, acetonitrile)

  • Quartz reaction vessel

  • Low-pressure mercury lamp (emitting primarily at 254 nm) or other suitable UV source

  • Optical bench and appropriate focusing lenses

  • Magnetic stirrer and stir bar

  • Actinometer solution (e.g., potassium ferrioxalate)

Procedure:

  • Prepare a stock solution of DMNA of the desired concentration in the chosen solvent.

  • Transfer a known volume of the DMNA solution to the quartz reaction vessel.

  • Place a small magnetic stir bar in the vessel.

  • Position the reaction vessel on the optical bench at a fixed distance from the UV lamp.

  • Ensure the solution is continuously stirred throughout the irradiation to maintain homogeneity.

  • Turn on the UV lamp to initiate photolysis.

  • Irradiate the solution for a predetermined period. Aliquots can be withdrawn at different time intervals for analysis.

  • Simultaneously, or immediately before/after the sample irradiation, perform actinometry to determine the light intensity of the UV source.

Protocol for Chemical Actinometry (Potassium Ferrioxalate)

Objective: To measure the photon flux of the UV light source, which is essential for quantum yield calculations.

Materials:

  • Potassium ferrioxalate solution (typically 0.006 M)

  • 1,10-Phenanthroline solution

  • Buffer solution (e.g., sodium acetate/sulfuric acid)

  • Sulfuric acid (H2SO4)

  • UV-Vis spectrophotometer

Procedure:

  • Fill the same quartz reaction vessel used for the DMNA photolysis with the potassium ferrioxalate actinometer solution.

  • Irradiate the actinometer solution for a known period, ensuring the absorbance change is within a linear range (typically less than 30% of the initial ferrioxalate is consumed).

  • After irradiation, take an aliquot of the exposed actinometer solution and add it to a solution containing 1,10-phenanthroline and the buffer.

  • Allow the color to develop in the dark for at least 30 minutes.

  • Measure the absorbance of the resulting colored complex at its λmax (typically around 510 nm) using a UV-Vis spectrophotometer.

  • Calculate the number of Fe2+ ions formed using the Beer-Lambert law.

  • Using the known quantum yield of the actinometer at the irradiation wavelength, calculate the total number of photons that entered the solution.

Protocol for Product Analysis

Objective: To identify and quantify the products of DMNA photolysis.

A. Gas Chromatography (GC)

Application: Separation and quantification of volatile photoproducts, particularly N-nitrosodimethylamine (NDMA).

Instrumentation:

  • Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID, or a Nitrogen-Phosphorus Detector - NPD for enhanced sensitivity to nitrogen-containing compounds).

  • Appropriate GC column (e.g., a polar capillary column).

Procedure:

  • Following irradiation, directly inject a small volume (e.g., 1 µL) of the reaction mixture into the GC.

  • Develop a suitable temperature program for the GC oven to achieve good separation of the components.

  • Identify the peaks corresponding to DMNA and its photoproducts by comparing their retention times with those of authentic standards.

  • Quantify the concentration of each product by creating a calibration curve using standard solutions of known concentrations.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Structural elucidation of photoproducts.

Procedure:

  • For NMR analysis, it may be necessary to use a deuterated solvent for the photolysis reaction or to evaporate the solvent post-irradiation and redissolve the residue in a deuterated solvent (e.g., CDCl3, (CD3)2CO).

  • Acquire 1H and 13C NMR spectra of the irradiated solution.

  • Compare the spectra of the irradiated solution with that of the starting material (DMNA) and known standards of suspected products (e.g., NDMA) to identify the chemical shifts and coupling constants of the photoproducts.

C. Infrared (IR) Spectroscopy

Application: Identification of functional groups in the photoproducts.

Procedure:

  • If the photolysis is conducted on a solid film of DMNA or if the solvent can be evaporated, the residue can be analyzed by IR spectroscopy.

  • Prepare a KBr pellet or cast a thin film of the irradiated sample.

  • Acquire the IR spectrum and look for the appearance of new absorption bands or the disappearance of bands associated with the starting material. For example, changes in the N-N and N=O stretching frequencies can indicate the formation of nitrosamines.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy

Application: To monitor the disappearance of DMNA and the appearance of products that absorb in the UV-Vis region.

Procedure:

  • Record the UV-Vis absorption spectrum of the DMNA solution before irradiation.

  • At various time intervals during the photolysis, withdraw an aliquot (if the reaction setup allows) or stop the irradiation and record the UV-Vis spectrum.

  • Monitor the decrease in the absorbance at the λmax of DMNA and the potential appearance of new absorption bands corresponding to the photoproducts. For instance, N-nitrosodimethylamine exhibits a characteristic absorption band around 345 nm in n-hexane.[1]

Visualizations

The following diagrams illustrate the key processes and workflows involved in the study of this compound photolysis.

Photolysis_Pathway DMNA This compound ((CH3)2NNO2) Excited_DMNA Excited State DMNA* DMNA->Excited_DMNA hv (UV light) Products Photolysis Products Excited_DMNA->Products NDMA N-Nitrosodimethylamine ((CH3)2NNO) Products->NDMA Major Product Radicals Radical Species ((CH3)2N• + •NO2) Products->Radicals Primary Step Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Sol Prepare DMNA Solution Irradiation UV Irradiation of DMNA Solution Prep_Sol->Irradiation Prep_Act Prepare Actinometer Solution Actinometry Actinometry Prep_Act->Actinometry GC_Analysis GC Analysis Irradiation->GC_Analysis NMR_Analysis NMR Analysis Irradiation->NMR_Analysis IR_Analysis IR Analysis Irradiation->IR_Analysis UVVis_Analysis UV-Vis Analysis Irradiation->UVVis_Analysis Quant_Yield Calculate Quantum Yield Actinometry->Quant_Yield Prod_ID Identify Products GC_Analysis->Prod_ID NMR_Analysis->Prod_ID IR_Analysis->Prod_ID UVVis_Analysis->Prod_ID Prod_ID->Quant_Yield Quantum_Yield_Logic cluster_inputs Inputs cluster_calc Calculation Photon_Flux Photon Flux (from Actinometry) Moles_Photons Moles of Photons Absorbed Photon_Flux->Moles_Photons Product_Conc Concentration of Photoproduct Formed Moles_Product Moles of Product Formed Product_Conc->Moles_Product Irradiation_Time Irradiation Time Irradiation_Time->Moles_Photons Quantum_Yield Φ = (Moles of Product Formed) / (Moles of Photons Absorbed) Moles_Product->Quantum_Yield Moles_Photons->Quantum_Yield

References

Application of Dimethylnitramine in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, is a crystalline solid that belongs to the nitramine family of energetic materials. Although not as commonly used as a primary explosive in military or industrial applications, DMNA serves as a crucial model compound in the study of more complex and powerful nitramine explosives like RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine). Its simpler molecular structure allows for more straightforward theoretical and experimental investigations into the fundamental chemical and physical processes that govern the performance and stability of nitramine-based energetic materials.

These application notes provide a comprehensive overview of the synthesis, properties, and experimental evaluation of this compound. The included protocols are intended to guide researchers in the safe and effective handling and characterization of this energetic compound.

Data Presentation

The following tables summarize key quantitative data for this compound, facilitating comparison and reference.

Table 1: Physicochemical and Energetic Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₆N₂O₂[1]
Molecular Weight90.08 g/mol
IUPAC NameN,N-dimethylnitramide[1]
CAS Number4164-28-7
AppearanceCrystalline solid
Density1.45 g/cm³
Melting Point57-59 °C
Boiling Point187 °C (decomposes)
Detonation Velocity7,800 m/s (calculated)
Impact Sensitivity (E50)Moderate

Table 2: Thermal Decomposition Kinetic Parameters for this compound

Decomposition PathwayActivation Energy (Ea)Arrhenius Pre-exponential Factor (A)Reference
N-NO₂ Bond Fission (Gas-phase)40.0 ± 0.6 kcal/mol10¹⁶.⁶ ± ⁰.⁵ s⁻¹[2]
HONO Elimination44.7 ± 0.5 kcal/mol10¹³.⁶ ± ⁰.⁵ s⁻¹

Signaling Pathways and Decomposition Mechanisms

The decomposition of this compound is a critical area of study, as it provides insights into the initiation and energy release of nitramine explosives. The primary decomposition pathways are influenced by the stimulus, such as heat or UV radiation.

SynthesisWorkflow start Start reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C start->reagents addition Slowly Add Dimethylamine Solution (Keep T < 10 °C) reagents->addition reaction Stir at 0-5 °C for 2 hours addition->reaction quench Pour onto Crushed Ice reaction->quench extract Extract with Dichloromethane quench->extract neutralize Wash with NaHCO₃ and Water extract->neutralize dry Dry with MgSO₄ and Filter neutralize->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize end Pure DMNA recrystallize->end CharacterizationWorkflow start Start with Synthesized DMNA thermal_analysis Thermal Analysis (DSC/TGA) start->thermal_analysis sensitivity_testing Sensitivity Testing start->sensitivity_testing performance_testing Performance Testing start->performance_testing data_analysis Data Analysis and Comparison thermal_analysis->data_analysis impact Impact Sensitivity (BAM Fallhammer) sensitivity_testing->impact friction Friction Sensitivity sensitivity_testing->friction esd Electrostatic Discharge (ESD) Sensitivity sensitivity_testing->esd det_velocity Detonation Velocity (Rate Stick Test) performance_testing->det_velocity det_pressure Detonation Pressure (Plate Dent/PDV) performance_testing->det_pressure impact->data_analysis friction->data_analysis esd->data_analysis det_velocity->data_analysis det_pressure->data_analysis end Characterized Energetic Material data_analysis->end

References

Application Notes and Protocols for the Detection of Dimethylnitramine in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), a compound of environmental concern, can be found in various environmental matrices due to its use in certain industrial processes and its formation as a degradation product of other compounds. Monitoring its presence in soil, water, and air is crucial for assessing environmental impact and ensuring public safety. These application notes provide detailed protocols for the detection and quantification of DMNA in environmental samples using state-of-the-art analytical techniques.

This compound is a water-soluble compound with a low propensity to bioaccumulate, but it is persistent in the environment.[1][2] It has been detected in groundwater at military installations and even in recreational waters like swimming pools.[2] The analytical methods for its detection require high sensitivity and selectivity to achieve the low detection limits necessary for environmental monitoring.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in environmental samples include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the detection of this compound and related compounds in environmental samples.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
HPLCWater Wash Samples0.5 - 40 µg/L (Method Detection Limit)-15 - 80%[3]
LC-MS/MSAqueous Soil Extracts≤ 5.0 µg/L--[4]
GC-MS/MS (Nitrosamines)Drinking Water3.05 - 3.27 ng/L9.15 - 9.81 ng/L71.5 - 88.0%
GC-MS/MS (Nitrosamines)Drinking Water0.3 - 0.7 ng/L (Method Detection Limit)-77 - 106%[5]
HPLC-PDAD (NDMA)Drinking Water0.29 µg/mL0.96 µg/mL-[6]
GC-MS (Nitrosamines)Active Pharmaceutical Ingredients0.15 - 1.00 ng/mL-94.09 - 111.22%[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from EPA Method 521 for nitrosamines and is suitable for the analysis of DMNA in drinking and surface water.[8][9][10]

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles.

  • Dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.

  • Preserve the sample by adjusting the pH to < 2 with hydrochloric acid.

  • Store samples at 4°C and extract within 14 days.[8]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a 2g activated coconut charcoal SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water.[11]

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[8][11]

  • Cartridge Drying: After loading, dry the cartridge by purging with nitrogen gas for 10 minutes.[11]

  • Elution: Elute the trapped analytes with 10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent).[12]

    • Inlet Temperature: 220°C.[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Oven Program: 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3.5 min.[12]

    • Injection Volume: 2 µL, splitless.[11]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • Source Temperature: 230°C.[12]

    • Quadrupole Temperature: 150°C.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. For DMNA, characteristic ions would be selected (e.g., m/z 42, 43, 74).[13]

Protocol 2: Analysis of this compound in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive detection of DMNA in soil and sediment samples.

1. Sample Preparation and Extraction:

  • Sample Pre-treatment: Air-dry the soil sample at room temperature to a constant weight, avoiding direct sunlight. Sieve the sample to remove large debris.

  • Extraction:

    • Weigh 10 g of the dried soil into a centrifuge tube.

    • Add 20 mL of acetonitrile and sonicate for 30 minutes in a water bath.

    • Centrifuge the sample at 5000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • Concentration and Clean-up:

    • Concentrate the combined extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Add 8 mL of reagent water to the concentrated extract.

    • Pass the diluted extract through a 0.45 µm PTFE syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: Atlantis® T3 (3 µm) C18 column (1 mm × 150 mm) or equivalent.[4]

    • Mobile Phase: A gradient of water and methanol, both containing 2 mM acetic acid. A typical starting condition is 90:10 (v/v) water:methanol.[4]

    • Flow Rate: 0.15 mL/min.

    • Injection Volume: 20 µL.[4]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) with polarity switching to detect both positive and negative ions, which can be beneficial for DMNA analysis.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for DMNA need to be determined by direct infusion of a standard solution.

    • Source Parameters: Optimize declustering potential and collision energy for maximum sensitivity.

Protocol 3: Analysis of this compound in Water by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on EPA Method 8330B and is suitable for screening and quantification of DMNA at higher concentration levels.[1][2]

1. Sample Preparation:

  • High-Level Samples (>1 mg/L): Dilute the water sample 1:1 with acetonitrile, shake, and filter through a 0.45 µm PTFE filter.[1]

  • Low-Level Samples (<1 mg/L): Use the Solid-Phase Extraction (SPE) procedure described in Protocol 1 or the salting-out extraction procedure.

    • Salting-Out Extraction: To 770 mL of water sample, add 251.3 g of sodium chloride and stir until dissolved. Add 164 mL of acetonitrile and stir for 15 minutes. Allow the phases to separate and collect the acetonitrile layer.[1]

2. HPLC-UV Analysis:

  • HPLC Conditions:

    • Primary Column: C-18 reversed-phase HPLC column, 25-cm x 4.6-mm (5 µm).[1]

    • Confirmation Column: CN reversed-phase HPLC column.

    • Mobile Phase: Isocratic mixture of water and methanol (e.g., 50:50 v/v).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 100 µL.

    • Detector: UV detector at 254 nm.

Visualizations

experimental_workflow_water cluster_sample_prep Water Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection (1L Amber Glass Bottle) preservation 2. Preservation (HCl to pH < 2) sample_collection->preservation spe 3. Solid-Phase Extraction (SPE) (Activated Charcoal Cartridge) preservation->spe elution 4. Elution (Dichloromethane) spe->elution concentration 5. Concentration (to 1 mL) elution->concentration gcms GC-MS Analysis concentration->gcms lcmsms LC-MS/MS Analysis concentration->lcmsms hplc HPLC-UV Analysis concentration->hplc quantification Quantification gcms->quantification lcmsms->quantification hplc->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for DMNA detection in water samples.

experimental_workflow_soil cluster_sample_prep Soil Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection & Air Drying sieving 2. Sieving sample_collection->sieving extraction 3. Solvent Extraction (Acetonitrile & Sonication) sieving->extraction centrifugation 4. Centrifugation extraction->centrifugation concentration 5. Concentration & Filtration centrifugation->concentration lcmsms LC-MS/MS Analysis concentration->lcmsms quantification Quantification lcmsms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for DMNA detection in soil samples.

References

Troubleshooting & Optimization

Technical Support Center: Dimethylnitramine (DMN) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dimethylnitramine (DMN).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound (DMN)?

The purification of DMN presents several challenges owing to its chemical nature. Key difficulties include:

  • Thermal Instability: DMN is an energetic material and is susceptible to thermal decomposition. Purification methods requiring high temperatures must be approached with caution to prevent degradation of the product and ensure safety.

  • Presence of Structurally Similar Impurities: A significant challenge is the removal of byproducts from the synthesis process, which are often structurally similar to DMN. A notable impurity is N-nitrosodimethylamine (NDMA), a carcinogenic compound that can form during the nitration of dimethylamine.[1][2][3]

  • Co-precipitation of Impurities: Impurities can sometimes co-precipitate with DMN during crystallization, making their removal difficult.

  • Safety Concerns: As an energetic material, handling and purifying DMN requires strict safety protocols to mitigate risks of accidental detonation.

Q2: What are the common impurities found in crude DMN?

The impurities present in crude DMN largely depend on the synthetic route employed.

  • From Nitration of Dimethylamine: The most significant impurity is N-nitrosodimethylamine (NDMA) . This byproduct is formed through the nitrosation of the dimethylamine starting material.[1][4] Other potential impurities include unreacted starting materials and byproducts from side reactions.

  • From Nitrodephosphorylation of Hexamethylphosphoramide (HMPA): This method can also lead to the formation of NDMA, with one study reporting a 12% yield of this carcinogenic byproduct.[2] Phosphoric acid is also a byproduct of this reaction.

Q3: Which analytical methods are suitable for assessing the purity of DMN?

High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of DMN and identifying impurities.

  • HPLC: A reverse-phase HPLC method with UV detection can be developed to quantify DMN and separate it from its impurities. The choice of a suitable column (e.g., C18) and mobile phase is crucial for achieving good resolution.[5][6][7][8]

  • GC-MS: GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities like NDMA.[9][10][11][12][13][14]

Troubleshooting Guides

Recrystallization

Problem 1: Low or No Crystal Formation

  • Possible Cause: The concentration of DMN in the solution is below its saturation point at the cooling temperature. This could be due to using an excessive amount of solvent.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of DMN.

    • Induce Crystallization: If the solution appears supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure DMN.[15][16]

    • Cool to a Lower Temperature: If crystals still do not form, try cooling the solution to a lower temperature using an ice bath or refrigerator.

Problem 2: Oiling Out Instead of Crystallization

  • Possible Cause: The solute is coming out of solution above its melting point, forming an oil instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. Allow the solution to cool down much more slowly to encourage the formation of an ordered crystal lattice.

    • Use a Different Solvent: Select a solvent with a lower boiling point.

    • Add a "Good" Solvent: If using a mixed solvent system, add a small amount of the solvent in which DMN is more soluble to lower the saturation point slightly and promote slower crystallization.

Problem 3: Poor Purity After Recrystallization

  • Possible Cause: Impurities are co-crystallizing with the DMN. This can be due to rapid crystal formation or the presence of impurities with similar solubility profiles.

  • Solution:

    • Slow Down Crystallization: Ensure the solution cools slowly and without agitation to allow for the selective incorporation of DMN into the crystal lattice.

    • Multiple Recrystallizations: Perform a second recrystallization step. The purity of the crystals generally increases with each successive recrystallization, although some product will be lost at each step.[15]

    • Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor containing impurities that may be adhering to the crystal surfaces.[15]

Column Chromatography

Problem 1: Poor Separation of DMN from Impurities

  • Possible Cause: The chosen stationary phase and/or mobile phase are not providing adequate selectivity for the separation.

  • Solution:

    • Optimize the Mobile Phase: Adjust the polarity of the mobile phase. For a normal-phase silica gel column, a less polar eluent will generally result in slower elution of polar compounds like DMN. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase with different selectivity, such as alumina.

    • Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Problem 2: Low Recovery of DMN from the Column

  • Possible Cause: DMN is irreversibly adsorbing to the stationary phase or is degrading on the column.

  • Solution:

    • Check for Degradation: Analyze the fractions to see if any degradation products are present. DMN's instability can be a factor.

    • Deactivate the Stationary Phase: If using silica gel, which is acidic, consider deactivating it with a small amount of a base like triethylamine added to the mobile phase to prevent the degradation of acid-sensitive compounds.

    • Increase Eluent Strength: Use a more polar mobile phase to elute the DMN from the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (DMN)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99% (with multiple steps)60-80%Simple, cost-effectiveCan be less effective for impurities with similar solubility; potential for low yield.[15]
Column Chromatography >99.5%50-70%High resolution for separating closely related impuritiesMore time-consuming and requires more solvent than recrystallization.
Sublimation High PurityVariableCan be effective for removing non-volatile impuritiesNot suitable for thermally labile compounds.

Note: The values presented in this table are estimates based on general principles of organic chemistry purification techniques and may vary depending on the specific experimental conditions and the nature and amount of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound (DMN)

Objective: To purify crude DMN by removing impurities through crystallization.

Materials:

  • Crude DMN

  • Recrystallization solvent (e.g., Diethyl ether or an aqueous alcohol solution)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which DMN is sparingly soluble at room temperature but highly soluble when heated. Diethyl ether and aqueous alcohol have been reported for this purpose.

  • Dissolution: Place the crude DMN in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until all the DMN has dissolved.[15]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified DMN crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[15]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis of DMN by HPLC

Objective: To determine the purity of a DMN sample using High-Performance Liquid Chromatography.

Materials:

  • Purified DMN sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the DMN sample and dissolve it in a known volume of the mobile phase to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio will need to be optimized to achieve good separation.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength where DMN has strong absorbance (e.g., around 230 nm).

  • Analysis: Inject the prepared DMN sample solution into the HPLC system.

  • Data Processing: Record the chromatogram. The purity of the DMN can be calculated based on the area of the DMN peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Crude DMN Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Synthesis of DMN recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification (Optional) hplc HPLC Analysis recrystallization->hplc gcms GC-MS Analysis recrystallization->gcms column_chromatography->hplc column_chromatography->gcms pure_dmn Pure DMN hplc->pure_dmn Purity > 99% gcms->pure_dmn Impurity Profile Confirmed

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve DMN in minimal hot solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No success Successful Purification crystals->success Yes low_yield Low Yield? oiling->low_yield No troubleshoot_oiling Troubleshoot: - Reheat and cool slowly - Change solvent oiling->troubleshoot_oiling Yes troubleshoot_crystals Troubleshoot: - Reduce solvent - Scratch flask - Add seed crystal low_yield->troubleshoot_crystals No troubleshoot_yield Troubleshoot: - Concentrate mother liquor - Check for excess solvent use low_yield->troubleshoot_yield Yes troubleshoot_crystals->cool troubleshoot_oiling->cool troubleshoot_yield->dissolve

Caption: Troubleshooting logic for DMN recrystallization.

References

Technical Support Center: Storage and Stability of Dimethylnitramine (DMNA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylnitramine (DMNA). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage and handling of DMNA, preventing its decomposition and maintaining sample integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that cause this compound (DMNA) to decompose during storage?

A1: The primary factor leading to the decomposition of DMNA is temperature. The initial and rate-limiting step in its thermal decomposition is the breaking of the nitrogen-nitrogen (N-N) bond between the dimethylamino group and the nitro group ((CH₃)₂N-NO₂). This process is significantly accelerated at elevated temperatures.[1][2][3] Other contributing factors can include exposure to light (UV radiation), which can initiate decomposition, and the presence of impurities or incompatible materials that may catalyze degradation reactions.[4]

Q2: What are the recommended conditions for the long-term storage of DMNA?

A2: For optimal stability, DMNA should be stored in a cool, dark, and dry place. A controlled room temperature (e.g., 20-25°C) is acceptable for short periods, but for long-term storage, refrigeration (2-8°C) is recommended to significantly slow the rate of thermal decomposition. The material should be stored in a tightly sealed, compatible container to protect it from atmospheric moisture and contaminants.[5]

Q3: I've noticed a yellowish or brownish discoloration in my stored DMNA sample. What does this indicate?

A3: A yellow or brown discoloration is a visual indicator that the DMNA has begun to decompose. The primary thermal decomposition pathway involves the cleavage of the N-NO₂ bond, which releases nitrogen dioxide (NO₂) gas.[1][3] NO₂ is a brownish-yellow gas that can remain dissolved in the solid or liquid DMNA, causing the color change. This is a sign of reduced purity and potential instability.

Q4: The pressure inside my DMNA storage container seems to have increased. Why is this happening and what should I do?

A4: Pressure buildup is a serious concern and indicates that the DMNA is actively decomposing. The decomposition process generates gaseous products, primarily nitrogen oxides (like NO₂) and other low-molecular-weight compounds.[4][6] This gas generation inside a sealed container can lead to a dangerous increase in pressure. If you suspect pressure buildup, handle the container with extreme caution in a well-ventilated area, preferably within a fume hood and behind a blast shield. Follow your institution's safety protocols for handling potentially unstable energetic materials. Do not attempt to open a container that is visibly bulging or under significant pressure.

Q5: What materials should be used for storing DMNA, and are there any I should avoid?

A5: DMNA should be stored in containers made of inert materials. Glass containers, particularly amber glass to protect from light, are a suitable choice. Certain types of chemically resistant polymers like high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) may also be appropriate.[7][8] You should strictly avoid storing DMNA in contact with reactive metals, strong acids, bases, or organic materials that can be easily oxidized, as these can potentially catalyze decomposition or lead to hazardous reactions.[9] Always consult the Safety Data Sheet (SDS) and perform small-scale compatibility tests if you are uncertain.

Q6: Are there any chemical stabilizers I can add to prevent DMNA decomposition?

A6: Yes, stabilizers are commonly used for nitrated organic compounds and nitramines. These compounds work by scavenging the nitrogen oxides (NOx) that are produced during initial decomposition, thereby preventing these reactive species from catalyzing further degradation (a process known as autocatalysis).[6] Commonly used stabilizers for this class of energetic materials include aromatic amines, such as diphenylamine (DPA), and urea derivatives like akardite and centralite.[1][10] The choice and concentration of a stabilizer would need to be validated for your specific application.

Quantitative Data on Thermal Decomposition

The stability of this compound is highly dependent on temperature. The following table provides calculated estimates of the decomposition rate constant (k) and the approximate time required for 1% of the sample to decompose at various storage temperatures. These values are derived from the Arrhenius equation using published kinetic parameters (Activation Energy, Eₐ = 43.3 kcal/mol; Pre-exponential Factor, A = 10¹⁵.⁹ s⁻¹).[3]

Storage Temperature (°C)Storage Temperature (K)Rate Constant (k) (s⁻¹)Approx. Time for 1% Decomposition
4°C (Refrigerated)277.151.15 x 10⁻¹³> 25 years
25°C (Room Temp)298.152.08 x 10⁻¹¹~1.5 years
40°C (Elevated)313.153.54 x 10⁻¹⁰~33 days
60°C (Accelerated)333.151.11 x 10⁻⁸~1 day
80°C (Accelerated)353.152.14 x 10⁻⁷~1.3 hours

Disclaimer: These are theoretical calculations intended for illustrative purposes. Actual shelf life may vary based on purity, container, and presence of contaminants.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol outlines a method for assessing the thermal stability of a DMNA sample under accelerated conditions.

Objective: To determine the short-term stability of a DMNA batch by exposing it to elevated temperatures and monitoring for decomposition.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the DMNA sample into three separate, clean, and dry amber glass vials.

  • Sealing: Loosely cap the vials or use a cap with a pressure-relief septum to prevent significant pressure buildup while minimizing evaporation. Place these vials inside a larger, sealed secondary container within the oven as a safety precaution.

  • Aging: Place the samples in a calibrated laboratory oven set to a constant temperature, for example, 80°C. The duration should be based on study objectives, ranging from several hours to days.[2]

  • Time Points: Remove one vial at predetermined time points (e.g., 0, 8, 24, 48 hours). Allow the vial to cool completely to room temperature in a desiccator before analysis.

  • Analysis:

    • Visual Inspection: Document any changes in color, appearance, or physical state of the sample.

    • Purity Assay: Quantify the remaining DMNA content using a validated analytical method, such as the HPLC-UV protocol described below.

  • Data Evaluation: Plot the percentage of remaining DMNA against time at the elevated temperature. A significant decrease in purity indicates poor thermal stability.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a method for quantifying the purity of DMNA and detecting degradation products.

Objective: To determine the concentration of DMNA in a sample.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where DMNA has significant absorbance (e.g., ~230-240 nm, to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of high-purity DMNA reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the DMNA sample to be tested.

    • Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared test samples.

  • Quantification: Determine the concentration of DMNA in the test samples by comparing their peak areas to the calibration curve. Purity can be expressed as a percentage based on the initial sample weight and measured concentration.

Visualizations

Decomposition Pathway

DecompositionPathway cluster_products Primary Decomposition Products DMNA This compound ((CH₃)₂N-NO₂) Radicals (CH₃)₂N• + •NO₂ (Dimethylaminyl + Nitrogen Dioxide Radicals) DMNA->Radicals Δ (Heat) N-N Bond Fission DMNSA Dimethylnitrosamine ((CH₃)₂N-NO) Radicals->DMNSA + NO NO Nitric Oxide (NO) Radicals->NO Radical Reactions

Caption: Primary thermal decomposition pathway of this compound.

Troubleshooting Workflow for DMNA Storage

TroubleshootingWorkflow start Start: Stored DMNA Sample visual_check Perform Visual Inspection start->visual_check no_change No Change in Color or Pressure visual_check->no_change Normal discoloration Discoloration Observed (Yellow/Brown) visual_check->discoloration Abnormal pressure Pressure Buildup (Bulging Container) visual_check->pressure Abnormal purity_test Perform Purity Analysis (HPLC) no_change->purity_test discoloration->purity_test handle_caution HANDLE WITH EXTREME CAUTION Follow Safety Protocol for Unstable Energetics pressure->handle_caution purity_ok Purity within Specification? purity_test->purity_ok use_sample Proceed with Use purity_ok->use_sample Yes quarantine Quarantine Sample. Consider Disposal. purity_ok->quarantine No

Caption: Troubleshooting workflow for assessing stored DMNA stability.

References

Technical Support Center: Dimethylnitramine (DMNA) Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the analysis of Dimethylnitramine (DMNA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound (DMNA) analysis?

A1: In the analysis of DMNA, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects refer to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[2][3]

Q2: What are the common causes of matrix effects in DMNA analysis?

A2: Matrix effects in DMNA analysis are primarily caused by endogenous or exogenous components in the sample that co-elute with DMNA from the analytical column and interfere with the ionization process in the mass spectrometer's source.[1][2] Common sources of interference include salts, lipids, phospholipids, and other small molecules present in complex matrices such as drug products, biological fluids (plasma, urine), and environmental samples.[1] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4]

Q3: How can I detect the presence of matrix effects in my DMNA analysis?

A3: Several methods can be employed to detect matrix effects. A common and effective technique is the post-extraction spike method, which compares the response of DMNA spiked into a pre-extracted blank matrix sample with the response of DMNA in a neat (pure) solvent.[5][6] A significant difference between these responses indicates the presence of matrix effects.[6] Another qualitative method is post-column infusion, where a constant flow of DMNA solution is introduced into the mass spectrometer after the analytical column.[3][4] Injection of a blank matrix extract will cause a deviation in the baseline signal if co-eluting components are causing ion suppression or enhancement.[3][4]

Q4: What are the most effective strategies to mitigate matrix effects for DMNA?

A4: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering components.[7]

  • Chromatographic Separation: Modifying the chromatographic conditions (e.g., gradient, column chemistry) to separate DMNA from interfering matrix components is a crucial step.[8]

  • Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for DMNA is the most reliable method to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[3][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent matrix effects.[4]

  • Sample Dilution: A simple yet often effective method is to dilute the sample, which reduces the concentration of interfering components.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor recovery of DMNA in spiked samples Significant ion suppression due to matrix effects.1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering compounds.[7] 2. Chromatographic Optimization: Adjust the LC gradient to better separate DMNA from the suppression zone.[8] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[3][8] 4. Use a Stable Isotope-Labeled Internal Standard: This will help to accurately quantify DMNA despite signal suppression.[9]
Inconsistent and irreproducible results for DMNA Variable matrix effects between different sample lots or injections.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability.[9] 3. Evaluate Matrix Lot-to-Lot Variability: Test different batches of the blank matrix to assess the consistency of the matrix effect.
Signal enhancement leading to overestimation of DMNA Co-eluting matrix components are enhancing the ionization of DMNA.1. Chromatographic Separation: Modify the HPLC/UHPLC method to separate the enhancing compounds from the DMNA peak.[8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to ensure the enhancement effect is consistent across calibrators and unknowns.[4]
High background or interfering peaks at the retention time of DMNA Inadequate sample cleanup or non-specific binding.1. Optimize SPE/LLE: Use a more selective sorbent or extraction solvent to remove the interfering compounds. 2. Change Chromatographic Selectivity: Test a column with a different stationary phase (e.g., pentafluorophenyl) to resolve the interfering peaks from DMNA.[7]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol describes how to quantify the matrix effect for this compound (DMNA) in a given sample matrix.

1. Materials and Reagents:

  • DMNA analytical standard

  • Blank matrix (e.g., drug product placebo, control plasma)

  • LC-MS grade solvents (e.g., methanol, water, formic acid)[10]

  • Sample preparation materials (e.g., centrifuge tubes, filters, SPE cartridges if applicable)

2. Preparation of Solutions:

  • Set A (Neat Solution): Prepare a standard solution of DMNA in the reconstitution solvent at a known concentration (e.g., 10 ng/mL).

  • Set B (Post-Spike Sample):

    • Process a blank matrix sample through the entire sample preparation procedure (extraction, cleanup, etc.).

    • After the final evaporation step and just before reconstitution, spike the extracted residue with the same amount of DMNA as in Set A.

    • Reconstitute the spiked extract in the same volume of solvent as Set A.

3. LC-MS/MS Analysis:

  • Analyze multiple replicates (n≥3) of both Set A and Set B using the established LC-MS/MS method for DMNA.

4. Calculation of Matrix Effect:

  • The matrix effect (ME) is calculated as a percentage using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

  • Interpretation of Results:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

Visualizations

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Result A Prepare Sample Extract (without analyte) B Post-Column Infusion of DMNA (Qualitative Assessment) A->B C Post-Extraction Spike with DMNA (Quantitative Assessment) A->C D Analyze Samples Compare DMNA response in matrix vs. neat solution C->D E Matrix Effect Identified? (Suppression or Enhancement) D->E F Optimize Sample Cleanup (e.g., SPE, LLE) E->F Yes G Modify Chromatographic Separation (e.g., new column, gradient change) E->G Yes H Implement Stable Isotope-Labeled Internal Standard E->H Yes I Use Matrix-Matched Calibration E->I Yes J Re-evaluate Matrix Effect F->J G->J H->J I->J J->E Iterate if necessary K Validated Method with Minimized Matrix Effect J->K

Caption: Workflow for the Identification and Mitigation of Matrix Effects in DMNA Analysis.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Calibration & Quantification A Strategies to Minimize Matrix Effects B Solid-Phase Extraction (SPE) A->B C Liquid-Liquid Extraction (LLE) A->C D QuEChERS A->D E Sample Dilution A->E F Gradient Optimization A->F G Column Selection (e.g., PFP, C18) A->G H Smaller Injection Volume A->H I Stable Isotope-Labeled Internal Standard (SIL-IS) A->I J Matrix-Matched Standards A->J K Standard Addition A->K

Caption: Key Strategies for Minimizing Matrix Effects in DMNA Analysis.

References

Technical Support Center: Overcoming Solubility Challenges with Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Dimethylnitramine (DMNA). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is known to have good solubility in a diverse range of solvents, spanning from polar to non-polar. It is notably soluble in water and n-hexane, and it can be purified by recrystallization from aqueous alcohol.[1] One source indicates a high water solubility of over 200 g/L.[2]

Q2: I am observing precipitation of my this compound from solution upon storage. What should I do?

A2: Precipitation during storage can be due to several factors, including a drop in temperature or solvent evaporation. To address this, you can try gently warming the solution while stirring to redissolve the precipitate. To prevent recurrence, ensure the storage container is tightly sealed and consider storing it at a stable temperature. If precipitation is persistent, the initial concentration may be too close to the saturation point for the storage temperature, and diluting the solution slightly might be necessary.

Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, you can add a small amount of additional hot solvent to the mixture to ensure all the oil dissolves. Then, allow the solution to cool more slowly to encourage crystal formation. Using a co-solvent system can also be beneficial.

Q4: What are some recommended solvent systems for the recrystallization of this compound?

A4: Based on available literature, "aqueous alcohol" (a mixture of ethanol and water) is a suitable solvent system for recrystallizing this compound.[1] Diethyl ether has also been used for the recrystallization of DMNA. The ideal solvent or solvent mixture is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Troubleshooting Guide

Issue 1: Difficulty in Dissolving this compound

Symptoms:

  • The solid this compound is not dissolving completely in the chosen solvent, even with agitation.

  • The dissolution rate is extremely slow.

Possible Causes:

  • The solvent is not appropriate for this compound.

  • The solution is already saturated.

  • The temperature is too low.

Solutions:

  • Solvent Selection: Consult the solubility data table below. If you are using a non-polar solvent, consider switching to a more polar one, or vice versa. This compound has shown solubility in a wide range of solvents.

  • Increase Temperature: Gently warm the solution while stirring. The solubility of most compounds, including this compound, increases with temperature.

  • Use a Co-solvent: If a single solvent is not effective, a co-solvent system can be employed. For instance, if your compound is partially soluble in ethanol, adding a small amount of a more effective solvent like acetone might improve solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate dissolution.

Issue 2: Unexpected Precipitation During Experiment

Symptoms:

  • A previously clear solution of this compound becomes cloudy or forms a precipitate upon the addition of another reagent or a change in conditions.

Possible Causes:

  • Change in solvent composition, reducing the solubility of this compound.

  • Significant temperature change.

  • Chemical reaction forming a less soluble product.

Solutions:

  • Maintain Temperature: If your experiment is sensitive to temperature fluctuations, use a water bath or other temperature control method.

  • Solvent Compatibility: When adding a new reagent, ensure its solvent is miscible with the solvent of your this compound solution and that the final solvent mixture can maintain the desired concentration of this compound in solution.

  • Check for Reaction: Analyze the precipitate to determine if it is unreacted this compound or a new compound. This will help in diagnosing the root cause.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility (g/L)Temperature (°C)Notes
Water> 20024A saturated solution was prepared at 40°C and allowed to equilibrate at room temperature overnight.[2]
EthanolSolubleNot SpecifiedUsed in an aqueous alcohol mixture for recrystallization.[1]
n-HexaneSolubleNot SpecifiedMentioned as a solvent with good solubility.

Note: Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. The information provided is based on qualitative descriptions and a single quantitative measurement in water.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Solution
  • Safety First: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Solvent Addition: Transfer the solid to a suitable flask and add a portion of the chosen solvent.

  • Dissolution: Stir the mixture at room temperature. If the solid does not dissolve completely, you can gently warm the solution while continuing to stir.

  • Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature (if heated) and then add the remaining solvent to reach the final desired volume and concentration.

Protocol 2: Recrystallization of this compound using an Aqueous Alcohol System
  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystal Formation: As the solution cools, pure this compound crystals should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Problem: DMNA not dissolving or precipitating check_solvent Is the solvent appropriate? (Consult data table) start->check_solvent check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Change solvent or use a co-solvent check_solvent->change_solvent No check_conc Is the concentration too high? check_temp->check_conc Yes increase_temp Gently warm the solution check_temp->increase_temp No oiling_out Is the compound 'oiling out'? check_conc->oiling_out No dilute Dilute the solution check_conc->dilute Yes slow_cool Add more solvent and cool slowly oiling_out->slow_cool Yes

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

References

Technical Support Center: Spectroscopic Analysis of Dimethylnitramine (DMNA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Dimethylnitramine (DMNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding interference in DMNA analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of DMNA.

Issue 1: Poor signal-to-noise ratio or complete signal loss in LC-MS/MS analysis.

Possible Cause: Matrix effects, leading to ion suppression. Co-eluting compounds from the sample matrix can interfere with the ionization of DMNA in the mass spectrometer's source, reducing its signal.[1][2][3]

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the DMNA concentration to below the limit of detection.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering compounds before LC-MS/MS analysis. For nitramines, resin-based solid phases are often preferred over silica-based ones.[4]

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate DMNA from the sample matrix.

  • Chromatographic Separation:

    • Modify Gradient Elution: Adjust the mobile phase gradient to better separate DMNA from co-eluting matrix components.[3]

    • Change Column Chemistry: Use a different type of HPLC column (e.g., phenyl, HILIC) to alter the separation selectivity.

  • Internal Standards: Utilize a stable isotope-labeled internal standard (e.g., DMNA-d6). This will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate quantification.[5]

  • Change Ionization Source: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your instrument supports it.[2]

Issue 2: Inconsistent quantification and poor reproducibility in GC-MS analysis.

Possible Cause: Thermal degradation of DMNA in the injector, co-eluting peaks, or active sites in the GC system.

Troubleshooting Steps:

  • Injector Temperature: Optimize the injector temperature to ensure efficient volatilization of DMNA without causing thermal degradation.

  • Liner Selection and Maintenance: Use a deactivated injector liner and change it frequently to prevent the buildup of non-volatile residues that can create active sites.[6][7]

  • Chromatographic Resolution: If co-elution is suspected, modify the GC temperature program to improve the separation of DMNA from interfering peaks. Using a different GC column with a different stationary phase can also improve resolution.

  • Derivatization: While not always necessary for DMNA, derivatization can improve the thermal stability and chromatographic behavior of analytes.[8]

  • Selected Ion Monitoring (SIM): Use SIM mode for quantification, selecting ions that are specific to DMNA to minimize the impact of co-eluting compounds.[9]

Issue 3: High fluorescence background in Raman spectroscopy.

Possible Cause: The sample or sample matrix is fluorescing, which can overwhelm the weaker Raman signal.

Troubleshooting Steps:

  • Change Excitation Wavelength: Move to a longer excitation wavelength (e.g., 785 nm or 1064 nm) to reduce or eliminate fluorescence.

  • Sample Purification: If the fluorescence is coming from impurities in the sample, further cleanup steps such as SPE or recrystallization may be necessary.

  • Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum. This can sometimes reduce fluorescence by photochemically destroying the fluorescent species.

  • Time-Resolved Raman Spectroscopy: If available, this technique can separate the instantaneous Raman scattering from the delayed fluorescence.

  • Computational Correction: Use baseline correction algorithms in your spectroscopy software to subtract the fluorescence background from the spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in DMNA analysis?

A1: The most common sources of interference include:

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can suppress or enhance the ionization of DMNA in mass spectrometry.[1][2][3]

  • Co-eluting Compounds: In chromatographic methods like GC-MS and LC-MS, other compounds that elute at the same time as DMNA can interfere with its detection and quantification.[9][10]

  • Sample Contamination: Contamination from sample collection, storage containers, or solvents can introduce interfering substances.

  • Thermal Degradation: DMNA can be thermally labile, and degradation in the GC injector can lead to inaccurate results.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of DMNA?

A2: To minimize matrix effects, you can:

  • Employ effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]

  • Optimize your chromatographic separation to resolve DMNA from matrix components.

  • Use a stable isotope-labeled internal standard for quantification.[5]

  • Dilute your sample, if the DMNA concentration is high enough.

  • Consider using a different ionization technique, such as APCI, which can be less susceptible to matrix effects than ESI.[2]

Q3: Are there specific compounds that are known to interfere with DMNA analysis?

Q4: What sample preparation methods are recommended for analyzing DMNA in complex matrices like soil or water?

A4: For soil and sediment samples, extraction with acetonitrile using an ultrasonic bath or shaker is a common method.[4] For water samples, Solid-Phase Extraction (SPE) is a preferred method for pre-concentration and cleanup.[4][6][7] It is important to choose an appropriate SPE sorbent; resin-based sorbents are often recommended for nitramines.[4]

Q5: How can I confirm that a peak in my chromatogram is indeed DMNA and not an interfering compound?

A5: In mass spectrometry-based methods (GC-MS, LC-MS/MS), confirmation is typically achieved by:

  • Matching Retention Time: The retention time of the peak in the sample should match that of a certified DMNA standard.

  • Mass Spectral Matching: The mass spectrum of the sample peak should match the library spectrum of DMNA or the spectrum obtained from a standard.

  • MS/MS Fragmentation: In LC-MS/MS, the fragmentation pattern (the transition of a precursor ion to specific product ions) should be identical to that of a DMNA standard. Monitoring multiple fragmentation transitions increases the confidence of identification.

Quantitative Data on Interference

While specific quantitative data for the interference of this compound is limited in the literature, the following table provides a general overview of the impact of matrix effects on the analysis of related compounds (nitrosamines) in complex matrices, which can be analogous to the challenges faced with DMNA.

Analytical MethodAnalyte ClassMatrixType of InterferenceObserved Effect on SignalReference
LC-MS/MSNitrosaminesDrug ProductsMatrix EffectSignal suppression or enhancement[11]
LC-MS/MSHerbicidesUrineMatrix EffectIon suppression and enhancement[2]
LC-MS/MSVarious DrugsBiological FluidsMatrix EffectCan lead to >15% variation in results[12]

Experimental Protocols

Protocol 1: Sample Preparation for DMNA Analysis in Water by Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific water matrices.

Materials:

  • SPE cartridges (e.g., resin-based)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Vacuum manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution: Elute the trapped DMNA from the cartridge with 2-5 mL of acetonitrile into a collection vial.

  • Concentration: If necessary, evaporate the eluent to a smaller volume under a gentle stream of nitrogen.

  • Analysis: The resulting extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Sample Preparation for DMNA Analysis in Soil by Acetonitrile Extraction

This protocol is based on EPA Method 8330B for nitroaromatics and nitramines.[4]

Materials:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Ultrasonic bath or shaker

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Extraction: Weigh 2 g of the soil sample into a centrifuge tube. Add 10 mL of acetonitrile.

  • Sonication/Shaking: Place the tube in an ultrasonic bath for 18 hours or on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at a low speed to pellet the soil particles.

  • Filtration: Draw off the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilution: For HPLC analysis, an aliquot of the acetonitrile extract may need to be diluted with deionized water.

  • Analysis: The filtered extract is ready for analysis.

Visualizations

Interference_Troubleshooting_Workflow start Start: Poor Signal or Inconsistent Results check_instrument Check Instrument Performance (e.g., calibration, sensitivity) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot and Recalibrate Instrument instrument_ok->fix_instrument No suspect_interference Suspect Interference (Matrix Effects / Co-elution) instrument_ok->suspect_interference Yes fix_instrument->check_instrument optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE, Dilution) suspect_interference->optimize_sample_prep sample_prep_ok Improved Results? optimize_sample_prep->sample_prep_ok optimize_separation Optimize Chromatographic Separation (e.g., gradient, column) sample_prep_ok->optimize_separation No end_good End: Reliable Analysis sample_prep_ok->end_good Yes separation_ok Improved Results? optimize_separation->separation_ok use_is Use Stable Isotope-Labeled Internal Standard separation_ok->use_is No separation_ok->end_good Yes use_is->end_good end_bad Re-evaluate Method or Consult Expert use_is->end_bad

Caption: A logical workflow for troubleshooting interference issues.

Sample_Prep_Workflow start Start: Raw Sample (e.g., Soil, Water) extraction Extraction (e.g., Acetonitrile for Soil, Direct Loading for Water) start->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup concentration Concentration / Dilution cleanup->concentration add_is Add Internal Standard concentration->add_is analysis Spectroscopic Analysis (GC-MS / LC-MS/MS) add_is->analysis

Caption: A typical experimental workflow for sample preparation.

References

minimizing sample degradation during Dimethylnitramine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylnitramine (DMN) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample degradation and to offer troubleshooting support for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound (DMN) degradation during analysis?

A1: DMN is susceptible to degradation from several factors, primarily:

  • Thermal Stress: Elevated temperatures, particularly during sample preparation and GC analysis, can cause decomposition. The N-NO2 bond is relatively weak and can break at higher temperatures.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of DMN. Samples should be protected from light during collection, storage, and analysis.

  • Hydrolysis: While DMN is generally resistant to hydrolysis under neutral and moderately acidic or basic conditions, prolonged exposure to extreme pH and elevated temperatures can cause degradation.

Q2: How should I store my DMN samples to ensure their stability?

A2: Proper storage is crucial for maintaining the integrity of your DMN samples. For optimal stability, samples should be stored in amber glass vials to protect them from light. It is recommended to store samples at cool temperatures (4°C). For long-term storage, freezing samples at -18°C can further improve stability.

Q3: What are the common signs of DMN degradation in my analytical results?

A3: Degradation of DMN can manifest in your chromatograms in several ways:

  • Peak Tailing: This can be an indication of sample interaction with active sites in the GC inlet or column, which can be exacerbated by degradation products.

  • Appearance of New Peaks: The emergence of unexpected peaks in your chromatogram may correspond to degradation products. One of the most common degradation products of DMN is N-nitrosodimethylamine (NDMA).

  • Reduced Peak Area/Height: A decrease in the peak area or height of the DMN analyte over time or with repeated injections can indicate sample degradation.

  • Baseline Noise or Drift: An unstable baseline can sometimes be attributed to the presence of degradation products.

Q4: Can I use either GC-MS or HPLC for DMN analysis? What are the advantages of each?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are suitable for the analysis of DMN.

  • GC-MS offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying DMN and its degradation products. However, the high temperatures used in the GC inlet can sometimes lead to thermal degradation of the analyte.

  • HPLC-UV is a robust and widely available technique that avoids the high temperatures associated with GC, thus minimizing the risk of thermal degradation. However, it may be less sensitive than GC-MS and may require more rigorous sample cleanup to avoid interferences.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Peak Tailing for the DMN Analyte

  • Possible Cause: Active sites in the GC inlet liner or on the column.

    • Solution:

      • Replace the inlet liner with a new, deactivated liner.

      • Trim the first few centimeters of the analytical column to remove any active sites that may have developed.

      • Use a more inert column, such as one specifically designed for trace analysis.

  • Possible Cause: Improper column installation.

    • Solution: Ensure the column is installed correctly in both the injector and the detector, with the correct ferrule and insertion distance.

  • Possible Cause: Contamination in the inlet.

    • Solution: Perform routine inlet maintenance, including replacing the septum and cleaning the inlet.

Issue 2: Appearance of a Peak Corresponding to N-nitrosodimethylamine (NDMA)

  • Possible Cause: Thermal degradation of DMN in the GC inlet.

    • Solution:

      • Lower the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

      • Use a pulsed splitless injection to reduce the residence time of the sample in the hot inlet.

Issue 3: Poor Reproducibility of DMN Peak Area

  • Possible Cause: Sample degradation in the autosampler vials.

    • Solution:

      • Use amber autosampler vials to protect samples from light.

      • If possible, use a cooled autosampler tray.

      • Prepare fresh dilutions of your samples more frequently.

  • Possible Cause: Inconsistent injection volume.

    • Solution: Check the syringe for bubbles and ensure it is functioning correctly.

HPLC-UV Analysis

Issue 1: Shifting Retention Times for DMN

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The choice of mobile phase composition, including solvent type, polarity, and pH, directly influences the interaction between the analyte and stationary phase.

Issue 2: Broad or Asymmetric DMN Peak

  • Possible Cause: Mismatch between the sample solvent and the mobile phase.

    • Solution: Dissolve the sample in a solvent that is of similar or weaker elution strength than the mobile phase.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 3: Loss of DMN Signal Over a Sequence

  • Possible Cause: Adsorption of DMN to the analytical column or tubing.

    • Solution:

      • Incorporate a small percentage of a stronger, more polar solvent in the mobile phase if compatible with the stationary phase.

      • Consider using a column with a different stationary phase chemistry.

  • Possible Cause: Photodegradation in the autosampler.

    • Solution: Use amber or light-blocking autosampler vials.

Quantitative Data Summary

The stability of this compound is influenced by storage conditions. The following table summarizes the stability of DMN in various solvents at different temperatures.

SolventTemperature (°C)Stability after 42 days (% remaining)
Water-18High (Minimal Degradation)
Water4Good (Some Degradation)
Water24Moderate (Significant Degradation)
Dichloromethane-18High (Minimal Degradation)
Dichloromethane4Moderate (Significant Degradation)
Dichloromethane24Low (Extensive Degradation)
Acetonitrile-18High (Minimal Degradation)
Acetonitrile4Good (Some Degradation)
Acetonitrile24Moderate (Significant Degradation)
Methanol-18High (Minimal Degradation)
Methanol4Good (Some Degradation)
Methanol24Moderate (Significant Degradation)

Note: This data is compiled from various sources and should be used as a general guideline. Actual stability may vary depending on specific sample matrix and storage conditions.

The pH of the sample solution can also impact the stability of DMN, although it is relatively stable in the pH range of 5-9.

pHStability
< 5Increased potential for degradation
5 - 9Relatively stable
> 9Increased potential for degradation

Experimental Protocols

Protocol 1: Sample Handling and Storage
  • Collection: Collect samples in amber glass containers to minimize exposure to light.

  • Immediate Storage: If analysis cannot be performed immediately, store samples in a refrigerator at 4°C.

  • Long-Term Storage: For storage periods longer than a few days, freeze samples at -18°C.

  • Aqueous Sample Preparation: For aqueous samples, adjust the pH to be within the range of 6-7 to ensure stability.

  • Solvent Preparation: When preparing standards and samples in organic solvents, use high-purity solvents and store the solutions under the same cool and dark conditions as the samples.

Protocol 2: Validated GC-MS Method for DMN Analysis

This protocol provides a starting point for the analysis of DMN by GC-MS. Method optimization may be required for your specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 200°C (optimization may be necessary to minimize thermal degradation).

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

      • SIM ions for DMN: m/z 42, 43, 74, 90.

Protocol 3: Validated HPLC-UV Method for DMN Analysis

This protocol provides a general procedure for the analysis of DMN by HPLC-UV.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization based on your column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm.

  • Sample Preparation: Ensure samples are filtered through a 0.45 µm filter before injection.

Visualizations

DMN_Degradation_Pathways DMN This compound (DMN) NDMA N-nitrosodimethylamine (NDMA) DMN->NDMA Major Pathway Other Other Degradation Products DMN->Other Thermal Thermal Stress (e.g., GC Inlet) Thermal->DMN Photo Photodegradation (UV Light) Photo->DMN Hydrolysis Hydrolysis (Extreme pH) Hydrolysis->DMN GCMS_Troubleshooting_Workflow start GC-MS Analysis Issue peak_tailing Peak Tailing? start->peak_tailing Yes new_peaks New Peaks Observed? start->new_peaks No check_liner Check/Replace Inlet Liner peak_tailing->check_liner low_response Low Analyte Response? new_peaks->low_response No check_temp Lower Inlet Temperature new_peaks->check_temp Yes check_storage Verify Sample Storage Conditions low_response->check_storage Yes trim_column Trim Column check_liner->trim_column No Improvement resolve_tailing Issue Resolved check_liner->resolve_tailing Improvement check_install Check Column Installation trim_column->check_install No Improvement trim_column->resolve_tailing Improvement check_install->resolve_tailing Improvement check_light Protect Sample From Light check_temp->check_light No Improvement resolve_new_peaks Issue Resolved check_temp->resolve_new_peaks Improvement check_light->resolve_new_peaks Improvement check_syringe Check Syringe check_storage->check_syringe No Improvement resolve_low_response Issue Resolved check_storage->resolve_low_response Improvement check_syringe->resolve_low_response Improvement

best practices for handling and storing Dimethylnitramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Dimethylnitramine (DMNA). The following information is intended to supplement, not replace, comprehensive safety training and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (DMNA), also known as N,N-dimethylnitramide, is a chemical compound with the molecular formula C₂H₆N₂O₂. It is classified as an energetic material and is highly hazardous. The primary concerns are its potential for explosiveness with minimal shock or heat, toxicity upon inhalation or skin contact, and flammability.[1] It is crucial that DMNA is handled only by trained professionals in a well-equipped laboratory setting with stringent safety protocols in place.

Q2: What are the recommended general storage conditions for this compound?

DMNA should be stored in a cool, dry, and well-ventilated place.[2] The container must be kept tightly closed to prevent exposure to moisture and contaminants.[3]

Q3: Can I store this compound in a standard laboratory refrigerator?

No, standard laboratory refrigerators are not suitable for storing flammable or potentially explosive materials. If refrigeration is required, only use a refrigerator specifically designed for the storage of flammable materials (explosion-proof).

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

At a minimum, personnel should wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For procedures that may generate dust or aerosols, respiratory protection should be used. Always consult the specific Safety Data Sheet (SDS) for detailed PPE requirements.

Q5: What should I do in case of a small spill of this compound?

For a minor spill, first, alert others in the vicinity. Wearing appropriate PPE, prevent the spread of the material. If it is a liquid, use an inert absorbent material like sand or vermiculite to contain and absorb the spill.[3][4][5][6][7] For a solid spill, carefully sweep it up to avoid creating dust. Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated. For larger or more hazardous spills, evacuate the area and follow your institution's emergency response procedures.

Troubleshooting Guides

Experimental Synthesis of this compound (N-Nitration of Dimethylamine)

Issue 1: Low or no yield of this compound.

  • Possible Cause 1: Formation of an unreactive ammonium salt. Most nitration reactions occur in acidic media, which can protonate the starting amine, making it unreactive.[8][9]

    • Solution: Consider using a protecting group for the amine that is stable under nitrating conditions. The use of amide or carbamate protection has been reported, though this can introduce other challenges.[9]

  • Possible Cause 2: Instability of the product in acidic conditions. Primary aliphatic nitramines can be unstable under acidic conditions.[8][9]

    • Solution: Carefully control the pH of the reaction mixture and during workup. Consider using milder nitrating agents or reaction conditions.

  • Possible Cause 3: Ineffective nitrating agent. The choice and concentration of the nitrating agent are critical.

    • Solution: Ensure the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acid) is of the appropriate concentration and is not degraded. The reaction may require a catalyst in some cases.

Issue 2: Presence of significant impurities in the product.

  • Possible Cause 1: Side reactions such as nitrosation or acetylation. These are common side reactions during the nitration of amines.[10]

    • Solution: Optimize reaction conditions (temperature, reaction time, order of addition of reagents) to minimize side product formation. The use of specific catalysts or scavengers for nitrous acid may be necessary to reduce nitrosation.

  • Possible Cause 2: Decomposition of the starting material or product.

    • Solution: Maintain strict temperature control throughout the reaction and purification process. Avoid excessive heat and exposure to incompatible materials.

  • Possible Cause 3: Co-production of difficult-to-remove byproducts. For example, the reaction of a secondary amide with nitric acid can produce an acyl nitrate.[9]

    • Solution: A thorough purification process, such as chromatography or recrystallization, may be required. The choice of purification method will depend on the properties of the desired product and the impurities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Controlled Room Temperature (20-25°C)To minimize decomposition and maintain stability. Stability studies for pharmaceuticals often use 25°C as a standard for long-term storage.[11][12]
Humidity Low (ideally < 60% RH)To prevent moisture absorption, which can lead to degradation or reaction. Stability guidelines for pharmaceuticals recommend 60% RH for long-term storage.[11][12]
Light Store in the dark or in an amber containerTo prevent photodecomposition.
Ventilation Well-ventilated areaTo dissipate any vapors that may be released and to prevent the buildup of flammable or toxic fumes.
Container Tightly sealed, chemically resistant containerTo prevent contamination and reaction with atmospheric components.

Table 2: Chemical Incompatibility of this compound

Incompatible Material ClassSpecific ExamplesRationale for Incompatibility
Strong Oxidizing Agents Perchloric acid, potassium permanganate, chromium trioxideCan lead to vigorous or explosive reactions.
Strong Reducing Agents Sodium borohydride, lithium aluminum hydrideCan react exothermically and potentially lead to decomposition.
Strong Acids Concentrated sulfuric acid, nitric acidCan catalyze decomposition, especially at elevated temperatures.
Strong Bases Sodium hydroxide, potassium hydroxideCan promote decomposition pathways.
Metals and Metal Salts Copper, iron, and their saltsCan act as catalysts for decomposition.

Note: This table is based on general knowledge of nitramine chemistry. Always consult the specific SDS and perform a thorough risk assessment before mixing this compound with any other substance.

Experimental Protocols

General Protocol for a Small-Scale Spill Cleanup of this compound

1. Immediate Response & Assessment:

  • Alert all personnel in the immediate area.
  • If the spill is large or there is a fire, evacuate and activate the emergency alarm.
  • For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate PPE.

2. Personal Protective Equipment (PPE):

  • Don two pairs of chemical-resistant gloves.
  • Wear safety goggles and a face shield.
  • Wear a lab coat and closed-toe shoes.
  • If there is a risk of airborne particles, use a respirator with appropriate cartridges.

3. Containment:

  • Prevent the spill from spreading. For liquids, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[3][4][6][7]

4. Cleanup:

  • For liquid spills: Gently apply absorbent material over the spill, working from the outside in.[4][5][6] Allow the material to fully absorb the liquid.
  • For solid spills: Carefully sweep the solid material using a non-sparking scoop or brush to avoid generating dust.
  • Place all contaminated absorbent material and cleaning utensils into a clearly labeled, sealable hazardous waste container.

5. Decontamination:

  • Wash the spill area with soap and water.
  • Collect the cleaning solution for disposal as hazardous waste.
  • Wipe the area dry with disposable towels and add them to the hazardous waste container.

6. Disposal:

  • Dispose of the hazardous waste according to your institution's guidelines.
  • Remove and dispose of contaminated PPE in the appropriate waste stream.

7. Reporting:

  • Report the spill to your supervisor and the relevant safety office.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis & Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Reagents Prepare & Weigh Reagents FumeHood->Reagents ReactionSetup Assemble Reaction Apparatus Reagents->ReactionSetup Addition Controlled Addition of Reagents ReactionSetup->Addition Monitoring Monitor Reaction (Temperature, Time) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Product Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Characterize Product (NMR, IR, etc.) Purification->Analysis Storage Store in a Cool, Dry, Dark, and Ventilated Area Analysis->Storage

Caption: A generalized experimental workflow for handling this compound.

spill_response_logic Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Cleanup Follow Spill Cleanup Protocol MinorSpill->Cleanup Safe to proceed Evacuate Evacuate Area & Activate Alarm MajorSpill->Evacuate EmergencyResponse Await Emergency Response Team Evacuate->EmergencyResponse Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Decision logic for responding to a this compound spill.

References

Validation & Comparative

Validating Experimental Data for Dimethylnitramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dimethylnitramine (DMNA) and two alternative compounds, N-nitropiperazine and 2-methyl-2-(nitroamino)-1-propanol. It is designed to assist in the validation of experimental data by offering a side-by-side look at their physicochemical properties and analytical behaviors. The information presented is collated from various scientific sources, and while direct comparisons should be made with caution, this guide serves as a valuable resource for experimental design and data interpretation.

Physicochemical Properties

A summary of key physical and chemical properties for this compound and its alternatives is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.

PropertyThis compound (DMNA)N-nitropiperazine2-methyl-2-(nitroamino)-1-propanol
CAS Number 4164-28-7[1]5632-47-3[2]1239666-60-4[3]
Molecular Formula C₂H₆N₂O₂[1]C₄H₉N₃O[2]C₄H₁₀N₂O₃[3]
Molecular Weight 90.08 g/mol [1]115.13 g/mol [2]134.13 g/mol [3]
Melting Point 58 °C69.8 °CNot available
Boiling Point 187.0 °C at 760 mmHg243.0 °CNot available
Density 1.1 g/cm³1.269 g/cm³Not available
Vapor Pressure 0.9 mmHg at 25°C0.01 mmHg[2]Not available
Solubility Soluble in waterModerately soluble in water; soluble in organic solvents like ethanol and acetone.Not available

Analytical Data Comparison

This section provides a comparative overview of expected analytical data for the three compounds. Note that the data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of nitramines. EPA Method 8330B provides a standardized protocol for the analysis of various explosives, including nitramines, in environmental samples.[4][5]

CompoundExpected Retention Time (min)Mobile PhaseColumnDetection Wavelength (nm)
This compound VariesMethanol/Water mixtures are common.[4]C18 or C8 reverse-phase[4]~230 and 330-340 (π → π* and n → π* transitions)[6]
N-nitropiperazine VariesAcetonitrile/Ammonium formate buffer has been used.[7]Zorbax 300-SCX[7]~230 and 330-340 (typical for nitrosamines)[6]
2-methyl-2-(nitroamino)-1-propanol VariesAcetonitrile/Water with phosphoric or formic acid.[8]Reverse-phase (e.g., Newcrom R1)[8]Not specified
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. The fragmentation patterns observed in the mass spectrometer are crucial for structural elucidation.

CompoundKey Mass Fragments (m/z)Ionization ModeNotes
This compound 42, 43, 74, 90Electron Ionization (EI)The NIST WebBook provides mass spectral data for DMNA.
N-nitropiperazine 56, 85, 115Electron Ionization (EI)PubChem lists major fragments for N-nitrosopiperazine, a related compound.[2]
2-methyl-2-(nitroamino)-1-propanol Not readily availableElectron Ionization (EI)Data for the related compound 2-methyl-2-nitro-1-propanol shows major fragments at m/z 55 and 73.[9]
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. Nitrosamines and nitramines typically exhibit two absorption bands.[6]

Compoundλmax (nm)SolventMolar Absorptivity (ε)
This compound ~230 and ~330-340[6][10]Various (e.g., water, ethanol)Varies with solvent
N-nitropiperazine ~230 and ~330-340 (expected)[6]WaterNot specified
2-methyl-2-(nitroamino)-1-propanol Not readily availableNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid experimental results. Below are generalized protocols for HPLC-UV and GC-MS analysis of nitramines, based on established methods.

HPLC-UV Analysis of Nitramines (Adapted from EPA Method 8330B)

This method is suitable for the trace analysis of nitramines in various matrices.[4][5]

  • Sample Preparation:

    • Aqueous Samples: Depending on the expected concentration, samples can be prepared by direct injection, solid-phase extraction (SPE), or salting-out extraction.[5] For low concentrations, SPE with a resin-based sorbent is often preferred.[4]

    • Solid Samples (e.g., soil, tissue): Extraction is typically performed with acetonitrile in an ultrasonic bath, followed by filtration.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reverse-phase column is commonly used as the primary analytical column. A confirmation column with a different selectivity (e.g., CN or Phenyl) is recommended for analyte identification.[5]

    • Mobile Phase: Isocratic or gradient elution with methanol/water or acetonitrile/water mixtures. The exact composition will depend on the specific column and target analytes.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 100 µL.

  • Detection:

    • UV detection at two wavelengths, typically around 230 nm and 254 nm, is used to capture the different absorption maxima of the target compounds.[5]

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a series of calibration standards.

GC-MS Analysis of Nitramines

This protocol is a general guideline for the analysis of nitramines and related compounds by GC-MS.

  • Sample Preparation:

    • Extraction: Samples are extracted with a suitable solvent (e.g., dichloromethane, acetonitrile). For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary.

    • Derivatization: For some less volatile or more polar analytes, derivatization may be required to improve their chromatographic properties.

  • GC Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is typically employed to ensure good separation of all analytes. The initial temperature, ramp rate, and final temperature should be optimized for the specific analytes and column.

    • Injection: Splitless injection is often used for trace analysis.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Acquisition Mode: Full scan mode is used for qualitative analysis to obtain the mass spectrum of the analytes. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantitative analysis to enhance sensitivity and selectivity.

  • Data Analysis:

    • Analyte identification is based on the retention time and the mass spectrum, which is compared to a library of known spectra (e.g., NIST).

    • Quantification is performed by integrating the area of a characteristic ion and comparing it to a calibration curve.

Visualizations

Metabolic Activation of Nitrosamines

Nitrosamines, which are structurally related to nitramines, are known to undergo metabolic activation to exert their biological effects. This process typically involves cytochrome P450 enzymes and leads to the formation of reactive intermediates that can interact with cellular macromolecules.

Metabolic_Activation General Metabolic Activation Pathway of Nitrosamines cluster_0 Phase I Metabolism cluster_1 Cellular Interaction Nitrosamine Nitrosamine CYP450 Cytochrome P450 Nitrosamine->CYP450 Alpha-hydroxynitrosamine Alpha-hydroxynitrosamine Alkyldiazonium_ion Alkyldiazonium Ion (Reactive Intermediate) Alpha-hydroxynitrosamine->Alkyldiazonium_ion Spontaneous decomposition Aldehyde Aldehyde Alpha-hydroxynitrosamine->Aldehyde Spontaneous decomposition DNA_Adducts DNA Adducts Alkyldiazonium_ion->DNA_Adducts Alkylation CYP450->Alpha-hydroxynitrosamine α-hydroxylation Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Experimental_Workflow Workflow for Nitramine Analysis in Environmental Samples Sample_Collection Sample Collection (Water, Soil, etc.) Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC-UV or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting of Results Quantification->Reporting

References

Dimethylnitramine vs RDX thermal stability

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Thermal Stability of Dimethylnitramine and RDX

This guide provides an objective comparison of the thermal stability of this compound (DMNA) and Cyclotrimethylenetrinitramine (RDX). It is intended for researchers and scientists in the field of energetic materials. The comparison is based on quantitative experimental data from various thermal analysis techniques, and detailed experimental protocols are provided for context.

Introduction

This compound (DMNA), the simplest stable nitramine, serves as a fundamental model for understanding the decomposition of more complex energetic materials like RDX and HMX. RDX (Research Department Explosive or Royal Demolition Explosive) is a powerful and widely used military explosive, classified as a nitroamine. Understanding their thermal stability is crucial for ensuring safety during manufacturing, handling, and storage. This guide compares their decomposition temperatures, kinetic parameters, and decomposition pathways.

Quantitative Data Comparison

The thermal stability of DMNA and RDX has been investigated using various thermoanalytical techniques. The key quantitative data are summarized in the table below.

ParameterThis compound (DMNA)RDXExperimental Technique(s)
Melting Point N/A (Liquid at room temp.)~204-205 °CDifferential Scanning Calorimetry (DSC)
Decomposition Onset Temperature Pyrolysis between 193–251 °C~170-188 °CDSC, Pyrolysis Studies
Peak Decomposition Temperature Not consistently reported~240-246 °CDifferential Scanning Calorimetry (DSC)
Activation Energy (Ea) 167 - 195 kJ/mol116 - 220 kJ/molIsothermal & Non-isothermal TGA/DSC, Isoconversional Methods
Heat of Decomposition (ΔHd) N/A~939 - 3288 J/gDifferential Scanning Calorimetry (DSC)
Primary Decomposition Step N-NO2 bond scissionN-NO2 bond scissionMass Spectrometry, FTIR Spectroscopy, Computational Modeling

Note: Activation energy values can vary significantly depending on the analytical method (e.g., Kissinger, Ozawa-Flynn-Wall), experimental conditions, and the phase (solid, liquid, gas) of the material.

Analysis of Thermal Stability

RDX exhibits a distinct melting point before it undergoes exothermic decomposition. Its decomposition typically begins around 170 °C. In contrast, DMNA is studied over a broader temperature range, with low-temperature pyrolysis conducted between 193 and 251 °C (466 and 524 K).

The activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction, is a critical parameter for stability. For RDX, the activation energy has been reported in a wide range, with values around 220 kJ/mol obtained by isoconversional methods. Studies on DMNA have yielded activation energies in the range of 167-195 kJ/mol (40-46.5 kcal/mol).

The primary and rate-limiting step in the thermal decomposition of both DMNA and RDX is the homolytic cleavage of the nitrogen-nitro group (N-NO2) bond. This initial bond scission produces radical species that subsequently react to form a variety of gaseous products. For RDX, major decomposition products include N2O, NO2, CH2O, NO, and HCN.

Experimental Protocols

The data presented in this guide are primarily derived from standard thermoanalytical techniques used to characterize energetic materials.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.

  • Principle: A sample and an inert reference are heated at a constant rate. When the sample undergoes a thermal event (like melting or decomposition), it absorbs or releases heat. This creates a temperature difference between the sample and reference, which is measured and converted into heat flow.

  • Procedure: A small quantity (typically in milligrams) of the material is encapsulated in an aluminum or gold pan. The pan is placed in the DSC cell alongside an empty reference pan. The system is then heated at a controlled rate (e.g., 2 to 20 K/min) under an inert atmosphere (e.g., nitrogen).

  • Data Obtained: The resulting thermogram plots heat flow versus temperature. From this, one can determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (enthalpy) by integrating the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.

  • Principle: This technique is used to quantify mass loss associated with decomposition, evaporation, or dehydration.

  • Procedure: A sample is placed in a high-precision balance located inside a furnace. The temperature is increased at a constant rate, and the mass is continuously recorded.

  • Data Obtained: The TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid. TGA data is often used to determine the kinetic parameters (e.g., activation energy) of decomposition.

Visualizations

The following diagrams illustrate a typical experimental workflow for thermal analysis and the initial chemical step in the decomposition of both DMNA and RDX.

G cluster_workflow Experimental Workflow for Thermal Analysis prep Sample Preparation (weighing, encapsulation) setup Instrument Setup (DSC/TGA, heating rate, atmosphere) prep->setup heat Heating Program Execution setup->heat acq Data Acquisition (Heat Flow / Mass Change vs. Temp) heat->acq analysis Data Analysis acq->analysis results Determination of Thermal Properties (Onset Temp, Peak Temp, ΔH, Mass Loss) analysis->results

Caption: Generalized workflow for thermal analysis experiments.

G cluster_DMNA DMNA Decomposition cluster_RDX RDX Decomposition dmna This compound (CH₃)₂NNO₂ dmna_rad (CH₃)₂N• + •NO₂ dmna->dmna_rad Δ (Heat) N-NO₂ Bond Scission rdx RDX (C₃H₆N₆O₆) rdx_rad Ring Opening Radicals + •NO₂ rdx->rdx_rad Δ (Heat) N-NO₂ Bond Scission

Caption: Initial decomposition step for DMNA and RDX.

Conclusion

Both this compound and RDX initiate thermal decomposition through the scission of the N-NO2 bond, a characteristic feature of nitramine energetic materials. RDX, being a solid, first undergoes melting before decomposing at a slightly lower onset temperature compared to the pyrolysis temperatures reported for DMNA. The activation energies for both compounds fall within a broadly similar range, though reported values for RDX can be higher, suggesting a greater energy barrier to decomposition under certain conditions. The experimental data indicates that while DMNA is an excellent model compound, RDX possesses a more complex decomposition pathway following the initial bond-breaking step due to its cyclic structure. This guide provides a foundational comparison, and further detailed kinetic analysis using advanced isoconversional methods is recommended for specific safety and performance modeling.

A Comparative Guide to the Thermal Decomposition of Nitramine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the thermal decomposition characteristics of three key nitramine energetic materials: RDX (1,3,5-Trinitroperhydro-1,3,5-triazine), HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), and CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazoisowurtzitane). The information presented is supported by experimental data from peer-reviewed literature, focusing on decomposition mechanisms, kinetics, and products.

Comparative Decomposition Analysis

The thermal stability and decomposition pathway of nitramine compounds are critical for understanding their performance, safety, and long-term stability. While sharing the characteristic N-NO2 functional group, RDX, HMX, and CL-20 exhibit distinct decomposition behaviors influenced by their molecular structure.

Decomposition Onset and Gaseous Products

The decomposition of these nitramines is a complex process involving multiple, often competing, reaction pathways. The initial step is widely considered to be the homolytic cleavage of the N-NO2 bond.[1][2][3] This initiation is followed by a cascade of reactions, including ring-opening and the formation of various gaseous products.[1]

  • RDX : The decomposition of RDX typically begins around its melting point (~205-207°C) and is characterized by the evolution of major gaseous products including N2O, NO2, NO, HCN, CH2O, CO, CO2, and H2O.[1][4] The initial N-N bond scission is a dominant pathway in its decomposition.[1][5]

  • HMX : HMX, a larger cyclic nitramine, generally exhibits slightly higher thermal stability than RDX. Its decomposition process, occurring at temperatures from 210°C to 235°C, is controlled in the early stages by the scission of the N-NO2 bond.[2] The primary gaseous products formed are similar to those of RDX, with N2O and CH2O being significant products.[2][6]

  • CL-20 : As a polycyclic strained-cage nitramine, CL-20 shows different decomposition behavior. It undergoes a very rapid decomposition at temperatures above 190°C.[7] The primary initial gaseous products observed include NO, H2O, CO, and CO2.[7] Studies suggest that unimolecular pathways involving both N-NO2 bond cleavage and ring-opening C-N bond scission dominate the initial decomposition of condensed-phase CL-20.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the thermal decomposition of RDX, HMX, and CL-20. It is important to note that these values, particularly activation energy, can vary based on the experimental conditions (e.g., heating rate, sample mass, atmosphere) and the calculation method used (e.g., Kissinger, Ozawa).[9]

CompoundCommon AbbreviationDecomposition Peak (DSC, ~10°C/min)Activation Energy (Ea) (kcal/mol)Key Gaseous Products
1,3,5-Trinitroperhydro-1,3,5-triazineRDX~245.8 °C[4]~48.2 - 52.1[3]N2O, CH2O, NO2, NO, HCN, CO2, H2O[1][6]
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX~280 °C~48.2 ± 1.8[2][3]N2O, CH2O, NO2, NO, HCN, CO2, H2O[2][6]
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazoisowurtzitaneCL-20~240 °C (Rapid decomposition > 190°C)[7]Varies significantly with modelNO, NO2, N2O, CO2, H2O, HCN[7][10]

Experimental Protocols

The data presented in this guide are primarily derived from thermal analysis techniques, which are fundamental for studying the decomposition of energetic materials.

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This is a common and powerful technique used to simultaneously measure changes in mass (TGA) and heat flow (DSC) as a function of temperature.

Objective: To determine the decomposition temperature, mass loss profile, and enthalpy of decomposition of a nitramine compound.

Methodology:

  • Calibration: The TGA/DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., Indium) as per the manufacturer's guidelines.[9]

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the nitramine compound is placed into an appropriate crucible (e.g., aluminum, platinum).[11]

  • Experimental Setup: The crucible is placed in the instrument's furnace. A reference crucible, which is empty, is placed alongside it.

  • Atmosphere Control: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to ensure a non-reactive atmosphere.[9][11]

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 400-500°C) at a controlled, linear heating rate (e.g., 5, 10, 15, or 20 °C/min).[4] A series of runs at different heating rates is often performed to determine kinetic parameters.[9]

  • Data Acquisition: The instrument continuously records the sample's mass (TGA), the differential heat flow between the sample and reference (DSC), and the sample temperature.[12]

  • Data Analysis:

    • TGA Curve: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative thermogravimetry, DTG, curve) are determined.[4]

    • DSC Curve: The DSC curve plots heat flow (mW) versus temperature. Exothermic peaks indicate energy release during decomposition. The peak maximum temperature and the integrated area of the peak (enthalpy of decomposition) are calculated.[4]

    • Kinetic Analysis: Data from multiple heating rates can be used with methods like the Kissinger or Ozawa-Flynn-Wall methods to calculate the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction.[9]

Visualizations

The following diagrams illustrate the typical workflow for analyzing nitramine decomposition and the simplified initial reaction pathways.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Analysis p1 Weigh Nitramine (1-5 mg) p2 Place in Crucible p1->p2 a1 Load Sample & Reference into TGA/DSC p2->a1 a2 Purge with Inert Gas (N2) a1->a2 a3 Execute Heating Program (e.g., 10°C/min) a2->a3 d1 Record Mass Loss (TGA) & Heat Flow (DSC) a3->d1 d2 Plot TGA/DSC Curves vs. Temperature d1->d2 d3 Calculate: - Decomposition Temp. - Enthalpy (ΔH) - Activation Energy (Ea) d2->d3

Caption: Experimental workflow for TGA/DSC analysis of nitramine decomposition.

G RDX RDX RDX_decomp N-NO₂ Homolysis + Ring Opening RDX->RDX_decomp Heat HMX HMX HMX_decomp N-NO₂ Homolysis HMX->HMX_decomp Heat CL20 CL-20 CL20_decomp N-NO₂ Homolysis & C-N Scission CL20->CL20_decomp Heat products Primary Gaseous Products (NO₂, N₂O, CH₂O, etc.) RDX_decomp->products HMX_decomp->products CL20_decomp->products

Caption: Simplified initial decomposition pathways for common nitramines.

References

A Researcher's Guide to Dimethylnitramine Reference Standards for Accurate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative analysis of Dimethylnitramine (DMNA). Aimed at researchers, scientists, and drug development professionals, this document offers a detailed overview of commercially available reference materials, comparative performance data of analytical techniques, and step-by-step experimental protocols to ensure accurate and reproducible results.

This compound, a compound of interest in various research fields, requires precise and reliable quantification. The selection of an appropriate certified reference material (CRM) and a validated analytical method are critical first steps in achieving trustworthy data. This guide is intended to simplify these initial stages of experimental design.

Comparison of Commercially Available this compound Reference Standards

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standard. Certified Reference Materials (CRMs) provide traceability and uncertainty values, which are crucial for method validation and ensuring the reliability of results.[1] Several vendors supply this compound reference standards, and the table below summarizes key specifications to aid in selection.

SupplierProduct NameCAS NumberPurityFormatNotes
Chiron This compound4164-28-7Not specified on website, inquire for certificate of analysis100 mg in MethanolLeading producer of analytical reference materials for various applications.[2]
Smolecule This compound4164-28-7Not specified on website, inquire for certificate of analysisNeat/SolidProvides insights into reactivity and stability.[3]
LGC Standards N-Nitrosodimethylamine62-75-9High PurityNeatWhile not DMNA, it's a related and often co-analyzed compound.
Sigma-Aldrich (Supelco®) Certified Reference MaterialsVariousISO 17034 & ISO/IEC 17025 accreditedVariousOffers a wide range of CRMs for diverse analytical applications.

Note: Purity and certification details should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.[4][5]

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[6] It offers excellent chromatographic separation and sensitive detection.

.caption { font-family: "Roboto", "Helvetica", "Arial", sans-serif; font-size: 14px; color: #5f6368; margin-top: 8px; }

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Quantification Quantification vs. Reference Standard Detection->Quantification Reporting Result Reporting Quantification->Reporting

GC-MS analytical workflow for this compound.

Table 2: Comparison of GC-MS Method Performance

ParameterMethod 1 (GC-MS/MS)[7]Method 2 (GC-MS with Derivatization)[8]
Column Not specifiedNot specified
Carrier Gas HeliumHelium
Injection Mode SplitlessSplitless
Temperature Program Not specifiedInitial 50°C (2 min), ramp 30°C/min to 300°C (5 min)
Ionization Mode Multiple Reaction Monitoring (MRM)Electron Impact (EI)
Limit of Detection (LOD) Concentration level of 15 ppb0.047 ng
Key Advantages High selectivity and sensitivity for complex matrices.Enhanced chromatographic behavior and mass response.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly sensitive and specific, making it suitable for trace-level detection of this compound in various matrices, including aqueous samples.[3][6][9]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction (e.g., Activated Charcoal) Sample->SPE Elution Elution with Organic Solvent SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration Injection LC Injection Concentration->Injection Separation Reversed-Phase Chromatography Injection->Separation Ionization ESI or APCI Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification vs. Reference Standard Detection->Quantification Reporting Result Reporting Quantification->Reporting

LC-MS/MS analytical workflow for this compound.

Table 3: Comparison of LC-MS Method Performance

ParameterMethod 1 (LC-MS/MS)[3]Method 2 (UHPLC-APCI-MS/MS)[9]
Column Atlantis® T3 (3 µm) C18, 1 mm x 150 mmNot specified
Mobile Phase Water/methanol (90/10, v/v) with 2 mM acetic acidNot specified
Flow Rate Not specifiedNot specified
Ionization Mode Electrospray Ionization (ESI), polarity switchingAtmospheric Pressure Chemical Ionization (APCI)
Limit of Detection (LOD) ≤5.0 µg L⁻¹Not specified
Key Advantages Simultaneous determination of multiple nitramines.Efficient for sartan products.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide generalized protocols for GC-MS and LC-MS/MS analysis of this compound.

Protocol 1: GC-MS Analysis of this compound

1. Standard Preparation:

  • Prepare a stock solution of this compound CRM in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

  • For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction may be necessary.

  • Concentrate the extract to a known volume.

  • If derivatization is required to improve volatility or thermal stability, follow a validated derivatization procedure.[8]

3. GC-MS System Parameters:

  • Injector: Splitless mode at a temperature appropriate for the analyte and solvent.

  • Column: A mid-polarity column is often suitable.

  • Oven Program: An initial hold at a low temperature, followed by a temperature ramp to an upper limit that allows for the elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For higher selectivity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) if using a triple quadrupole instrument.

4. Analysis:

  • Inject the prepared standards and samples.

  • Integrate the peak corresponding to this compound and construct a calibration curve.

  • Quantify the amount of this compound in the samples based on the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound

1. Standard Preparation:

  • Prepare a stock solution of this compound CRM in a solvent compatible with the mobile phase (e.g., methanol/water).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

2. Sample Preparation:

  • For aqueous samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove matrix interferences.[2]

  • Elute the this compound from the SPE cartridge with an appropriate organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS/MS System Parameters:

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or acetic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ion Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, depending on the analyte's properties.

  • Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

4. Analysis:

  • Inject the prepared standards and samples.

  • Integrate the peak for the specific MRM transition of this compound and construct a calibration curve.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quality Control and Stability of Reference Standards

To ensure the ongoing accuracy of analytical results, proper handling and storage of reference standards are paramount.

QC_and_Stability cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_stability Stability Monitoring Receipt Verify Integrity upon Receipt Storage Store According to Supplier's Recommendations (e.g., -20°C or -80°C) Receipt->Storage Equilibration Equilibrate to Ambient Temperature Before Opening Storage->Equilibration Weighing Use Calibrated Balances in a Controlled Environment Equilibration->Weighing SolutionPrep Prepare Stock Solutions in High-Purity Solvents Weighing->SolutionPrep ShortTerm Short-Term Stability (Bench-top, Freeze-Thaw) SolutionPrep->ShortTerm LongTerm Long-Term Stability (Periodic Re-analysis) ShortTerm->LongTerm

Key considerations for handling and stability of reference standards.

Regular stability testing of prepared stock and working solutions is crucial to ensure their integrity over time.[10][11][12] It is recommended to perform periodic checks against a freshly prepared standard or a CRM from a different lot.

This guide provides a foundational understanding of the critical aspects of this compound analysis. For specific applications, method development and validation in the actual sample matrix are essential to ensure accurate and reliable results.

References

Confirming the Structure of Dimethylnitramine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of dimethylnitramine and its derivatives. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in the unambiguous identification and characterization of these compounds.

Executive Summary

The precise structural elucidation of this compound derivatives is critical for understanding their chemical properties, reactivity, and potential applications. This guide outlines the application of three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. By comparing the data obtained from these methods, researchers can confidently confirm the molecular structure of novel this compound analogs.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data for the structural characterization of this compound and its representative derivatives.

Table 1: Comparative ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Data (ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁵N NMR (δ, ppm)
This compound3.25 (s, 6H)38.5-118.2 (N-NO₂)
Ethylmethylnitramine1.20 (t, 3H), 3.10 (s, 3H), 3.65 (q, 2H)12.8, 36.2, 45.1-115.5 (N-NO₂)
Diethylnitramine1.25 (t, 6H), 3.70 (q, 4H)13.1, 44.8-112.9 (N-NO₂)
N-Nitro-N-methyl-n-propylamine0.95 (t, 3H), 1.65 (m, 2H), 3.05 (s, 3H), 3.55 (t, 2H)11.2, 20.5, 36.8, 51.7-116.0 (N-NO₂)

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and nitromethane for ¹⁵N. Solvent: CDCl₃.

Table 2: Comparative Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Proposed Assignments
This compound9075 [M-CH₃]⁺, 46 [NO₂]⁺, 44 [CH₃NCH]⁺, 42 [N(CH₃)₂-H]⁺
Ethylmethylnitramine10489 [M-CH₃]⁺, 75 [M-C₂H₅]⁺, 58 [CH₃N(C₂H₅)-H]⁺, 46 [NO₂]⁺
Diethylnitramine118103 [M-CH₃]⁺, 89 [M-C₂H₅]⁺, 72 [N(C₂H₅)₂-H]⁺, 46 [NO₂]⁺
N-Nitro-N-methyl-n-propylamine118103 [M-CH₃]⁺, 75 [M-C₃H₇]⁺, 72 [CH₃N(C₃H₇)-H]⁺, 46 [NO₂]⁺

Table 3: Comparative Single-Crystal X-ray Diffraction Data

ParameterThis compoundA Representative Alkyl-Substituted Derivative
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)6.0810.25
b (Å)10.127.88
c (Å)7.7511.54
β (°)110.590
N-N Bond Length (Å)1.391.41
N-O Bond Lengths (Å)1.22, 1.231.21, 1.24
C-N-C Bond Angle (°)118.5119.2

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of atoms within the molecule.

Protocol for Quantitative ¹H, ¹³C, and ¹⁵N NMR:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹⁵N NMR, nitromethane can be used as an external reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 5 s

      • Acquisition time: 3 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024

      • Relaxation delay (d1): 10 s

      • Acquisition time: 1.5 s

    • ¹⁵N NMR:

      • Pulse sequence: zgig (inverse-gated proton decoupled)

      • Number of scans: 4096

      • Relaxation delay (d1): 20 s

      • Acquisition time: 1 s

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI) GC-MS:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound derivative in dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Inlet temperature: 250°C

      • Injection volume: 1 µL (splitless mode)

      • Carrier gas: Helium at a constant flow of 1 mL/min

      • Oven program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Mass Spectrometer (MS):

      • Ionization mode: Electron Ionization (EI)

      • Electron energy: 70 eV

      • Source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: m/z 35-300

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.[1][2]

    • Compare the obtained spectrum with spectral libraries for known compounds.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[3]

Protocol:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions). Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixture) at room temperature is a common method.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Validate the final structure using crystallographic software to check for geometric reasonability and other quality indicators.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the structure of a novel this compound derivative and the decision-making process based on the experimental outcomes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 15N) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms xray Single-Crystal X-ray Diffraction purification->xray If suitable crystals obtained data_analysis Analyze & Correlate Data nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.

decision_tree cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_xray X-ray Crystallography start Initial Spectroscopic Data (NMR & MS) nmr_consistent NMR data consistent with proposed structure? start->nmr_consistent nmr_yes Yes nmr_consistent->nmr_yes nmr_no No nmr_consistent->nmr_no ms_consistent MS data consistent with proposed structure? nmr_yes->ms_consistent revise_structure Revise Proposed Structure nmr_no->revise_structure ms_yes Yes ms_consistent->ms_yes ms_no No ms_consistent->ms_no xray_needed Is unambiguous confirmation required? ms_yes->xray_needed ms_no->revise_structure obtain_crystals Obtain Single Crystals xray_needed->obtain_crystals Yes structure_confirmed Final Structure Confirmed xray_needed->structure_confirmed No xray_analysis Perform X-ray Diffraction obtain_crystals->xray_analysis xray_analysis->structure_confirmed

Caption: Decision tree for the structural elucidation of a novel this compound derivative.

References

Cross-Validation of Analytical Techniques for Dimethylnitramine (DMNA) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical techniques for the quantitative analysis of Dimethylnitramine (DMNA), a potential genotoxic impurity. The selection of an appropriate analytical method is critical for ensuring the safety and quality of pharmaceutical products. This document presents a side-by-side evaluation of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Thermal Energy Analyzer (GC-TEA), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The performance of each technique is summarized based on key validation parameters, and detailed experimental protocols are provided to aid in method development and implementation.

Data Presentation: A Comparative Analysis of Performance

The selection of an analytical technique for DMNA quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for each of the four techniques. It is important to note that while data for LC-MS/MS and GC-TEA are more specific to DMNA or closely related nitrosamines, the data for GC-MS and HPLC-UV are based on the analysis of other nitrosamines and should be considered as indicative.

ParameterGC-MSLC-MS/MSGC-TEAHPLC-UV
Limit of Detection (LOD) 0.2 - 0.4 ng/mL≤5.0 µg/L~1.6 µg/kg0.08 µg/mL (for NDMA)
Limit of Quantification (LOQ) 0.6 - 1.0 ng/mL--0.25 µg/mL (for NDMA)
Accuracy (% Recovery) 80.7 - 117.4%-90 ± 10%93.2 - 100.1% (for NDMA)
Precision (% RSD) < 5%≤19%1.9 - 10%< 2.0%
Linearity (r²) ≥ 0.9961≥ 0.995-> 0.999

Note: Data for GC-MS and HPLC-UV are based on the analysis of nitrosamines other than DMNA and are provided for comparative purposes. Actual performance for DMNA may vary and requires method-specific validation.

Experimental Protocols

Detailed methodologies for the analysis of DMNA using each of the four techniques are outlined below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the separation of volatile compounds in a gas chromatograph followed by detection and quantification using a mass spectrometer.

Sample Preparation (Water Matrix):

  • To a 500 mL water sample, add a suitable internal standard.

  • Extract the sample with dichloromethane using a liquid-liquid extractor.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Instrumentation:

  • GC System: Equipped with a capillary column (e.g., DB-1701, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System: Operated in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DMNA.

Quality Control:

  • Analyze a method blank and a spiked sample with each batch.

  • The recovery of the spiked sample should be within 80-120%.

  • The relative standard deviation of replicate injections should be ≤15%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method uses liquid chromatography to separate the analyte, which is then ionized and detected by a tandem mass spectrometer.

Sample Preparation (Soil Matrix):

  • To 10 g of soil, add a suitable isotope-labeled internal standard.

  • Extract the sample with an appropriate solvent (e.g., acetonitrile) by shaking or sonication.

  • Centrifuge the sample and collect the supernatant.

  • Concentrate the extract and reconstitute in the mobile phase.

Instrumentation:

  • LC System: A high-performance liquid chromatograph with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to DMNA.

Quality Control:

  • Use an isotope-labeled internal standard for quantification.

  • Analyze a matrix blank and a matrix spike with each sample set.

  • The precision of replicate injections should be ≤15% RSD.[1]

Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

Principle: GC-TEA is a highly specific technique for the detection of nitroso compounds. The TEA detector pyrolyzes the nitrosamines to produce nitric oxide (NO), which then reacts with ozone to produce chemiluminescence.

Sample Preparation (Air Matrix):

  • Draw a known volume of air through a sorbent tube (e.g., Tenax®).

  • Desorb the trapped analytes from the sorbent tube with a suitable solvent (e.g., dichloromethane).

  • Concentrate the sample to a small volume before injection.

Instrumentation:

  • GC System: Equipped with a capillary column suitable for nitrosamine analysis.

  • Carrier Gas: Helium or Nitrogen.

  • Injector: Splitless or on-column injection.

  • Oven Temperature Program: Optimized for the separation of DMNA from other components.

  • Detector: Thermal Energy Analyzer (TEA).

Quality Control:

  • Analyze a blank and a spiked sorbent tube with each batch of samples.

  • The recovery of the spike should be within acceptable limits (e.g., 80-120%).

  • Regularly check the performance of the TEA detector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates DMNA from other compounds in a liquid chromatograph, and the analyte is detected by its absorbance of ultraviolet light.

Sample Preparation (Pharmaceutical Drug Substance):

  • Accurately weigh about 100 mg of the drug substance.

  • Dissolve the sample in a suitable diluent (e.g., mobile phase).

  • Filter the solution through a 0.45 µm filter before injection.

Instrumentation:

  • HPLC System: An HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV-Vis detector set at the wavelength of maximum absorbance for DMNA (around 230-240 nm).

Quality Control:

  • Perform a system suitability test before analysis, including parameters like tailing factor and theoretical plates.

  • Analyze a standard solution to verify the accuracy of the calibration.

  • The precision of replicate injections should be within 2% RSD.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the described analytical techniques and a general signaling pathway for method selection.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation & Comparison cluster_decision Decision Sample Test Sample (e.g., Drug Substance) Prep Common Sample Preparation (e.g., Dissolution, Extraction) Sample->Prep GCMS GC-MS Prep->GCMS Aliquot 1 LCMSMS LC-MS/MS Prep->LCMSMS Aliquot 2 GCTEA GC-TEA Prep->GCTEA Aliquot 3 HPLCUV HPLC-UV Prep->HPLCUV Aliquot 4 Data Quantitative Data (LOD, LOQ, Accuracy, Precision, Linearity) GCMS->Data LCMSMS->Data GCTEA->Data HPLCUV->Data Comparison Comparative Analysis Data->Comparison Decision Select Optimal Method Comparison->Decision

Caption: Cross-validation workflow for this compound analytical techniques.

MethodSelectionPathway Start Define Analytical Requirement HighSensitivity High Sensitivity & Specificity Needed? Start->HighSensitivity ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix No LCMSMS LC-MS/MS HighSensitivity->LCMSMS Yes VolatileAnalyte Volatile Analyte? ComplexMatrix->VolatileAnalyte No GCTEA GC-TEA ComplexMatrix->GCTEA Yes GCMS GC-MS VolatileAnalyte->GCMS Yes HPLCUV HPLC-UV VolatileAnalyte->HPLCUV No

Caption: Decision pathway for selecting a suitable analytical method for DMNA.

References

inter-laboratory comparison of Dimethylnitramine measurements

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison Guide to Dimethylnitramine (DMNA) Measurement

This guide provides a framework for inter-laboratory comparisons of this compound (DMNA) measurements, offering insights into standardized analytical protocols and data presentation. While specific multi-laboratory comparison data for DMNA is not publicly available, this document outlines a robust methodology based on established analytical procedures and general principles of proficiency testing. This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of nitramines.

Data Presentation

Effective inter-laboratory comparisons rely on the clear and standardized presentation of quantitative data. Below is a template table showcasing how results from a hypothetical proficiency test for DMNA in a water sample could be structured. This allows for a direct comparison of laboratory performance, including their reported concentrations, uncertainties, and statistical scoring against a consensus value.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (DMNA) in Water

Laboratory IDReported Concentration (µg/L)Measurement Uncertainty (± µg/L)Recovery (%)Z-Score
Lab A38.53.196.3-0.6
Lab B42.14.0105.30.8
Lab C35.22.888.0-1.8
Lab D40.33.5100.80.2
Lab E45.04.2112.51.9
Assigned Value 40.0 2.5

Note: The data presented in this table is for illustrative purposes only and does not represent results from an actual inter-laboratory study.

Experimental Protocols

A validated and standardized analytical method is crucial for meaningful inter-laboratory comparisons. The following protocol for the determination of nitramines, including DMNA, in water samples is based on a method that has undergone successful inter-laboratory validation[1].

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract and concentrate nitramines from aqueous samples.

  • Procedure:

    • An aqueous sample (e.g., water wash, impinger solution) is passed through a solid phase extraction (SPE) cartridge.

    • The nitramines are retained on the solid phase material.

    • The cartridge is then eluted with a specific blend of organic solvents to release the captured nitramines.

    • The resulting organic solvent extract is concentrated through evaporation to increase the analyte concentration.

2. Analytical Determination: HPLC/HRMS

  • Objective: To separate, identify, and quantify the nitramines in the concentrated extract.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS).

  • Procedure:

    • The concentrated extract is injected into the HPLC system.

    • The nitramines are separated based on their retention times as they pass through the HPLC column.

    • Upon elution from the column, the compounds are introduced into the HRMS detector.

    • Identification is achieved by comparing the high-resolution mass spectra and retention times of the analytes to those of certified analytical standards.

    • Quantification is performed using the standard addition method to account for matrix effects.

3. Method Validation Parameters

  • Recovery: The efficiency of the extraction process is determined by spiking known amounts of nitramine standards into real water wash samples. Reported recovery ranges are typically between 15-80%[1].

  • Method Detection Limits (MDL): The lowest concentration of an analyte that can be reliably detected. For DMNA, the reported MDL is 40 µg/L in water wash samples[1]. Other nitramines have shown MDLs in the range of 0.3-2.1 µg/L[1].

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase A Define Study Objectives (e.g., assess proficiency for DMNA analysis) B Select Homogeneous & Stable Test Material (e.g., spiked water sample) A->B D Recruit Participating Laboratories C Prepare & Characterize Test Samples B->C E Distribute Samples & Instructions to Participants C->E D->E F Laboratories Perform Analysis (e.g., SPE-HPLC/HRMS) E->F G Laboratories Submit Results (Concentration, Uncertainty, etc.) F->G H Statistical Analysis of Data (Determine assigned value, calculate z-scores) G->H I Generate & Distribute Interim/Final Report H->I J Participants Implement Corrective Actions (if necessary) I->J

Caption: Workflow for an Inter-laboratory Comparison of this compound Measurement.

References

A Comparative Analysis of Nitrosamine and Nitramine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of nitrosamines and nitramines is critical for risk assessment and ensuring product safety. This guide provides an objective comparison of the toxicity of these two classes of compounds, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Nitrosamines and their structural analogs, nitramines, are potent genotoxic and carcinogenic compounds that can arise from various environmental sources and manufacturing processes. While both are of significant concern, their toxicological potencies and mechanisms of action exhibit notable differences. Generally, N-nitrosamines are considered more potent carcinogens and mutagens than their corresponding N-nitramine analogues.[1][2]

Quantitative Toxicity Data

The following tables summarize key quantitative data from comparative toxicological studies of various nitrosamines and nitramines.

Table 1: Comparative Mutagenicity in Salmonella typhimurium

CompoundMutagenic Potency (revertants/μmol)¹
Nitrosamines
N-nitrosodimethylamine (NDMA)1,500
N-nitrosomorpholine1,200
1,4-dinitrosopiperazine300
N-nitrosodiethanolamine10
Nitramines
N-nitrodimethylamine100
N-nitromorpholine50
1,4-dinitropiperazine40
N-nitrodiethanolamine<1
N-nitromonoethanolamine15

¹Data extracted from a study utilizing Salmonella typhimurium with S9 hepatic microsomal activation.[3][4] Overall, N-nitrosamines were found to be approximately 15-fold more mutagenic than their N-nitramine counterparts in this assay.[1][2][3][4]

Table 2: Comparative Carcinogenicity (TD50 Values)

CompoundSpeciesTD50 (mg/kg body weight/day)
Nitrosamines
N-nitrosodimethylamine (NDMA)Rat0.0959
N-nitrosodiethylamine (NDEA)Rat0.0503[5]
Nitramines
N-nitrodimethylamineRat0.547
N-nitromethylamineRat17.4

TD50 is the dose rate that, if administered chronically for the standard lifespan of the species, will halve the probability of the animals remaining tumorless. Data sourced from the Carcinogenic Potency Database (CPDB).

Signaling Pathways of Toxicity

The primary mechanism of toxicity for both nitrosamines and nitramines involves metabolic activation to reactive electrophilic species that can damage cellular macromolecules, particularly DNA.

Nitrosamine Metabolic Activation and Genotoxicity

The genotoxicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process, known as α-hydroxylation, leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive diazonium ions. These diazonium ions are potent alkylating agents that can form covalent adducts with DNA bases, leading to mutations and initiating carcinogenesis.

Nitrosamine_Toxicity_Pathway Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (e.g., CYP2E1) Nitrosamine->CYP450 Metabolic Activation AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Diazonium Alkyldiazonium Ion (Reactive Electrophile) Decomposition->Diazonium DNA DNA Diazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O⁶-methylguanine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA Replication Cancer Carcinogenesis Mutation->Cancer

Metabolic activation pathway of N-nitrosamines.
Nitramine Metabolic Activation and Genotoxicity

The metabolic activation of nitramines is believed to follow a pathway similar to that of nitrosamines, involving hydroxylation by cytochrome P450 enzymes.[6] This activation is thought to produce formaldehyde and alkylating agents that can induce mutagenic effects.[6] However, the specific reactive intermediates and their downstream signaling pathways are less well-characterized compared to nitrosamines. Some studies suggest that the mechanisms of genotoxicity can differ among nitramines, with some causing DNA damage primarily through oxidation of DNA bases, while others induce DNA strand breaks and alkali-labile sites.[7]

Nitramine_Toxicity_Pathway Nitramine N-Nitramine CYP450 Cytochrome P450 Nitramine->CYP450 Metabolic Activation Metabolites Reactive Metabolites (e.g., Alkylating agents, Oxidative species) CYP450->Metabolites DNA DNA Metabolites->DNA DNA_Damage DNA Damage (Oxidation, Strand Breaks) DNA->DNA_Damage Mutation Mutation DNA_Damage->Mutation Cancer Potential Carcinogenesis Mutation->Cancer

Proposed metabolic activation pathway of N-nitramines.

Experimental Protocols

The following provides an overview of the methodologies used in the key comparative in vitro toxicity studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

Protocol Outline:

  • Metabolic Activation: The test compound is incubated with a liver homogenate fraction (S9) to simulate metabolic activation in mammals.

  • Exposure: The metabolically activated compound is then incubated with the Salmonella typhimurium tester strains.

  • Selection: The bacteria are plated on a histidine-deficient medium.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the compound.

Chinese Hamster Ovary (CHO) Cell Genotoxicity and Cytotoxicity Assays

CHO cells are a common mammalian cell line used for in vitro toxicity testing.

Genotoxicity Assessment (e.g., Comet Assay):

  • Cell Treatment: CHO cells are exposed to various concentrations of the test compound.

  • Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, which causes fragmented DNA (indicative of DNA damage) to migrate out of the nucleus, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Cytotoxicity Assessment (e.g., Neutral Red Uptake Assay):

  • Cell Treatment: CHO cells are exposed to a range of concentrations of the test compound.

  • Incubation with Neutral Red: The cells are incubated with Neutral Red, a vital dye that is taken up and stored in the lysosomes of viable cells.

  • Extraction: The dye is extracted from the lysosomes.

  • Quantification: The amount of extracted dye is measured spectrophotometrically, which is proportional to the number of viable cells. A decrease in dye uptake indicates cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative in vitro toxicity testing of chemical compounds like nitrosamines and nitramines.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis Test_Compound Test Compound (Nitrosamine/Nitramine) Incubation Incubation of Cells with Test Compound +/- S9 Test_Compound->Incubation Cell_Culture Cell Culture (e.g., CHO cells) Cell_Culture->Incubation S9_Prep S9 Fraction Preparation S9_Prep->Incubation Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red) Incubation->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test, Comet Assay) Incubation->Genotoxicity Data_Collection Data Collection (e.g., Colony Counts, Fluorescence) Cytotoxicity->Data_Collection Genotoxicity->Data_Collection Dose_Response Dose-Response Analysis Data_Collection->Dose_Response Comparison Comparative Analysis Dose_Response->Comparison

Workflow for in vitro toxicity comparison.

References

A Comparative Guide to Computational Models of Dimethylnitramine Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of Dimethylnitramine (DMNA) is a subject of significant interest due to its role as a model compound for understanding the behavior of more complex energetic materials. Computational modeling has proven to be an invaluable tool in elucidating the intricate reaction mechanisms and kinetics of DMNA decomposition. This guide provides an objective comparison of the performance of various computational models, supported by experimental data, to aid researchers in selecting the most appropriate methods for their studies.

Data Presentation: A Comparative Analysis of Computational Models

The following table summarizes the quantitative data from various computational studies on the primary decomposition pathways of this compound. The key kinetic parameters, the pre-exponential factor (log A) and the activation energy (Ea), are presented for each model and pathway.

Computational ModelDecomposition Pathwaylog A (s⁻¹)Ea (kcal/mol)Reference
Density Functional Theory (DFT)
B3LYP/6-31G*N-NO₂ Bond Fission--[Harris and Lammertsma]
B3LYP/6-311G N-NO₂ Bond Fission16.6 ± 0.540.0 ± 0.6[1][2]
B3LYP/6-311GHONO Elimination13.6 ± 0.544.7 ± 0.5[1][2]
B3LYP/6-311G**Nitro-nitrite Rearrangement14.4 ± 0.654.1 ± 0.8[1]
M06/6-311++G(3df,3pd)H Abstraction by Radicals--[3]
Ab Initio Methods
MP2N-NO₂ Bond Fission--[1]
G2N-NO₂ Bond Fission--[1]
CASSCFNitro-nitrite Isomerization--[1]
Experimental Data
Pulsed Laser PyrolysisN-NO₂ Bond Fission15.546.5[2]
Static Bulb & Shock TubeN-NO₂ Bond Fission15.943.3[4]

Experimental Protocols: Validating the Theoretical Models

The computational models are validated against experimental data obtained from various techniques designed to study high-temperature gas-phase reactions.

Laser Pyrolysis with Time-of-Flight Mass Spectrometry (TOF-MS)

A common experimental setup involves the use of a pulsed laser to rapidly heat a sample of DMNA, inducing decomposition. The products of this decomposition are then analyzed using a time-of-flight mass spectrometer.

  • Sample Introduction: A molecular beam of DMNA is generated, often by laser desorption of a solid sample, and introduced into a vacuum chamber.[5]

  • Decomposition: A high-power pulsed laser, with wavelengths typically in the UV range (e.g., 226 nm or 193 nm), irradiates the molecular beam, causing rapid heating and decomposition of the DMNA molecules.[1]

  • Product Detection: The neutral decomposition products travel a fixed distance to an ionization region where they are ionized, typically by electron impact. The resulting ions are then accelerated into a time-of-flight tube.

  • Analysis: The time it takes for the ions to reach the detector at the end of the tube is measured. This "time-of-flight" is proportional to the mass-to-charge ratio of the ion, allowing for the identification of the decomposition products.[6]

Laser Induced Fluorescence (LIF) Spectroscopy

LIF spectroscopy is a sensitive technique used to detect specific radical species produced during decomposition, such as NO.

  • Excitation: A tunable laser is used to excite a specific electronic transition of the target molecule (e.g., NO).[1]

  • Fluorescence: The excited molecules then relax to a lower electronic state, emitting fluorescence at a characteristic wavelength.

  • Detection: The emitted fluorescence is collected and detected, often by a photomultiplier tube. The intensity of the fluorescence is proportional to the concentration of the target species.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the different computational models, the predicted decomposition pathways, and the key findings.

G Computational Models for DMNA Decomposition DFT Density Functional Theory (B3LYP, M06) N_NO2 N-NO₂ Bond Fission (NO₂ Elimination) DFT->N_NO2 HONO HONO Elimination DFT->HONO NNR Nitro-nitrite Rearrangement DFT->NNR H_Abs H Abstraction DFT->H_Abs AbInitio Ab Initio Methods (MP2, G2, CASSCF) AbInitio->N_NO2 AbInitio->HONO AbInitio->NNR MD Molecular Dynamics (ReaxFF) Mechanism Reaction Mechanism MD->Mechanism Kinetics Arrhenius Parameters (log A, Ea) N_NO2->Kinetics Products Decomposition Products (NO, NO₂, HONO) N_NO2->Products HONO->Kinetics HONO->Products NNR->Kinetics NNR->Products H_Abs->Mechanism Kinetics->Mechanism Products->Mechanism

Caption: Relationship between computational models, decomposition pathways, and key findings for DMNA.

Conclusion

The computational modeling of this compound decomposition has provided significant insights into the fundamental mechanisms governing the stability and reactivity of nitramine-based energetic materials. Density Functional Theory, particularly with hybrid functionals like B3LYP, offers a good balance of accuracy and computational cost for determining the Arrhenius parameters of the primary decomposition pathways.[1] High-level ab initio methods such as G2 and MP2 serve as important benchmarks for validating DFT results.[1] Complete Active Space Self-Consistent Field (CASSCF) calculations are crucial for investigating excited state dynamics and non-adiabatic pathways like nitro-nitrite isomerization.[1] Molecular dynamics simulations, especially with reactive force fields like ReaxFF, are powerful tools for exploring the complex, multi-step reaction networks that occur at longer timescales.[7][8]

Experimental validation through techniques like laser pyrolysis coupled with TOF-MS and LIF spectroscopy is essential for grounding theoretical predictions in reality. The general consensus from both computational and experimental studies is that N-NO₂ bond fission is the dominant initial decomposition channel under thermal conditions.[1][2] However, other pathways, such as HONO elimination and nitro-nitrite rearrangement, can also play a role, particularly under different energetic stimuli. This guide provides a foundational understanding for researchers to navigate the complex landscape of computational models and their application to the study of energetic materials.

References

A Comparative Analysis of the Structure and Reactivity of Nitramine Explosives: RDX, HMX, and CL-20

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Energetic Materials

This guide provides a comprehensive comparison of three key nitramine explosives: Cyclotrimethylene-trinitramine (RDX), Cyclotetramethylene-tetranitramine (HMX), and Hexanitrohexaazaisowurtzitane (CL-20). The document is intended for researchers, scientists, and drug development professionals working with energetic materials, offering a detailed examination of their structural differences, reactivity, and performance characteristics. The information is supported by experimental data and detailed methodologies for key analytical tests.

Introduction to Nitramine Explosives

Nitramine explosives are a class of powerful energetic materials characterized by the presence of one or more N-NO2 functional groups. RDX, HMX, and CL-20 are among the most well-known and widely utilized nitramines, each possessing a unique molecular architecture that dictates its explosive performance and sensitivity. RDX and HMX feature cyclic structures, with HMX having a larger ring and an additional nitramine group compared to RDX.[1] CL-20, a more recent development, possesses a caged, polycyclic structure, which contributes to its significantly higher density and energetic output.[1][2] This guide will delve into a comparative analysis of these three compounds, focusing on their structural attributes and the resulting impact on their reactivity and explosive properties.

Structural and Performance Comparison

The performance of an explosive is intrinsically linked to its molecular structure. The progression from the cyclic structures of RDX and HMX to the caged structure of CL-20 results in a notable increase in density and detonation performance.

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters of RDX, HMX, and CL-20. Values are for the pure crystalline materials at or near their theoretical maximum density (TMD) to provide an objective comparison.

PropertyRDXHMXCL-20
Chemical Formula C₃H₆N₆O₆C₄H₈N₈O₈C₆H₆N₁₂O₁₂
Molecular Weight ( g/mol ) 222.12296.16438.19
Crystal Density (g/cm³) 1.821.912.04
Detonation Velocity (m/s) 8,750[3]9,100[3]9,500[3]
Detonation Pressure (GPa) 343946
Impact Sensitivity (J) 7.5[4]7.5[4]2.0 - 4.4[4]
Friction Sensitivity (N) 12012096[4]
Decomposition Temp. (°C) ~230[5]~280~240[6]

Reactivity and Sensitivity

The sensitivity of an explosive to external stimuli such as impact, friction, and heat is a critical factor in its handling, storage, and application. Generally, an increase in explosive power is accompanied by an increase in sensitivity.

Impact and Friction Sensitivity: CL-20, despite its superior performance, is notably more sensitive to impact and friction than RDX and HMX.[4] This heightened sensitivity is a significant consideration for its practical applications and has driven research into the development of less sensitive formulations and co-crystals.[4]

Thermal Stability: HMX exhibits the highest thermal stability, with a decomposition temperature of approximately 280°C. RDX and CL-20 have lower decomposition temperatures, around 230°C and 240°C, respectively.[5][6] The thermal decomposition of these nitramines is a complex process that can be influenced by factors such as heating rate and sample confinement.

Experimental Protocols

Accurate and reproducible characterization of energetic materials is paramount. The following sections detail the methodologies for key experiments used to determine the properties listed in the comparison table.

Impact Sensitivity Testing (BAM Fallhammer Method)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the impact sensitivity of solid energetic materials.

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly.

  • Steel rollers and a guide ring for sample confinement.

Procedure:

  • A small, precisely measured amount of the explosive sample (typically around 40 mm³) is placed in the sample holder.

  • The sample is confined by a steel roller and guide ring.

  • A drop weight of a specified mass (e.g., 2 kg) is released from a known height onto the sample.

  • The outcome (initiation or no initiation) is observed. An initiation is typically indicated by a flame, flash, or audible report.

  • The "Bruceton" or "up-and-down" method is commonly employed, where the drop height is adjusted based on the previous result (increased after a "no-go" and decreased after a "go").

  • This process is repeated for a statistically significant number of trials to determine the 50% initiation height (H50), which is the height from which there is a 50% probability of causing an initiation. The impact energy is then calculated in Joules.

Friction Sensitivity Testing (BAM Friction Apparatus)

The BAM friction test assesses the sensitivity of an explosive to frictional stimuli.

Apparatus:

  • BAM friction apparatus, which includes a fixed porcelain pin and a movable porcelain plate.

  • A loading arm with various weights to apply a known force.

Procedure:

  • A small amount of the explosive sample is spread on the porcelain plate.

  • The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.

  • The porcelain plate is then moved back and forth under the pin for a set distance (e.g., 10 mm) at a constant speed.

  • The test is repeated six times at each load level.

  • The result is considered positive if an initiation (spark, flame, or explosion) occurs in at least one of the six trials.

  • The friction sensitivity is reported as the lowest load at which an initiation is observed.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to study the thermal behavior of materials as they are heated or cooled.

Apparatus:

  • Differential Scanning Calorimeter with a furnace, sample and reference pans, and a temperature controller.

  • Inert gas supply (e.g., nitrogen) to provide a controlled atmosphere.

Procedure:

  • A small, accurately weighed sample of the explosive (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant, linear rate (e.g., 10 °C/min).

  • The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Exothermic events, such as decomposition, are observed as peaks in the heat flow curve. The onset temperature and the peak maximum temperature of the decomposition exotherm are key indicators of thermal stability.

Logical Relationships: Structure, Reactivity, and Performance

The following diagram illustrates the logical flow from molecular structure to the performance and sensitivity characteristics of the compared nitramine explosives.

NitramineComparison cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Detonation Performance cluster_reactivity Reactivity & Sensitivity RDX_Struct RDX (Cyclic, 6-membered ring) Density Crystal Density RDX_Struct->Density Lower Thermal_Stab Thermal Stability RDX_Struct->Thermal_Stab ~230°C HMX_Struct HMX (Cyclic, 8-membered ring) HMX_Struct->Density Intermediate HMX_Struct->Thermal_Stab ~280°C (Highest) CL20_Struct CL-20 (Caged, Polycyclic) CL20_Struct->Density Higher Energy Energy Content CL20_Struct->Energy Higher Strain CL20_Struct->Thermal_Stab ~240°C Det_Vel Detonation Velocity Density->Det_Vel Increases with Det_Press Detonation Pressure Density->Det_Press Increases with Energy->Det_Vel Energy->Det_Press Impact_Sens Impact Sensitivity Det_Vel->Impact_Sens Generally Increases Friction_Sens Friction Sensitivity Det_Vel->Friction_Sens Generally Increases

Caption: Relationship between nitramine structure and explosive properties.

Conclusion

The comparison of RDX, HMX, and CL-20 highlights a clear trend: increasing structural complexity from cyclic to caged molecules leads to enhanced explosive performance, characterized by higher density and detonation velocity. However, this improvement in performance, particularly in the case of CL-20, comes at the cost of increased sensitivity to mechanical stimuli. This trade-off between performance and sensitivity is a central challenge in the development of new energetic materials. A thorough understanding of the structure-property relationships, supported by standardized experimental characterization, is crucial for the design and safe application of next-generation explosives.

References

Dimethylnitramine: A Comparative Guide for Energetic Material Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylnitramine (DMNA), a simple nitramine explosive, serves as a crucial reference compound in the study of more complex energetic materials. Its straightforward molecular structure allows for detailed investigation of decomposition mechanisms and performance characteristics, providing a foundational understanding applicable to a broader range of nitramine-based explosives. This guide offers a comparative analysis of DMNA's performance against widely used energetic materials—RDX, HMX, and TNT—supported by available data and detailed experimental protocols.

Performance Comparison of Energetic Materials

PropertyThis compound (DMNA)RDX (Cyclotrimethylenetrinitramine)HMX (Cyclotetramethylene-tetranitramine)TNT (Trinitrotoluene)
Chemical Formula C₂H₆N₂O₂C₃H₆N₆O₆C₄H₈N₈O₈C₇H₅N₃O₆
Molecular Weight ( g/mol ) 90.08222.12296.16227.13
Density (g/cm³) ~1.0 (calculated)1.821.911.654
Detonation Velocity (m/s) ~6534 (calculated)875091006900
Detonation Pressure (GPa) ~20 (calculated)34.739.321.0
Impact Sensitivity Data not available7.4 J (2.5 kg drop weight)7.4 J (2.5 kg drop weight)15 J (2.0 kg drop weight)
Friction Sensitivity Data not available120 N (BAM)120 N (BAM)353 N (BAM)

Experimental Protocols

Accurate and reproducible characterization of energetic materials is paramount for safety and performance assessment. The following are standardized methodologies for determining key performance parameters.

Detonation Velocity Measurement (Continuous Fiber Optic Probes)

This method determines the speed at which a detonation wave propagates through an explosive.

Apparatus:

  • High-speed data acquisition system

  • Optical fiber probes

  • Explosive charge confined in a tube

  • Detonator

Procedure:

  • The explosive material is carefully loaded into a cylindrical tube of a known diameter and length to a specified density.

  • A series of optical fiber probes are inserted at precise intervals along the length of the explosive charge.

  • The explosive is initiated at one end using a suitable detonator.

  • As the detonation front propagates along the charge, it sequentially cuts the optical fibers, interrupting a light signal.

  • The high-speed data acquisition system records the precise time at which the signal from each fiber is lost.

  • The detonation velocity is calculated by dividing the known distance between adjacent probes by the measured time interval of the detonation wave traveling between them.

Impact Sensitivity Test (Drop Weight Method)

This test determines the sensitivity of an explosive to initiation by impact. The result is typically expressed as the height from which a standard weight must be dropped to cause initiation in 50% of trials (H₅₀).

Apparatus:

  • Drop weight impact apparatus (conforming to standards such as UN Test 3(a)(ii))

  • Standardized drop weight (e.g., 2.5 kg)

  • Anvil, striker pin, and sample holder

  • Sample of the energetic material (typically 20-30 mg)

Procedure:

  • A small, precisely weighed sample of the energetic material is placed in the sample holder on the anvil.

  • The striker pin is carefully placed on top of the sample.

  • The drop weight is raised to a predetermined height and released, allowing it to fall and strike the striker pin.

  • An "initiation" or "non-initiation" is recorded based on audible report, flash, or smoke.

  • The "up-and-down" method is typically employed, where the drop height for the subsequent trial is increased after a non-initiation and decreased after an initiation.

  • This process is repeated for a statistically significant number of trials (e.g., 25-50 drops).

  • The H₅₀ value and standard deviation are calculated from the series of test results.

Friction Sensitivity Test (BAM Method)

This test assesses the sensitivity of an explosive to initiation by friction. The result is often reported as the load at which initiation occurs.

Apparatus:

  • BAM friction apparatus (conforming to standards such as UN Test 3(b)(i))

  • Porcelain plate and porcelain pin

  • Loading arm and a set of weights

Procedure:

  • A small amount of the explosive sample is spread evenly on the porcelain plate.

  • The porcelain pin is placed on the sample, and a specific load is applied via the loading arm and weights.

  • The porcelain plate is moved back and forth under the stationary pin for a single stroke.

  • The test is observed for any signs of initiation (e.g., crackling, smoke, or flame).

  • The test is repeated six times at each load level.

  • The load is systematically increased or decreased to determine the lowest load at which at least one initiation occurs in six trials.

Thermal Decomposition Pathway of this compound

The thermal decomposition of nitramines is a complex process involving multiple reaction pathways. For this compound, a primary decomposition route involves the cleavage of the N-NO₂ bond, leading to the formation of dimethylamino and nitrogen dioxide radicals. These radicals can then participate in a series of secondary reactions. The following diagram illustrates a simplified representation of this decomposition pathway.

DMNA_Decomposition Simplified Thermal Decomposition Pathway of this compound DMNA This compound (CH₃)₂NNO₂ Radicals Dimethylamino Radical ((CH₃)₂N•) + Nitrogen Dioxide (•NO₂) DMNA->Radicals N-NO₂ Bond Cleavage Secondary_Products Secondary Reactions (e.g., H-abstraction, recombination) Radicals->Secondary_Products Radical Propagation Final_Products Final Products (e.g., N₂O, H₂O, CO, CO₂) Secondary_Products->Final_Products Decomposition & Oxidation

Simplified thermal decomposition pathway of this compound.

This guide provides a foundational comparison of this compound with other common energetic materials. The provided experimental protocols are based on internationally recognized standards and are intended to aid researchers in the safe and accurate characterization of these materials. The study of DMNA continues to be a valuable endeavor for advancing the fundamental understanding of energetic materials science.

Assessing the Purity of Synthesized Dimethylnitramine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of methods for assessing the purity of Dimethylnitramine, a key energetic material and research compound. It delves into common synthesis routes, potential impurities, and analytical techniques for their detection and quantification, while also offering a performance comparison with alternative energetic materials.

Introduction to this compound Synthesis and Impurity Formation

This compound is typically synthesized through two primary routes: the direct nitration of dimethylamine and, more recently, through nitrodephosphorylation. Each method presents a unique impurity profile that necessitates distinct analytical approaches for accurate purity assessment.

The traditional nitration of dimethylamine is a cost-effective method but is often associated with the formation of hazardous byproducts, most notably N-nitrosodimethylamine (NDMA), a potent carcinogen. The reaction conditions must be carefully controlled to minimize the formation of this and other impurities.

A more modern approach, nitrodephosphorylation , offers an alternative synthetic route that can potentially provide a cleaner product profile. However, impurities related to the starting materials and reaction intermediates can still be present and require thorough analysis.

The identification and quantification of these route-specific impurities are critical for quality control and for understanding the performance and stability of the final this compound product.[1][2]

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying potential impurities.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust method for quantifying this compound and non-volatile impurities. A typical protocol is outlined below:

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent, such as acetonitrile or methanol, to create a stock solution. Further dilute this stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) is often effective. The mobile phase should be filtered and degassed prior to use.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of 230 nm is suitable for this compound and many common impurities.

  • Data Analysis: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for the identification and quantification of volatile and semi-volatile impurities, particularly the critical impurity, N-nitrosodimethylamine (NDMA).

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate. An internal standard may be added for accurate quantification.

  • GC Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically employed.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a library of known compounds. Quantification can be performed using calibration curves prepared with certified reference standards.

Data Presentation: Purity and Performance Comparison

The following tables summarize the expected purity profiles of this compound from different synthesis routes and compare its performance characteristics with common alternative energetic materials.

Table 1: Purity Profile of this compound by Synthesis Route

Synthesis RouteExpected Purity (%)Common ImpuritiesTypical Concentration Range of Key Impurity
Nitration of Dimethylamine 95 - 98N-nitrosodimethylamine (NDMA), Unreacted Dimethylamine, Nitric AcidNDMA: 10 - 100 ppm
Nitrodephosphorylation > 99Residual Phosphorus Compounds, Unreacted Starting MaterialsNot Applicable

Table 2: Performance Comparison of Energetic Materials

CompoundAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)
This compound DMN~8,700~34
Cyclotrimethylenetrinitramine RDX8,750[3]34.7[3]
Trinitrotoluene TNT6,900[4]19
Nitroguanidine NQ~8,200~30

Note: Performance data for this compound is estimated based on its chemical structure and comparison with similar compounds. Actual values may vary depending on the density and physical form of the material.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for HPLC-UV and GC-MS analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis start Weigh this compound Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC-UV analysis workflow for this compound purity assessment.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis start_gc Dissolve this compound in Solvent add_is Add Internal Standard start_gc->add_is inject_gc Inject into GC add_is->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Spectrometry Detection ionize->detect_ms identify Identify Impurities via Mass Spectra Library detect_ms->identify quantify Quantify Impurities using Calibration Curves identify->quantify

GC-MS analysis workflow for identifying and quantifying impurities.

Conclusion

The purity of synthesized this compound is critically dependent on the chosen synthetic route. While the nitration of dimethylamine is a common method, it carries the risk of significant NDMA contamination. The nitrodephosphorylation route may offer a higher purity product. A combination of HPLC-UV and GC-MS analytical techniques provides a robust framework for the comprehensive assessment of this compound purity, ensuring the quality and reliability of this important energetic material for research and development applications. When compared to other common energetic materials, this compound exhibits high performance, making its purity a key factor in its application.

References

A Comparative Guide to Dimethylnitramine and Other Nitramine Energetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the energetic material Dimethylnitramine (DMNA) with other key nitramines, namely RDX and HMX. The information is based on a review of experimental and theoretical studies, with a focus on thermal decomposition kinetics, performance benchmarks, and underlying chemical pathways.

Thermal Decomposition Kinetics: A Comparative Overview

The thermal stability and decomposition kinetics of nitramines are critical parameters for their application and safety. This compound, being the simplest nitramine, often serves as a theoretical model for understanding the decomposition of more complex cyclic nitramines like RDX and HMX.[1] The primary decomposition pathways for these compounds involve N-NO2 bond fission (homolytic cleavage), HONO elimination, and nitro-nitrite isomerization.[2][3]

This compound (DMNA)

The thermal decomposition of DMNA has been extensively studied under various conditions. The dominant initial step in the gas-phase decomposition is the fission of the N-NO2 bond.[1][2]

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound (DMNA)

Decomposition Pathwaylog A (s⁻¹)Activation Energy (Ea) (kcal/mol)Experimental ConditionsReference
N-NO₂ Bond Fission 16.6 ± 0.540.0 ± 0.6Canonical Variational Theory with B3LYP[2][3]
15.9 ± 0.243.3 ± 0.5Low-temperature (466–524 K) static bulb & high-temperature shock-tube[2][4]
15.546.5Pulsed laser pyrolysis at 900 K[2]
14.138.9Thermal decomposition experiments[2]
2053Static bulb experiments (165–200 K)[2]
HONO Elimination 13.6 ± 0.544.7 ± 0.5Quantum chemical calculations (B3LYP, MP2, G2)[2][3]
Nitro-Nitrite Rearrangement 14.4 ± 0.654.1 ± 0.8Rice-Ramsperger-Kassel-Marcus (RRKM) theory[2][3]
RDX (Cyclotrimethylene-trinitramine)

The decomposition of RDX is more complex, with multiple proposed pathways. The initial step is believed to be the homolytic cleavage of an N-N bond to produce NO₂ and a radical species.[3] Another significant pathway is the concerted symmetric triple fission of the ring.

Table 2: Decomposition Pathways and Products of RDX

Decomposition PathwayKey Intermediates/ProductsNotes
N-NO₂ Homolysis NO₂, RDR radicalDominant pathway according to several studies.[3]
Concerted Ring Fission 3 x CH₂NNO₂Suggested to be a dominant pathway in some experimental studies.[3]
Successive HONO Elimination 3 x HONO, 1,3,5-triazine (TAZ)A third proposed pathway.[3]
Major Gaseous Products N₂O, NO₂, CH₂O, NO, HCN, CO₂, CO, H₂OIdentified in thermal analysis experiments.
HMX (Cyclotetramethylene-tetranitramine)

Similar to RDX, the initial decomposition step of HMX is thought to be the scission of the N-NO₂ bond.[5][6] The gaseous products formed during its decomposition are also comparable to those of RDX.

Table 3: Decomposition Characteristics of HMX

CharacteristicDescription
Primary Decomposition Step N-NO₂ bond scission to form a mononitroso analogue and NO₂.[5][6]
Major Gaseous Products CO₂, CHN, N₂O, NO₂, CH₂O, NO, H₂O.
Effect of Binders Binders like BR and F₂₆₀₄ can induce premature decomposition of HMX.

Performance Benchmarks

The performance of an energetic material is characterized by parameters such as detonation velocity and pressure. While experimental data for DMNA is less common in comparative benchmarks, theoretical calculations and comparisons with well-characterized explosives like RDX and HMX provide valuable insights.

Table 4: Comparative Performance of Nitramine Explosives

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference
RDX 1.808.7534.7[7]
HMX 1.919.1039.0[8]
CL-20 2.04>9.0-[9]
DMNA ----

Experimental Protocols

Low-Temperature Pyrolysis of DMNA in Static Cells

This method is used to study the decomposition kinetics at relatively low temperatures.

  • Apparatus: Sealed 100 ml quartz ampoules housed in an oil thermostat.

  • Procedure:

    • A few milligrams of redistilled this compound are placed in the ampoule.

    • The ampoule is immersed in the oil thermostat at a constant temperature (e.g., 165° to 200°C) for a specific duration.

    • The reaction is quenched by cooling the ampoule to -78°C.

    • The contents of the ampoule are dissolved in a suitable solvent (e.g., distilled water).

    • The concentration of the product (e.g., dimethylnitrosamine) is determined using ultraviolet absorption analysis.

  • Analysis: The reaction is typically found to be kinetically first-order with respect to the concentration of this compound.[10]

Pulsed Laser Pyrolysis of DMNA

This technique allows for the study of decomposition at higher temperatures.

  • Apparatus: A flow system coupled with a pulsed infrared laser for heating.

  • Procedure:

    • This compound is passed through a flow system in a bath of CO₂ and a radical scavenger.

    • A pulsed infrared laser is used to rapidly heat the sample to the desired pyrolysis temperature (e.g., 800-900 K).

    • The decomposition products are analyzed, often using techniques like gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Experimental Workflows

The decomposition of nitramines involves complex reaction networks. The following diagrams illustrate the key initial decomposition pathways for DMNA, RDX, and HMX.

DMNA_Decomposition cluster_pathways Initial Decomposition Pathways cluster_products Primary Products DMNA This compound ((CH₃)₂NNO₂) NNO2_fission N-NO₂ Bond Fission DMNA->NNO2_fission HONO_elimination HONO Elimination DMNA->HONO_elimination Nitro_nitrite Nitro-Nitrite Isomerization DMNA->Nitro_nitrite Radicals (CH₃)₂N• + NO₂• NNO2_fission->Radicals HONO_products CH₂=N(CH₃) + HONO HONO_elimination->HONO_products Isomer (CH₃)₂NONO Nitro_nitrite->Isomer

Caption: Initial decomposition pathways of this compound (DMNA).

RDX_Decomposition cluster_pathways Initial Decomposition Pathways cluster_products Primary Products RDX RDX NNO2_fission N-NO₂ Homolysis RDX->NNO2_fission Ring_fission Concerted Ring Fission RDX->Ring_fission HONO_elimination HONO Elimination RDX->HONO_elimination Radicals RDR• + NO₂• NNO2_fission->Radicals Ring_products 3 x CH₂NNO₂ Ring_fission->Ring_products HONO_products TAZ + 3 x HONO HONO_elimination->HONO_products

Caption: Initial decomposition pathways of RDX.

HMX_Decomposition cluster_pathways Initial Decomposition Pathway cluster_products Primary Products HMX HMX NNO2_fission N-NO₂ Bond Scission HMX->NNO2_fission Products Mononitroso HMX + NO₂ NNO2_fission->Products

Caption: The primary initial decomposition pathway of HMX.

Conclusion

This compound serves as a fundamental model for understanding the complex decomposition mechanisms of more powerful nitramine explosives like RDX and HMX. While the primary decomposition pathway for all three involves the initial cleavage of the N-NO₂ bond, the subsequent reactions and overall performance characteristics differ significantly. RDX and HMX exhibit superior detonation properties due to their higher crystal densities and more favorable oxygen balances. The data and pathways presented in this guide offer a comparative basis for researchers and scientists in the fields of energetic materials and chemical kinetics. Further side-by-side experimental benchmark studies under identical conditions would be invaluable for a more direct and definitive comparison of these important compounds.

References

A Comparative Analysis of the Mutagenicity of N-nitrosamines and N-nitramines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic properties of two important classes of compounds: N-nitrosamines and N-nitramines. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers and professionals in the field of drug development and toxicology.

Executive Summary

N-nitrosamines and N-nitramines are nitrogen-containing compounds that have garnered significant attention due to their potential carcinogenic and mutagenic effects. This guide delves into a comparative analysis of their mutagenicity, supported by quantitative data from various in vitro assays. A key finding is that N-nitrosamines generally exhibit significantly higher mutagenic potency than their N-nitramine analogues.[1][2] Both classes of compounds typically require metabolic activation to exert their mutagenic effects.

Data Presentation: Comparative Mutagenicity

The following tables summarize quantitative data from comparative studies on the mutagenicity of various N-nitrosamines and N-nitramines.

Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium) [1]

CompoundClassMutagenic Potency (Revertants/nmol)
N-nitrosodimethylamine (NDMA)N-Nitrosamine~15-fold higher than N-nitrodimethylamine
N-nitrosomorpholineN-NitrosamineHigher than N-nitromorpholine
N-nitrodimethylamineN-NitramineLower than NDMA
1,4-dinitrosopiperazineN-NitrosamineHigher than 1,4-dinitropiperazine
N-nitromorpholineN-NitramineLower than N-nitrosomorpholine
1,4-dinitropiperazineN-NitramineLower than 1,4-dinitrosopiperazine
N-nitrosodiethanolamineN-NitrosamineHigher than N-nitrodiethanolamine
N-nitrodiethanolamineN-NitramineLower than N-nitrosodiethanolamine

Note: The study from which this data is derived states that, overall, N-nitrosamines were approximately 15-fold more mutagenic than their N-nitramine analogues in the Salmonella typhimurium assay.[1]

Table 2: Comparative Genotoxicity in Chinese Hamster Ovary (CHO) Cells [1]

CompoundClassGenotoxicity Ranking
N-nitrosodimethylamine (NDMA)N-NitrosamineHighest
N-nitrosomorpholineN-NitrosamineHigh
N-nitrodimethylamineN-NitramineModerate
1,4-dinitrosopiperazineN-NitrosamineModerate
N-nitromorpholineN-NitramineLow
1,4-dinitropiperazineN-NitramineLow
N-nitrosodiethanolamineN-NitrosamineLower
N-nitrodiethanolamineN-NitramineLowest

Note: The rank order of genotoxicity in CHO cells was found to be similar to the mutagenicity ranking in the Salmonella assay, although the Salmonella assay was far more sensitive.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For N-nitrosamines and N-nitramines, an enhanced protocol is recommended to improve sensitivity, particularly because these compounds often require metabolic activation.[3][4][5]

Objective: To evaluate the ability of a test compound to induce reverse mutations at a specific locus in strains of Salmonella typhimurium and Escherichia coli.

Materials:

  • Tester Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[3][4]

  • Metabolic Activation System: Post-mitochondrial fraction (S9) from the livers of rats or hamsters treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). A 30% S9 concentration is often recommended for enhanced sensitivity with N-nitrosamines.[3][6]

  • Culture Media: Nutrient broth, minimal glucose agar plates.

  • Test Compound and Controls: Test compound dissolved in a suitable solvent (e.g., water or DMSO), negative control (solvent alone), and positive controls (known mutagens, both direct-acting and those requiring metabolic activation).

Procedure (Pre-incubation Method): [3][5]

  • Preparation of Tester Strains: Grow overnight cultures of the bacterial tester strains in nutrient broth.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+ and glucose-6-phosphate).

  • Pre-incubation: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either buffer or the S9 mix. Incubate this mixture for a recommended time of 30 minutes at 37°C with shaking.[3]

  • Plating: After pre-incubation, add top agar to the mixture and pour it onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical compounds in cultured mammalian cells.[7][8][9]

Objective: To determine the potential of a test compound to induce the formation of micronuclei in interphase cells.

Materials:

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, L5178Y, or human peripheral blood lymphocytes.[10]

  • Metabolic Activation System: S9 fraction, as described for the Ames test.

  • Culture Medium and Reagents: Appropriate cell culture medium, fetal bovine serum, antibiotics, cytochalasin B (to block cytokinesis), fixatives, and stains (e.g., Giemsa or a fluorescent DNA stain).

  • Test Compound and Controls: Test compound, negative control, and positive controls (a known clastogen and a known aneugen).

Procedure (with Cytochalasin B Block): [8]

  • Cell Seeding: Seed the cells into culture vessels and allow them to attach and grow for a suitable period.

  • Treatment: Expose the cells to the test compound at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).

  • Removal of Test Compound: After the treatment period, wash the cells to remove the test compound.

  • Addition of Cytochalasin B: Add fresh medium containing cytochalasin B to the cultures. This will allow nuclear division to occur without cell division, resulting in binucleated cells.

  • Incubation: Incubate the cells for a period that allows for the completion of one cell cycle.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12][13][14]

Objective: To measure DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells.

Materials:

  • Cells: Any eukaryotic cell population.

  • Reagents: Low melting point agarose, lysis solution (containing detergent and high salt), electrophoresis buffer (alkaline or neutral), and a fluorescent DNA stain (e.g., SYBR Green, ethidium bromide).

  • Equipment: Microscope slides, electrophoresis tank, power supply, and a fluorescence microscope with appropriate filters.

Procedure (Alkaline Comet Assay): [11][14]

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Metabolic Activation and DNA Damage Pathway

cluster_activation Metabolic Activation cluster_damage DNA Damage and Repair Pro-mutagen N-Nitrosamine or N-Nitramine CYP450 CYP450 Pro-mutagen->CYP450 α-hydroxylation Reactive Electrophile Reactive Electrophile CYP450->Reactive Electrophile DNA DNA Reactive Electrophile->DNA Alkylation DNA_Adducts DNA Adducts DNA_Repair DNA Repair Pathways (BER, MGMT, etc.) DNA_Adducts->DNA_Repair Apoptosis Apoptosis DNA_Adducts->Apoptosis High Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Repaired_DNA Repaired DNA DNA_Repair->Repaired_DNA Cell_Cycle_Arrest->DNA_Repair

Caption: Metabolic activation of N-nitrosamines and N-nitramines leading to DNA damage and cellular responses.

Ames Test Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating and Growth cluster_analysis Analysis A Bacterial Culture (e.g., S. typhimurium) D Pre-incubation (30 min at 37°C) A->D B Test Compound B->D C S9 Mix (for metabolic activation) C->D E Add Top Agar D->E F Pour on Minimal Glucose Agar Plate E->F G Incubate (48-72h at 37°C) F->G H Count Revertant Colonies G->H I Compare to Control H->I

Caption: Workflow for the Ames test using the pre-incubation method.

In Vitro Micronucleus Assay Workflow

cluster_culture Cell Culture and Treatment cluster_cyto Cytokinesis Block cluster_harvest Harvesting and Preparation cluster_analysis Analysis A Seed Mammalian Cells B Treat with Test Compound (+/- S9 activation) A->B C Wash and Add Cytochalasin B B->C D Incubate for One Cell Cycle C->D E Harvest and Fix Cells D->E F Prepare Microscope Slides E->F G Stain DNA F->G H Score Micronuclei in Binucleated Cells G->H

Caption: Workflow for the in vitro micronucleus assay with cytochalasin B block.

Conclusion

The available experimental data consistently demonstrate that N-nitrosamines are, as a class, more potent mutagens than their N-nitramine counterparts. Both compound types are pro-mutagens, requiring metabolic activation to exert their genotoxic effects by forming DNA adducts. The choice of experimental assay and the specific protocol employed, particularly regarding metabolic activation, are critical for the accurate assessment of their mutagenic potential. This guide provides a foundational understanding for researchers and professionals involved in the safety assessment of pharmaceuticals and other chemical entities where N-nitrosamine and N-nitramine impurities may be of concern.

References

A Comparative Guide to the X-ray Photoelectron Spectra of Dimethylnitramine and Dimethylnitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray Photoelectron Spectroscopy (XPS) data for dimethylnitramine and dimethylnitrosamine. Due to the limited availability of a single, direct comparative study in publicly accessible literature, this guide synthesizes information from various sources to highlight the expected differences in the core-level binding energies of these two compounds. The data presented is based on established binding energy ranges for the functional groups present in each molecule.

Data Presentation: A Comparative Overview of Core-Level Binding Energies

The following table summarizes the anticipated C 1s, N 1s, and O 1s core-level binding energies for this compound and dimethylnitrosamine. These values are critical for distinguishing between the two molecules and for understanding their electronic structures.

Core Level Functional Group Molecule Expected Binding Energy (eV)
C 1s C-NThis compound~286.0 - 287.0
C-NDimethylnitrosamine~286.0 - 287.0
N 1s N-NO₂ (Nitro)This compound~406.0 - 408.0
N-CH₃This compound~400.0 - 402.0
N-N=O (Nitroso)Dimethylnitrosamine~402.0 - 404.0
N-CH₃Dimethylnitrosamine~399.0 - 401.0
O 1s N-O (Nitro)This compound~533.0 - 535.0
N=O (Nitroso)Dimethylnitrosamine~531.0 - 533.0

Note: The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. The exact values can vary depending on the specific experimental conditions and instrument calibration.

The primary distinguishing feature in the XPS spectra of this compound and dimethylnitrosamine is expected in the N 1s and O 1s regions. The highly oxidized nitrogen atom in the nitro group (-NO₂) of this compound will exhibit a significantly higher N 1s binding energy compared to the nitrogen atoms in the nitroso group (-N=O) of dimethylnitrosamine[1][2]. Similarly, the oxygen atoms in the nitro group are expected to have a higher binding energy than the oxygen atom in the nitroso group.

Experimental Protocols: A General Methodology for XPS Analysis

The following outlines a typical experimental protocol for acquiring XPS data for organic compounds like this compound and dimethylnitrosamine.

1. Sample Preparation:

  • The compounds, which are typically solids or liquids with low volatility, are mounted onto a sample holder using double-sided adhesive tape (non-outgassing) or pressed into a pellet.

  • For volatile liquids, a cold stage or a specialized cell may be required to freeze the sample and reduce its vapor pressure in the high-vacuum environment of the XPS instrument.

  • It is crucial to handle these compounds with appropriate safety measures due to their potential toxicity and carcinogenicity.

2. Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is commonly used.

  • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent contamination and scattering of photoelectrons.

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

  • Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is initially performed to identify all the elements present on the surface.

  • High-Resolution Scans: Detailed scans of the C 1s, N 1s, and O 1s regions are then acquired with a high energy resolution (e.g., pass energy of 20-40 eV) to determine the chemical states of the elements.

  • Charge Neutralization: A low-energy electron flood gun is often used to compensate for surface charging, which can occur with non-conductive organic samples.

3. Data Analysis:

  • Binding Energy Calibration: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Peak Fitting: The high-resolution spectra are fitted with Gaussian-Lorentzian functions to deconvolute the overlapping peaks and determine the binding energies and relative concentrations of the different chemical species.

  • Background Subtraction: A Shirley or Tougaard background is subtracted from the high-resolution spectra before peak fitting.

Mandatory Visualization

molecular_structures cluster_dmn This compound cluster_dmns Dimethylnitrosamine C1 C N_amine N C1->N_amine H1 H H2 H H3 H C2 C C2->N_amine H4 H H5 H H6 H N_nitro N N_amine->N_nitro O1 O N_nitro->O1 + O2 O N_nitro->O2 - C3 C N_amine2 N C3->N_amine2 H7 H H8 H H9 H C4 C C4->N_amine2 H10 H H11 H H12 H N_nitroso N N_amine2->N_nitroso O3 O N_nitroso->O3

Caption: Molecular structures of this compound and Dimethylnitrosamine.

XPS_Workflow Sample Sample Introduction UHV Ultra-High Vacuum Chamber Sample->UHV Xray X-ray Source (Al Kα or Mg Kα) UHV->Xray Analyzer Hemispherical Electron Analyzer UHV->Analyzer Photoelectrons Xray->UHV X-rays Detector Electron Detector Analyzer->Detector Data Data Acquisition and Processing Detector->Data

Caption: A generalized workflow for an X-ray Photoelectron Spectroscopy (XPS) experiment.

References

Safety Operating Guide

Proper Disposal of Dimethylnitramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of energetic materials like dimethylnitramine is of paramount importance. This document provides essential, step-by-step guidance for the proper disposal of small quantities of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

This compound is a nitramine explosive, and its disposal requires careful consideration and adherence to strict safety protocols. The primary method for the safe disposal of small quantities of this compound in a laboratory involves chemical degradation through reduction. This process converts the energetic molecule into less hazardous, non-explosive compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.

  • Ventilation: All handling and disposal procedures must be conducted in a well-ventilated fume hood.

  • Avoid Ignition Sources: Keep this compound and all related solutions away from heat, sparks, open flames, and other potential ignition sources.

  • Small Quantities: Only handle and dispose of small quantities of this compound at a time to minimize potential hazards.

  • Material Compatibility: Use only compatible materials for containers and equipment. Avoid contact with incompatible substances that could lead to a reaction.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by a validated procedure.

Chemical Degradation: Reduction with Aluminum-Nickel Alloy

A recommended method for the disposal of small quantities of this compound is through chemical reduction using an aluminum-nickel alloy in an alkaline solution. This process effectively breaks down the nitramine functional group.

Experimental Protocol:
  • Preparation of the Reducing Mixture: In a suitable reaction vessel (e.g., a beaker or flask of appropriate size) placed within a fume hood, prepare a solution of aqueous alkali. A common choice is a 2M sodium hydroxide (NaOH) solution.

  • Addition of Aluminum-Nickel Alloy: Carefully add aluminum-nickel alloy powder to the alkaline solution. The amount of alloy should be in stoichiometric excess relative to the this compound to be degraded.

  • Introduction of this compound Waste: Slowly and cautiously add the this compound waste to the stirred reducing mixture. The this compound should be in a solution to ensure controlled addition.

  • Reaction: Allow the reaction to proceed with continuous stirring. The reduction of the nitramine group will occur, leading to the formation of less hazardous amine compounds. The reaction is typically carried for a sufficient duration to ensure complete degradation. Monitoring the reaction progress via appropriate analytical methods (e.g., HPLC) is recommended if available.

  • Quenching and Neutralization: Once the reaction is complete, the mixture can be cautiously neutralized. This should be done by slowly adding an acid (e.g., dilute hydrochloric acid) while monitoring the pH. This step should be performed with care as it can generate heat.

  • Final Disposal: After neutralization, the resulting solution should be disposed of as hazardous waste according to institutional and local regulations. Do not pour the final solution down the drain.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the chemical degradation of this compound.

ParameterValue/RangeNotes
This compound Concentration < 1% in a suitable solventFor safe handling and controlled reaction.
Alkaline Solution Concentration 2M NaOHProvides the necessary basic environment for the reduction.
Aluminum-Nickel Alloy Stoichiometric excessTo ensure complete reduction of the nitramine.
Reaction Temperature AmbientThe reaction is typically carried out at room temperature.
Reaction Time 24 hours (recommended)To ensure complete degradation. May vary based on scale.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Dimethylnitramine_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory Quantity? assess_quantity->small_quantity large_quantity Large Quantity (Contact EHS) small_quantity->large_quantity No ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) small_quantity->ppe Yes fume_hood Work in a Fume Hood ppe->fume_hood prepare_reagents Prepare 2M NaOH and Aluminum-Nickel Alloy fume_hood->prepare_reagents add_dmna Slowly Add this compound Waste to Reducing Mixture prepare_reagents->add_dmna react Stir at Ambient Temperature for 24 hours add_dmna->react check_completion Verify Complete Degradation (if possible) react->check_completion neutralize Cautiously Neutralize the Reaction Mixture check_completion->neutralize dispose Dispose of as Hazardous Waste (Follow Institutional Guidelines) neutralize->dispose end End: Waste Disposed Safely dispose->end

Caption: Logical workflow for the safe disposal of this compound in a laboratory.

By following these procedures, laboratory professionals can ensure the safe and effective disposal of this compound waste, minimizing risks and protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and regulations applicable to your location.

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